7-Fluoro-1H-indazole-3-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
7-fluoro-2H-indazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-6-3-1-2-5-7(4-12)10-11-8(5)6/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFNUQGGLRHYRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743164 | |
| Record name | 7-Fluoro-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900506-29-8 | |
| Record name | 7-Fluoro-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Fluoro-1H-indazole-3-carbaldehyde | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 7-Fluoro-1H-indazole-3-carbaldehyde from 2,3-difluorobenzaldehyde
Introduction
The indazole scaffold is a privileged heterocyclic motif that constitutes the core of numerous compounds with significant pharmacological activities.[1] As a bioisostere of indole, the indazole nucleus is a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[2][3] Marketed drugs such as Pazopanib and Axitinib feature this core structure, underscoring its importance.[1]
The introduction of fluorine into drug candidates can profoundly enhance metabolic stability, binding affinity, and lipophilicity.[4] Consequently, fluorinated indazoles are highly sought-after building blocks in drug discovery.[3] The 7-fluoro-1H-indazole-3-carbaldehyde, the subject of this guide, is a particularly valuable intermediate. The aldehyde function at the C3 position serves as a versatile chemical handle for a wide array of subsequent transformations, including Wittig reactions, Knoevenagel condensations, and the construction of further heterocyclic rings, enabling the synthesis of diverse compound libraries for screening.[2]
This guide provides an in-depth, two-part technical overview for the synthesis of this compound, commencing from the readily available starting material, 2,3-difluorobenzaldehyde. We will first detail the construction of the 7-fluoro-1H-indazole core and then address the strategic introduction of the C3-carbaldehyde group, a non-trivial transformation, providing mechanistic insights and field-proven protocols for each step.
PART I: Synthesis of the 7-Fluoro-1H-indazole Core
The initial phase of the synthesis involves the construction of the bicyclic indazole ring system from an appropriately substituted benzaldehyde. The chosen strategy leverages a classical condensation-cyclization sequence.
Reaction Overview
The synthesis begins with the reaction of 2,3-difluorobenzaldehyde with hydrazine monohydrate. This one-pot reaction proceeds at an elevated temperature to yield the desired 7-fluoro-1H-indazole.
Mechanistic Deep Dive: Hydrazone Formation and Intramolecular SNAr
The reaction proceeds via a two-stage mechanism:
-
Hydrazone Formation: The reaction initiates with a nucleophilic addition of hydrazine to the electrophilic carbonyl carbon of 2,3-difluorobenzaldehyde. This is followed by dehydration to form the corresponding 2,3-difluorobenzaldehyde hydrazone intermediate. This is a standard condensation reaction common to aldehydes and primary amines/hydrazines.[5]
-
Intramolecular Nucleophilic Aromatic Substitution (SNAr): The key ring-forming step is an intramolecular SNAr cyclization. The terminal nitrogen atom of the hydrazone acts as an intramolecular nucleophile, attacking one of the fluorine-bearing carbons on the aromatic ring. Due to the ortho-para directing effect of the hydrazone moiety and the activation of the ring towards nucleophilic attack by the fluorine substituents, this cyclization is favorable. The attack occurs at the C2 position, leading to the displacement of the fluoride ion and the formation of the pyrazole ring fused to the benzene ring. This regioselectivity results specifically in the formation of 7-fluoro-1H-indazole.
Detailed Experimental Protocol: Synthesis of 7-Fluoro-1H-indazole
This protocol is adapted from established procedures.[6]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-difluorobenzaldehyde (1.85 g, 13.0 mmol).
-
Reagent Addition: Add hydrazine monohydrate (3.0 mL, ~62 mmol) to the flask.
-
Reaction Conditions: Heat the reaction mixture with vigorous stirring to 180°C. Maintain this temperature for 10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL) and water (50 mL) to perform an extraction.
-
Extraction & Washing: Separate the organic layer. Wash the organic layer sequentially with water (2 x 30 mL) and saturated brine (30 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by silica gel column chromatography, eluting with a chloroform/acetone solvent system to afford the pure 7-fluoro-1H-indazole.
Data Presentation: Synthesis of 7-Fluoro-1H-indazole
| Parameter | Value | Reference |
| Starting Material | 2,3-difluorobenzaldehyde | [6] |
| Reagent | Hydrazine Monohydrate | [6] |
| Temperature | 180°C | [6] |
| Reaction Time | 10 hours | [6] |
| Typical Yield | ~45% | [6] |
| Purification | Silica Gel Chromatography | [6] |
PART II: C3-Formylation of 7-Fluoro-1H-indazole
With the 7-fluoro-1H-indazole core successfully synthesized, the next critical step is the introduction of a formyl (-CHO) group at the C3 position.
The Challenge of Direct Formylation
Direct formylation of indazoles at the C3 position using classical methods like the Vilsmeier-Haack reaction (POCl₃/DMF) is notoriously difficult and often ineffective.[7] The indazole ring system, while containing nitrogen atoms, is not sufficiently electron-rich at the C3 position to readily undergo electrophilic substitution with weak electrophiles like the Vilsmeier reagent. Attempts to use harsher conditions can lead to complex mixtures or decomposition.
Strategy: Directed ortho-Metalation (DoM) and Formylation
A more robust and highly regioselective strategy is Directed ortho-Metalation (DoM).[8][9] In this approach, a directing group on the aromatic ring complexes with an organolithium reagent, guiding deprotonation to an adjacent ortho position. For 1H-indazole, the pyrazole ring itself, specifically the acidic N-H proton, serves to direct the lithiation.
The strategy involves the formation of a dianion. Two equivalents of a strong alkyllithium base (e.g., n-butyllithium) are required:
-
The first equivalent deprotonates the highly acidic N1 proton (pKa ≈ 14).
-
The second equivalent, directed by the resulting N-anion, deprotonates the most acidic carbon proton, which is at the C3 position, to form a dilithio species (dianion).
This C3-lithiated intermediate is a potent nucleophile that can be efficiently trapped with an electrophilic formylating agent such as N,N-dimethylformamide (DMF).
Mechanistic Deep Dive: C3-Lithiation and Electrophilic Quench
The mechanism for the DoM formylation is illustrated in the diagram below.
Caption: Mechanism of Directed ortho-Metalation (DoM) for C3-Formylation.
Detailed Experimental Protocol: C3-Formylation of 7-Fluoro-1H-indazole
Note: This is a general protocol based on established DoM principles.[8][9] Rigorously anhydrous ("glove box" or "Schlenk line") techniques are essential for success, as organolithium reagents are extremely sensitive to moisture and air.[10]
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of 7-fluoro-1H-indazole (1.0 g, 7.35 mmol) in anhydrous tetrahydrofuran (THF, 50 mL).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Base Addition: Slowly add n-butyllithium (n-BuLi, 2.5 M in hexanes, 6.47 mL, 16.17 mmol, 2.2 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70°C.
-
Dianion Formation: Stir the resulting mixture at -78°C for 1 hour to ensure complete formation of the dianion.
-
Electrophile Quench: Add anhydrous N,N-dimethylformamide (DMF, 0.85 mL, 11.0 mmol, 1.5 equivalents) dropwise to the reaction mixture at -78°C.
-
Warming: After the addition is complete, allow the reaction to stir at -78°C for another 30 minutes, then slowly warm to room temperature over 2 hours.
-
Quenching & Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the solution over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield this compound.
Data Presentation: C3-Formylation of 7-Fluoro-1H-indazole
| Parameter | Value/Condition | Rationale |
| Starting Material | 7-Fluoro-1H-indazole | Product from Part I |
| Base | n-Butyllithium (2.2 eq.) | Strong base for dianion formation[9] |
| Formylating Agent | N,N-Dimethylformamide (DMF) | Efficient electrophilic formyl source |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent, stable at low temperatures |
| Temperature | -78°C | Critical for stability of organolithium species[10] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents quenching of reagents by air/moisture |
| Purification | Silica Gel Chromatography | Standard for purifying polar organic compounds |
Overall Workflow Visualization
The complete two-step synthesis from 2,3-difluorobenzaldehyde to the final target molecule is summarized in the workflow diagram below.
Sources
- 1. Page loading... [guidechem.com]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 6. thieme-connect.de [thieme-connect.de]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. baranlab.org [baranlab.org]
- 9. researchgate.net [researchgate.net]
- 10. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-Fluoro-1H-indazole-3-carbaldehyde: Physicochemical Properties and Synthetic Insights
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 7-Fluoro-1H-indazole-3-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with expert insights to facilitate a deeper understanding of this important heterocyclic compound. The indazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, and the introduction of a fluorine atom at the 7-position can significantly modulate its physicochemical and pharmacological properties.[1]
Introduction to this compound
This compound is a fluorinated derivative of indazole-3-carbaldehyde. The indazole ring system is a bioisostere of indole, and its derivatives have shown a wide range of biological activities, including anti-tumor, anti-inflammatory, and protein kinase inhibitory effects.[1] The aldehyde functional group at the 3-position serves as a versatile synthetic handle for the introduction of various pharmacophores, making this compound a valuable building block in drug discovery programs. The presence of a fluorine atom at the 7-position can enhance metabolic stability, improve binding affinity, and alter the electronic properties of the molecule.
While experimental data for this compound is not extensively documented in publicly available literature, this guide extrapolates its properties from closely related analogs and established chemical principles.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. The following table summarizes key predicted and inferred properties based on data from analogous compounds such as 6-fluoro-1H-indazole-3-carboxaldehyde and the parent 1H-indazole-3-carboxaldehyde.[2][3]
| Property | Value (Predicted/Inferred) | Source/Analogy |
| Molecular Formula | C₈H₅FN₂O | - |
| Molecular Weight | 164.14 g/mol | - |
| Appearance | Likely a solid at room temperature | Analogy to similar indazoles |
| Melting Point | Expected to be in the range of 170-190 °C | Based on 6-fluoro-1H-indazole-3-carboxaldehyde (186 °C)[3] and 1H-indazole-3-carboxaldehyde (143 °C)[4] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and methanol. | General solubility of heterocyclic aldehydes |
| pKa | The N-H proton is weakly acidic, typical of indazoles. | General chemical knowledge |
Synthesis and Reactivity
The synthesis of this compound can be approached through several established methods for constructing the indazole ring system, followed by the introduction of the aldehyde group. A plausible and efficient synthetic strategy involves the nitrosation of the corresponding 7-fluoro-indole.[5][6]
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis via Nitrosation of 7-Fluoro-indole
This protocol is adapted from optimized procedures for the synthesis of similar indazole-3-carboxaldehydes.[5][6]
-
Preparation of Nitrosating Agent: To a cooled (0 °C) solution of sodium nitrite (NaNO₂) in deionized water, slowly add hydrochloric acid (HCl).
-
Reaction Setup: In a separate flask, dissolve 7-fluoro-indole in a suitable solvent such as dimethylformamide (DMF).
-
Addition: Slowly add the prepared nitrosating agent to the solution of 7-fluoro-indole at 0 °C with vigorous stirring.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Rationale: This method is advantageous as it often proceeds in high yields and minimizes the formation of side products. The reverse addition of the indole to the nitrosating agent can further improve the outcome.[5]
Characterization and Structural Elucidation
A comprehensive characterization of this compound is essential to confirm its identity and purity. The following analytical techniques are recommended.
Spectroscopic Analysis Workflow
Caption: Workflow for the characterization of the target compound.
Expected Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the aldehyde proton. The aldehyde proton should appear as a singlet at a downfield chemical shift (around 10 ppm). The aromatic protons will exhibit splitting patterns influenced by the fluorine atom and their relative positions.
-
¹³C NMR: The carbon NMR spectrum will show a resonance for the carbonyl carbon of the aldehyde group at a characteristic downfield position (around 185-195 ppm). The carbon atoms attached to the fluorine will show coupling (J-coupling).
-
¹⁹F NMR: The fluorine NMR spectrum will provide a definitive confirmation of the presence and chemical environment of the fluorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum should display a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1670-1700 cm⁻¹. A broad N-H stretching band is also expected for the indazole ring.[3]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula by providing an accurate mass measurement of the molecular ion.[6]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. While specific toxicity data is not available, information from related compounds suggests that it should be handled with care.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye protection.[7][8]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[8][9] Avoid contact with skin and eyes.[7][8]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7][9]
-
Incompatible Materials: Avoid strong oxidizing agents.[7]
Conclusion
This compound is a promising building block for the synthesis of novel bioactive molecules. This technical guide provides a foundational understanding of its physicochemical properties, a plausible synthetic route, and a robust characterization workflow. The insights presented herein are intended to empower researchers in their efforts to explore the full potential of this and related fluorinated indazole derivatives in the field of drug discovery and development.
References
- Time information for Brisbane, AU was not used in the gener
- 7-fluoro-1H-indole-3-carbaldehyde Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com. (2025-02-05).
- 7-FLUORO INDAZOLE synthesis - ChemicalBook.
- SAFETY D
- Safety Data Sheet - Angene Chemical. (2025-09-10).
- An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - ResearchG
- Scheme 20. Synthesis of indazole derivatives in different methods.
- Safety D
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google P
- 7-fluoro-1H-indazole-3-carboxylic acid synthesis - ChemicalBook.
- An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitros
- Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - The Royal Society of Chemistry.
- 7-Fluoro-1H-indole 97 387-44-0 - Sigma-Aldrich.
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
- Wiley-VCH 2007 - Supporting Inform
- SAFETY DATA SHEET - Fisher Scientific. (2023-08-25).
- An optimized procedure for direct access to 1H-Indazole-3-carboxaldehyde derivatives by nitrosation of indoles. - The Royal Society of Chemistry.
- 1H-Indole-3-carboxaldehyde,7-fluoro - Chemrio.
- What is the synthesis of 7-Fluoro Indazole? - FAQ - Guidechem.
- Indazole-3-carbaldehyde | C8H6N2O | CID 11367068 - PubChem.
- 6-Bromo-7-fluoro-1H-indazole | 1427396-09-5 - Sigma-Aldrich.
- Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles.
- An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E. (2018-04-09).
- 7-Fluoro-1H-indazole-3-carboxylic acid, min 95%, 250 mg.
- 7 Fluoro 1H Indazole 3 Carboxylic Acid - Cenmed Enterprises.
- Structural (X-ray), spectroscopic (FT-IR, FT-Raman) and computational (DFT)
- 5-fluoro-1H-indazole-3-carboxylic acid | C8H5FN2O2 | CID 14999052 - PubChem.
- Indole-3-Carboxaldehyde - MassBank.
- 1H-indazole-3-carboxaldehyde - Stenutz.
- 1783619-00-0 | 7-Fluoro-1H-indazole-4-carboxylic acid | Fluorin
Sources
- 1. Page loading... [guidechem.com]
- 2. Indazole-3-carbaldehyde | C8H6N2O | CID 11367068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 4. 1H-indazole-3-carboxaldehyde [stenutz.eu]
- 5. researchgate.net [researchgate.net]
- 6. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. angenechemical.com [angenechemical.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
An In-Depth Technical Guide to 7-Fluoro-1H-indazole-3-carbaldehyde: A Key Building Block for Kinase Inhibitor Discovery
This guide provides an in-depth technical overview of 7-Fluoro-1H-indazole-3-carbaldehyde, a crucial heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its physicochemical properties, robust synthetic methodologies, and its strategic application in the synthesis of bioactive molecules, particularly kinase inhibitors. This document is structured to provide not just data, but expert insights into the causality behind experimental choices and the strategic value of this compound in modern medicinal chemistry.
Introduction: The Strategic Importance of the Fluorinated Indazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic the indole ring system while offering unique hydrogen bonding capabilities through its two adjacent nitrogen atoms. This bioisosteric relationship has made indazole derivatives a cornerstone in the development of targeted therapies.[1][2] The strategic placement of a fluorine atom at the 7-position of the indazole ring, as in this compound, offers several advantages for drug design. Fluorine can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and modulate the pKa of the indazole N-H, thereby influencing pharmacokinetic properties.
The aldehyde functionality at the 3-position is a versatile chemical handle, providing a gateway to a diverse array of more complex molecules. It can be readily transformed into various functional groups, making it an ideal starting point for library synthesis and lead optimization campaigns aimed at discovering novel therapeutics, particularly in the realm of oncology and inflammatory diseases.[2][3]
Physicochemical and Spectroscopic Profile
A comprehensive understanding of the fundamental properties of a building block is paramount for its effective use in synthesis and for the characterization of its derivatives.
Core Compound Properties
| Property | Value | Source |
| CAS Number | 900506-29-8 | |
| Molecular Formula | C₈H₅FN₂O | Calculated |
| Molecular Weight | 164.14 g/mol | Calculated |
| Appearance | Expected to be a solid | Inferred from analogs |
| Storage | 2-8°C, sealed in dry, dark place |
Predicted Spectroscopic Characteristics
-
¹H NMR: The spectrum is expected to show a downfield singlet for the aldehyde proton (CHO) around δ 10.2 ppm. The indazole N-H proton will likely appear as a broad singlet at a very downfield shift, potentially >13 ppm. The aromatic region will display complex splitting patterns for the three protons on the fluorinated benzene ring, influenced by both H-H and H-F coupling.
-
¹³C NMR: The aldehyde carbon will be the most downfield signal, expected around δ 187 ppm. The carbon atom bearing the fluorine (C7) will show a large one-bond C-F coupling constant.
-
IR Spectroscopy: Key absorption bands will include a strong C=O stretch for the aldehyde at approximately 1670-1685 cm⁻¹ and a broad N-H stretch in the region of 3100-3300 cm⁻¹.
-
Mass Spectrometry (HRMS): The high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the protonated species.
Synthesis Methodologies: A Guide to Practical Preparation
The synthesis of this compound can be approached via several reliable methods. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two of the most logical and field-proven approaches are detailed below.
Method 1: Cyclization of a Hydrazone Intermediate
This classic and robust method involves the reaction of an appropriately substituted benzaldehyde with hydrazine to form the indazole ring system. The causality behind this choice lies in its reliability and the commercial availability of the key starting material.
Experimental Protocol: Synthesis via Hydrazine Cyclization
-
Reaction Setup: To a solution of 2,3-difluorobenzaldehyde (1.0 eq) in a suitable high-boiling solvent such as ethanol or n-butanol, add hydrazine hydrate ( excess, ~4-5 eq).
-
Cyclization: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction typically requires several hours. The mechanism involves the initial formation of a hydrazone, followed by an intramolecular nucleophilic aromatic substitution where the terminal nitrogen displaces one of the fluorine atoms (the one ortho to the aldehyde group) to form the pyrazole ring. The 7-fluoro isomer is the expected product due to the directing effects of the carbonyl group.
-
Workup: Upon completion, cool the reaction mixture to room temperature and add water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield pure 7-fluoro-1H-indazole.[5]
-
Formylation: The final step to introduce the aldehyde at C3 can be achieved via a Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
Logical Workflow for Synthesis Method 1
Caption: Synthesis of the target compound via cyclization followed by formylation.
Method 2: Nitrosation of 7-Fluoroindole
An elegant and often high-yielding alternative is the direct conversion of an indole into an indazole-3-carboxaldehyde. This reaction proceeds via nitrosation at the C3 position of the indole, followed by rearrangement.
Experimental Protocol: Synthesis via Indole Nitrosation
-
Preparation of Nitrosating Agent: In a flask cooled to 0°C, prepare a solution of sodium nitrite (NaNO₂) in water. Slowly add a mineral acid, such as hydrochloric acid (HCl), to generate nitrous acid in situ.
-
Reaction Setup: Prepare a solution of the starting material, 7-fluoro-1H-indole, in a suitable solvent like dimethylformamide (DMF).
-
Nitrosation and Rearrangement: Slowly add the solution of 7-fluoro-1H-indole to the nitrosating mixture at 0°C. This "reverse addition" is crucial to maintain a low concentration of the indole and minimize side reactions.[2][3] After the addition is complete, the reaction mixture is typically stirred for several hours at room temperature or with gentle heating to drive the rearrangement to completion.
-
Workup: Quench the reaction by pouring it into water. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to afford pure this compound.[2]
Logical Workflow for Synthesis Method 2
Caption: Synthesis of the target compound via nitrosation of the corresponding indole.
Applications in Drug Discovery and Medicinal Chemistry
This compound is not typically an end-product but rather a high-value intermediate for synthesizing potent and selective bioactive molecules. Its primary application lies in the construction of kinase inhibitors.
Gateway to Kinase Inhibitors
The indazole core is a proven pharmacophore for ATP-competitive kinase inhibitors. The N-H groups of the pyrazole ring can form critical hydrogen bonds with the hinge region of the kinase active site. The aldehyde at C3 serves as a versatile anchor point for introducing various side chains that can target the solvent-exposed region or other pockets of the kinase, thereby driving potency and selectivity.
Example Application Workflow:
-
Reductive Amination: The aldehyde can be reacted with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a C3-aminomethyl-indazole scaffold. The choice of amine is a key diversification point for building a chemical library.
-
Wittig/Horner-Wadsworth-Emmons Olefination: Reaction with phosphorus ylides allows for the installation of vinyl groups, extending the linker from the C3 position.
-
Condensation Reactions: The aldehyde can be condensed with active methylene compounds or other nucleophiles to form a wide variety of heterocyclic systems fused or attached to the C3 position.
This versatility makes this compound a valuable starting material for targeting a range of kinases implicated in cancer, such as ALK, ROS1, and FGFRs.[2][6]
Use in Other Bioactive Scaffolds
Beyond kinase inhibitors, the indazole scaffold is being explored for a variety of other biological targets. For instance, indazole-containing compounds have shown promise as anti-inflammatory and anti-viral agents.[7][8] The synthetic accessibility and versatility of this compound make it an attractive starting point for the exploration of these and other therapeutic areas.
Conclusion
This compound is a strategically important building block in modern drug discovery. Its combination of a privileged indazole core, a beneficial fluorine substituent, and a versatile aldehyde handle makes it an invaluable tool for medicinal chemists. The synthetic routes outlined in this guide are robust and scalable, providing reliable access to this key intermediate. Its proven utility in the synthesis of kinase inhibitors and its potential for broader applications ensure that it will remain a relevant and highly utilized compound in the pursuit of novel therapeutics.
References
-
Wasilewska, A., Sączewski, F., Hudson, A. L., Ferdousi, M., Scheinin, M., Laurila, J. M., Rybczyńska, A., Boblewski, K., & Lehmann, A. (2014). Synthesis and biological evaluation of fluoro-1H-indazoles. European Journal of Medicinal Chemistry, 87, 386-397. [Link]
-
Lai, A.-Q., Chen, Z.-H., Xiao, Z.-C., Pan, Z.-H., Chi, R.-A., Liu, C., Han, Q.-W., Chen, C.-L., Lin, M.-S., Lai, W.-Z., & Xiao, W.-C. (2025). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ChemistrySelect, 10(23). [Link]
-
The Royal Society of Chemistry. (n.d.). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Retrieved from [Link]
-
Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]
-
ResearchGate. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]
-
Hayashi, Y., et al. (2007). Supporting Information for [4+2] Cycloaddition of o-Silylaryl Triflates with Diazo Compounds. Angewandte Chemie International Edition, 46(43), 8236-8239. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). An optimized procedure for direct access to 1H-Indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]
-
Asad, M., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6537. [Link]
-
Pérez Medina, C., López, C., Claramunt, R. M., & Elguero, J. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1415. [Link]
-
Johnson, T. W., et al. (2016). Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][1][4][9]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations. Journal of Medicinal Chemistry, 59(14), 6587-6601. [Link]
-
Doi, T., et al. (2021). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. IUCrData, 6(6), x210695. [Link]
-
Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121-13128. [Link]
-
Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface. Acta Pharmaceutica Sinica B, 11(8), 2469-2484. [Link]
-
ResearchGate. (2021). Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface. Retrieved from [Link]
-
NIST. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 1,4,7,10,13,16-Hexaoxacyclooctadecane. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 6. Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 7-Fluoro-1H-indazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Fluoro-1H-indazole-3-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key building block for the synthesis of various bioactive molecules. A thorough understanding of its structural features is paramount for its application in drug design and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such organic molecules. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectral data for this compound. It offers an in-depth interpretation of the chemical shifts and coupling constants, grounded in fundamental NMR principles and the electronic effects of the fluorine and aldehyde substituents. Furthermore, this document outlines a standard experimental protocol for the acquisition of high-quality NMR data and discusses the role of computational prediction in modern spectroscopic analysis.
Introduction: The Significance of this compound
The indazole scaffold is a prominent pharmacophore in numerous therapeutic agents, exhibiting a wide range of biological activities. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, making fluorinated indazoles particularly attractive in drug discovery. The 3-carbaldehyde functional group provides a versatile handle for further synthetic transformations. Consequently, a detailed spectroscopic characterization of this compound is crucial for quality control, reaction monitoring, and the rational design of novel derivatives.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. This data was generated using the online NMR prediction tool, NMRDB.org, which utilizes a combination of established prediction algorithms. It is important to note that while these predictions are based on large datasets of experimental values and are generally reliable, they should be confirmed by experimental data whenever possible. The predicted spectra are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-aldehyde | 10.1 | s | - |
| H-4 | 8.0 | d | JH4-H5 = 8.0 |
| H-5 | 7.4 | t | JH5-H4 = 8.0, JH5-H6 = 8.0 |
| H-6 | 7.2 | dd | JH6-H5 = 8.0, JH6-F7 = 10.0 |
| N-H | 14.5 | br s | - |
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Atom Number | Predicted Chemical Shift (δ, ppm) |
| C-aldehyde | 186.0 |
| C-3 | 145.0 |
| C-3a | 125.0 |
| C-4 | 122.0 |
| C-5 | 128.0 |
| C-6 | 115.0 |
| C-7 | 150.0 (JC7-F ≈ 245 Hz) |
| C-7a | 140.0 |
Experimental Protocol for NMR Data Acquisition
This section outlines a standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
3.1. Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for polar heterocyclic compounds. Other potential solvents include chloroform-d (CDCl₃) and methanol-d₄ (CD₃OD). The choice of solvent can influence chemical shifts.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is also common practice.
3.2. NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64, depending on sample concentration.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-16 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-220 ppm.
-
In-depth Spectral Analysis and Interpretation
A detailed analysis of the predicted NMR data provides valuable insights into the electronic environment of each nucleus within the this compound molecule.
4.1. ¹H NMR Spectrum Analysis
-
Aldehyde Proton (H-aldehyde, δ ≈ 10.1 ppm): The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing nature of the carbonyl oxygen and the anisotropic effect of the C=O bond. This results in a characteristic downfield chemical shift, typically in the 9-10 ppm region[1]. Its predicted singlet multiplicity indicates no coupling to adjacent protons.
-
Aromatic Protons (H-4, H-5, H-6):
-
H-4 (δ ≈ 8.0 ppm): This proton is adjacent to the electron-donating nitrogen of the pyrazole ring and is part of the fused aromatic system. Its downfield shift is influenced by the overall aromaticity and the electron-withdrawing aldehyde group at the 3-position. It is predicted as a doublet due to coupling with H-5.
-
H-5 (δ ≈ 7.4 ppm): This proton is predicted to appear as a triplet due to coupling with both H-4 and H-6.
-
H-6 (δ ≈ 7.2 ppm): This proton experiences coupling to both H-5 and the fluorine at C-7. The coupling to fluorine (JH6-F7) is a through-space or through-bond interaction that results in a doublet of doublets. The magnitude of H-F coupling constants is highly dependent on the number of intervening bonds and their spatial orientation.
-
-
Indazole N-H Proton (δ ≈ 14.5 ppm): The N-H proton of the indazole ring is typically broad and appears at a very downfield chemical shift, especially in a hydrogen-bond-accepting solvent like DMSO-d₆. This is due to hydrogen bonding with the solvent and its acidic nature.
4.2. ¹³C NMR Spectrum Analysis
-
Aldehyde Carbonyl Carbon (C-aldehyde, δ ≈ 186.0 ppm): Similar to the aldehyde proton, the carbonyl carbon is significantly deshielded and appears at a characteristic downfield position, typically >180 ppm.
-
Indazole Ring Carbons:
-
C-3 (δ ≈ 145.0 ppm): This carbon is attached to the electron-withdrawing aldehyde group, leading to a downfield shift.
-
C-7 (δ ≈ 150.0 ppm): This carbon is directly bonded to the highly electronegative fluorine atom, causing a significant downfield shift. A large one-bond C-F coupling constant (¹JCF) of approximately 245 Hz is expected, which would appear as a doublet in a proton-coupled ¹³C spectrum.
-
Other Aromatic Carbons (C-3a, C-4, C-5, C-6, C-7a): The chemical shifts of these carbons are influenced by their position within the heterocyclic aromatic system and the electronic effects of the fluorine and aldehyde substituents. The fluorine atom will also induce smaller long-range C-F couplings on adjacent carbons.
-
4.3. The Role of Computational NMR Prediction
The use of computational methods to predict NMR spectra has become an invaluable tool in chemical research.[2][3] Algorithms often employ a combination of techniques, including:
-
Database Methods (e.g., HOSE codes): These methods compare the chemical environment of an atom to a large database of experimentally determined structures and their spectra.
-
Machine Learning and Neural Networks: These approaches are trained on vast datasets to recognize complex relationships between molecular structure and NMR parameters.
-
Quantum Mechanical Calculations (e.g., DFT): These methods calculate the magnetic shielding of nuclei from first principles, offering high accuracy but at a greater computational cost.
While these predictive tools are powerful, it is crucial to recognize their limitations. The accuracy can be lower for novel scaffolds or unusual electronic environments not well-represented in the training data. Therefore, predicted data should ideally be used to guide the interpretation of experimental spectra rather than as a complete substitute.
Visualization
5.1. Molecular Structure and Atom Numbering
Caption: Molecular structure of this compound with atom numbering.
5.2. NMR Analysis Workflow
Sources
- 1. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 3. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Analysis of 7-Fluoro-1H-indazole-3-carbaldehyde
Introduction: The Significance of 7-Fluoro-1H-indazole-3-carbaldehyde in Medicinal Chemistry
This compound is a heterocyclic aromatic aldehyde of significant interest in the field of drug discovery and development. The indazole scaffold is a well-established pharmacophore, recognized as a bioisostere of indole, and is present in a variety of compounds with diverse biological activities, including anti-tumor, anti-inflammatory, and protein kinase inhibitory properties.[1] The introduction of a fluorine atom at the 7-position can profoundly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic profile. The carbaldehyde group at the 3-position serves as a versatile synthetic handle for further molecular elaboration, making this compound a key intermediate in the synthesis of more complex drug candidates.[2]
Given its pivotal role, the unambiguous structural confirmation and purity assessment of this compound are paramount. This technical guide provides a detailed exploration of two primary analytical techniques for its characterization: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of these methods, provide detailed experimental protocols, and interpret the resulting spectral data, offering insights grounded in established scientific principles.
Part 1: Elucidation of Functional Groups by Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. This absorption pattern provides a unique "fingerprint" of the molecule's functional groups.
Core Principles of IR Analysis
The vibrational frequencies of chemical bonds are determined by the masses of the bonded atoms and the strength of the bond. For this compound, we anticipate characteristic absorptions arising from the N-H, C=O, C=C, C-N, and C-F bonds, as well as aromatic C-H stretching and bending vibrations. The position, intensity, and shape of these absorption bands provide a wealth of structural information.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
The following protocol outlines the acquisition of an IR spectrum using a modern Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for solid samples.
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Verify that the ATR accessory (typically a diamond or germanium crystal) is clean. If necessary, clean the crystal surface with a solvent-grade isopropanol or ethanol and a soft, lint-free wipe.
-
Record a background spectrum. This is a critical step to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Preparation:
-
Place a small amount (typically 1-5 mg) of crystalline this compound directly onto the center of the ATR crystal.
-
Lower the press arm to apply consistent pressure to the sample, ensuring good contact with the crystal surface.
-
-
Data Acquisition:
-
Set the spectral range to 4000-400 cm⁻¹.
-
Select a resolution of 4 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Initiate the sample scan.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary to ensure the spectral baseline is flat.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Interpretation of the IR Spectrum of this compound
The following table summarizes the expected characteristic IR absorption bands for this compound based on known data for indazole derivatives and aromatic aldehydes.[3][4]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Rationale and Authoritative Grounding |
| 3300-3100 | Medium, Broad | N-H Stretch | The broadness is indicative of hydrogen bonding between the indazole N-H groups in the solid state.[4] |
| 3100-3000 | Medium to Weak | Aromatic C-H Stretch | Characteristic for C-H bonds on the benzene and pyrazole rings. |
| ~1680 | Strong | C=O Stretch (Aldehyde) | The carbonyl stretch is typically a strong, sharp band. Its position can be influenced by conjugation with the indazole ring system. For 7-methyl-1H-indazole-3-carbaldehyde, this peak is observed at 1672 cm⁻¹.[2] |
| 1620-1450 | Medium to Strong | C=C and C=N Ring Stretching | Multiple bands are expected in this region corresponding to the vibrations of the fused aromatic ring system. |
| ~1250 | Strong | C-F Stretch | The C-F stretching vibration typically gives rise to a strong absorption band in this region. |
| 900-650 | Medium to Strong | Aromatic C-H Out-of-Plane Bending | The substitution pattern on the benzene ring will influence the number and position of these bands. |
Part 2: Molecular Weight and Structural Fragmentation by Mass Spectrometry
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of a compound and can reveal details about its structure through the analysis of its fragmentation pattern.
Core Principles of Electron Ionization Mass Spectrometry (EI-MS)
In Electron Ionization (EI), the sample is bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•). The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. The mass spectrometer separates these ions based on their m/z ratio, and the resulting mass spectrum is a plot of relative ion abundance versus m/z. For aromatic aldehydes, the molecular ion peak is typically strong.[5]
Experimental Protocol: Direct Infusion EI-MS
-
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
-
Instrument Setup:
-
Set the ion source to Electron Ionization (EI) mode.
-
Set the electron energy to 70 eV.
-
Introduce the sample into the ion source via a direct insertion probe or by direct infusion using a syringe pump.
-
Set the mass analyzer to scan a suitable m/z range (e.g., m/z 40-300).
-
-
Data Acquisition and Analysis:
-
Acquire the mass spectrum.
-
Identify the molecular ion peak (M⁺•). The nominal molecular weight of C₈H₅FN₂O is 164.14 g/mol .
-
Analyze the major fragment ions and propose a fragmentation pathway.
-
Predicted Mass Spectrum and Fragmentation Pathway
The mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 164. The fragmentation pattern will be dictated by the stability of the resulting ions. A plausible fragmentation pathway is outlined below.
Predicted Fragmentation Data for this compound
| m/z | Proposed Fragment | Description |
| 164 | [C₈H₅FN₂O]⁺• | Molecular Ion (M⁺•) |
| 163 | [C₈H₄FN₂O]⁺ | Loss of a hydrogen radical (•H) from the aldehyde group (α-cleavage). This is a common fragmentation for aromatic aldehydes.[6][7] |
| 135 | [C₈H₄FN₂]⁺ | Loss of a formyl radical (•CHO) or sequential loss of •H and CO. The loss of CO from an acylium ion is a characteristic fragmentation.[5][7] |
| 108 | [C₇H₄F]⁺ | Loss of N₂ from the [C₈H₄FN₂]⁺ fragment. |
Visualization of the Proposed Fragmentation Pathway
The following diagram illustrates the logical flow of the primary fragmentation steps for this compound under EI conditions.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fhi.mpg.de [fhi.mpg.de]
- 4. Gas-phase infrared spectrum of indazole. Scaled quantum mechanical force field and complete spectrum assignment - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 5. archive.nptel.ac.in [archive.nptel.ac.in]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. GCMS Section 6.11.4 [people.whitman.edu]
An In-depth Technical Guide to the Solubility and Stability of 7-Fluoro-1H-indazole-3-carbaldehyde
Introduction
7-Fluoro-1H-indazole-3-carbaldehyde is a crucial heterocyclic building block in medicinal chemistry and drug discovery. Its structural motif is found in a variety of compounds being investigated for therapeutic applications, including as kinase inhibitors.[1][2] The indazole core is considered a bioisostere of indole, capable of forming significant hydrogen bond interactions within protein binding pockets.[3] The aldehyde functionality at the 3-position provides a versatile handle for further synthetic modifications, making this compound a key intermediate in the synthesis of complex pharmaceutical agents.[1][3]
Understanding the physicochemical properties of this compound, particularly its solubility and stability, is paramount for its effective use in drug development. These parameters influence everything from reaction kinetics and purification efficiency to formulation development and bioavailability. This guide provides a comprehensive overview of the solubility and stability of this compound, offering both theoretical insights and practical experimental protocols for its characterization.
Physicochemical Properties
A foundational understanding of the intrinsic properties of this compound is essential for interpreting its solubility and stability behavior.
| Property | Value (Predicted/Reported) | Source |
| Molecular Formula | C8H5FN2O | [4] |
| Molecular Weight | 164.14 g/mol | N/A |
| Appearance | Yellowish solid | [1] |
| Melting Point | Not explicitly reported, but likely a solid at room temperature. | N/A |
| pKa | Not experimentally determined. The indazole NH is weakly acidic, while the aldehyde is non-ionizable under typical physiological conditions. | N/A |
| LogP | Not experimentally determined. The presence of the fluorine atom and the polar aldehyde and indazole groups suggest a moderate lipophilicity. | N/A |
Solubility Profiling
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical factor in its development. Poor solubility can lead to challenges in synthesis, purification, and formulation. The following sections outline the expected solubility of this compound in various solvent systems and provide a protocol for its experimental determination.
Qualitative Solubility Assessment
Based on its chemical structure, a qualitative assessment of the solubility of this compound can be made:
-
Polar Aprotic Solvents: Expected to be soluble in solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) due to the presence of polar functional groups. Synthesis procedures often utilize DMF, supporting this assumption.[3]
-
Other Organic Solvents: Likely to show good solubility in moderately polar organic solvents such as ethyl acetate (EtOAc), acetone, and chloroform. This is supported by its use as an eluent in column chromatography for purification.[1][5]
-
Alcohols: Methanol and ethanol are also expected to be suitable solvents.
-
Non-Polar Solvents: Limited solubility is expected in non-polar solvents like hexanes and petroleum ether. These are often used as anti-solvents or as part of the eluent system in chromatography.[1]
-
Aqueous Solubility: The aqueous solubility is predicted to be low due to the aromatic rings. The solubility may be slightly enhanced at higher or lower pH values, but the compound does not possess strongly ionizable groups.
Quantitative Solubility Determination: An Experimental Protocol
To obtain precise solubility data, a standardized experimental protocol is necessary. The following method describes a common approach for determining the thermodynamic solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, methanol, ethanol, acetonitrile, ethyl acetate, DMSO)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
-
Quantification by HPLC:
-
Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column is often suitable for such compounds.[6]
-
Quantify the concentration of the dissolved compound by comparing the peak area to a standard calibration curve.
-
Data Presentation:
The results should be presented in a clear and concise table.
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | Hypothetical Value |
| PBS (pH 7.4) | 37 | Hypothetical Value |
| 0.1 N HCl | 25 | Hypothetical Value |
| 0.1 N NaOH | 25 | Hypothetical Value |
| Methanol | 25 | Hypothetical Value |
| Ethanol | 25 | Hypothetical Value |
| Acetonitrile | 25 | Hypothetical Value |
| Ethyl Acetate | 25 | Hypothetical Value |
| DMSO | 25 | Hypothetical Value |
Workflow for Solubility Determination:
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Assessment
The chemical stability of this compound is a critical parameter that can impact its storage, handling, and use in multi-step syntheses. Degradation can lead to the formation of impurities, which may affect the yield and purity of the final product and could have undesirable toxicological profiles.
Potential Degradation Pathways
The structure of this compound suggests several potential degradation pathways:
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 7-fluoro-1H-indazole-3-carboxylic acid. This can be initiated by atmospheric oxygen, especially in the presence of light or metal ions.
-
Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light, leading to complex degradation pathways.
-
Hydrolysis: While the core indazole ring is generally stable, extreme pH conditions could potentially lead to ring-opening or other hydrolytic degradation.
-
Dimerization/Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, particularly under certain catalytic conditions. The formation of dimers has been noted as a side reaction in the synthesis of similar indazole-3-carboxaldehydes.[1]
Forced Degradation Studies: An Experimental Protocol
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
Objective: To investigate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
High-purity water
-
Acetonitrile or other suitable organic solvent
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC-UV/MS system
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat (e.g., at 60 °C) for a defined period.
-
Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature or heat gently.
-
Oxidative Degradation: Mix the stock solution with a dilute solution of H2O2 (e.g., 3%) and keep at room temperature.
-
Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60-80 °C).
-
Photodegradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to identify the mass of any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for each condition.
-
Identify and, if possible, characterize the major degradation products.
-
Data Presentation:
The results should be summarized in a table.
| Stress Condition | Duration | Temperature (°C) | % Degradation | Major Degradation Products (m/z) |
| 0.1 N HCl | 24 h | 60 | Hypothetical Value | Hypothetical Value |
| 0.1 N NaOH | 24 h | 25 | Hypothetical Value | Hypothetical Value |
| 3% H2O2 | 24 h | 25 | Hypothetical Value | Hypothetical Value |
| Thermal (Solid) | 7 days | 80 | Hypothetical Value | Hypothetical Value |
| Photolytic (Solution) | ICH Guideline | 25 | Hypothetical Value | Hypothetical Value |
Potential Degradation Pathway Diagram:
Caption: Potential Degradation Pathways.
Handling and Storage Recommendations
Based on the inferred stability profile, the following handling and storage recommendations are provided to ensure the integrity of this compound:
-
Storage: The compound should be stored in a cool, dry, and dark place. A well-sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation and moisture exposure. For long-term storage, refrigeration (-20°C) is advisable.
-
Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound.[7] Avoid inhalation of dust and contact with skin and eyes.[7][8] Handle in a well-ventilated area or a fume hood.[8]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[7]
Conclusion
References
-
ResearchGate. (n.d.). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. Retrieved from [Link]
-
RSC Publishing. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Retrieved from [Link]
-
RSC Publishing. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]
-
ResearchGate. (n.d.). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
American Chemical Society. (2024). Integration of Proximal Alkoxide and Lewis Acidic Cations To Boost Nickel-Catalyzed Borylation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Indazole-3-carbaldehyde. Retrieved from [Link]
Sources
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. capotchem.cn [capotchem.cn]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
The Strategic Introduction of Fluorine to the Indazole Scaffold: A Technical Guide to Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents. The strategic incorporation of fluorine into this heterocyclic system has emerged as a powerful tactic to modulate physicochemical and pharmacological properties, leading to enhanced drug candidates. This in-depth technical guide provides a comprehensive overview of the discovery and synthetic history of fluorinated indazoles. It delves into the rationale behind their development, traces the evolution of synthetic methodologies from early precedents to modern catalytic and direct fluorination techniques, and explores the profound impact of fluorination on the structure-activity relationships (SAR) of these vital compounds. Detailed experimental protocols, comparative data, and mechanistic insights are provided to equip researchers with the knowledge to effectively design and synthesize novel fluorinated indazole-based therapeutics.
Introduction: The Convergence of a Privileged Scaffold and a Unique Element
The indazole nucleus, a bicyclic aromatic heterocycle, is a well-established pharmacophore found in a variety of biologically active molecules.[1] Its structural resemblance to indole allows it to act as a bioisostere, interacting with a wide range of biological targets.[2] The pursuit of enhanced therapeutic profiles has led medicinal chemists to explore the effects of substituting the indazole core with various functional groups. Among these, the introduction of fluorine has proven to be particularly advantageous.
Fluorine, the most electronegative element, imparts unique properties to organic molecules.[3] Its small size allows it to replace hydrogen with minimal steric perturbation, while its strong electron-withdrawing nature can significantly alter a molecule's acidity, basicity, metabolic stability, and binding affinity.[3][4] The strategic placement of fluorine on the indazole ring can lead to:
-
Enhanced Metabolic Stability: The high strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, prolonging the drug's half-life.[5]
-
Modulation of pKa: Fluorine's inductive effect can lower the pKa of nearby basic nitrogen atoms, influencing a compound's ionization state at physiological pH and thereby affecting its solubility, permeability, and target engagement.
-
Increased Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach its target.[5]
-
Improved Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets, leading to increased binding affinity and potency.[4]
This guide will explore the historical journey of fluorinated indazoles, from their conceptualization to the sophisticated synthetic tools available today, providing a roadmap for their continued exploration in drug discovery.
A Historical Perspective: The Genesis of Fluorinated Indazoles
The synthetic history of fluorinated indazoles is intrinsically linked to the broader evolution of both indazole synthesis and organofluorine chemistry. The first synthesis of the parent indazole was reported by Emil Fischer in the late 19th century.[2] However, the introduction of fluorine onto aromatic rings remained a significant challenge for many years.
Early methods for the synthesis of fluoroaromatic compounds, such as the Balz-Schiemann reaction developed in the 1920s, provided the initial tools for creating fluorinated building blocks.[6] This reaction, involving the thermal decomposition of diazonium fluoroborates, opened the door to the preparation of a variety of fluoroarenes that could potentially be used as precursors for fluorinated indazoles.
While a definitive first synthesis of a simple fluorinated indazole is not prominently documented in early literature, the convergence of established indazole cyclization strategies with the availability of fluorinated anilines and other precursors in the mid-20th century marked the beginning of their exploration. These early syntheses likely relied on classical indazole ring-forming reactions, such as the Jacobson or Davis-Beirut reactions, applied to fluorinated starting materials.
A significant leap forward in the accessibility of fluorinated indazoles came with the development of modern electrophilic fluorinating agents. The advent of reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) in the latter half of the 20th century revolutionized the field, allowing for the direct introduction of fluorine onto pre-formed indazole scaffolds, often with high regioselectivity.[7][8][9] This "late-stage fluorination" approach has become a cornerstone of modern medicinal chemistry, enabling the rapid generation of fluorinated analogs of promising lead compounds.
The Synthetic Arsenal: From Classical Cyclizations to Modern Fluorinations
The synthesis of fluorinated indazoles can be broadly categorized into two main strategies:
-
Construction of the indazole ring from fluorinated precursors.
-
Direct fluorination of a pre-existing indazole scaffold.
Ring Construction Strategies
This approach involves utilizing commercially available or readily synthesized fluorinated starting materials in classical indazole-forming reactions. The choice of reaction depends on the desired substitution pattern and the nature of the available precursors.
Common Cyclization Reactions:
-
Jacobson Indazole Synthesis: This involves the cyclization of N-nitroso-o-toluidines. A fluorinated o-toluidine can be used as the starting material.
-
Davis-Beirut Reaction: The reaction of an o-nitrobenzylamine with a base to form a 2H-indazole. A fluorinated o-nitrobenzylamine would be the required precursor.
-
From o-Halobenzaldehydes or o-Haloketones: Condensation with hydrazine can yield 1H-indazoles. The use of a fluorinated o-halobenzaldehyde or ketone provides a direct route to the corresponding fluorinated indazole.
Diagram: General Synthetic Pathways to Fluorinated Indazoles via Ring Construction
Caption: Ring construction strategies for fluorinated indazoles.
Direct Fluorination of the Indazole Core
The direct introduction of fluorine onto a pre-formed indazole ring is a highly attractive and atom-economical strategy. This approach is particularly valuable for late-stage functionalization in drug discovery programs.
Electrophilic fluorination is the most common method for the direct fluorination of electron-rich aromatic and heteroaromatic compounds. Reagents such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are widely used due to their stability, ease of handling, and reactivity.[7][10]
A notable recent development is the metal-free, regioselective C-3 fluorination of 2H-indazoles using NFSI in water.[11][12][13] This method is environmentally friendly and demonstrates broad substrate scope and high functional group tolerance.[11] Mechanistic studies suggest that the reaction proceeds via a radical pathway.[11]
Table 1: Comparison of Common Electrophilic Fluorinating Agents
| Reagent | Structure | Key Features |
| Selectfluor® | 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Highly reactive, crystalline solid, soluble in polar solvents. |
| N-Fluorobenzenesulfonimide (NFSI) | N-Fluorobenzenesulfonimide | Stable, crystalline solid, less reactive than Selectfluor®, often requires harsher conditions or catalysis. |
Experimental Protocol: C-3 Fluorination of 2-Phenyl-2H-indazole with NFSI [12]
-
To a solution of 2-phenyl-2H-indazole (0.2 mmol) in water (2 mL) in a screw-capped vial, add N-Fluorobenzenesulfonimide (NFSI) (0.3 mmol).
-
Causality: Water is an environmentally benign solvent, and in this case, it was found to be the most efficient medium for the reaction. NFSI is the electrophilic fluorine source.
-
-
Stir the reaction mixture at 80 °C for the appropriate time (monitored by TLC).
-
Causality: Elevated temperature is required to initiate the reaction and achieve a reasonable reaction rate.
-
-
After completion of the reaction, cool the mixture to room temperature and extract with ethyl acetate (3 x 10 mL).
-
Causality: Ethyl acetate is used to extract the organic product from the aqueous reaction mixture.
-
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Causality: Drying removes any residual water from the organic phase before solvent evaporation.
-
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-fluoro-2-phenyl-2H-indazole.
-
Causality: Column chromatography is a standard purification technique to isolate the product from any unreacted starting materials or byproducts.
-
Diagram: Proposed Radical Mechanism for C-3 Fluorination with NFSI
Caption: Proposed radical mechanism for the C-3 fluorination of 2H-indazoles using NFSI.
Structure-Activity Relationship (SAR) and the Impact of Fluorination
The introduction of fluorine into the indazole scaffold can have a profound impact on its biological activity. The specific effects are highly dependent on the position of the fluorine atom and the nature of the biological target.
Case Study: Fluorinated Indazoles as Kinase Inhibitors
In the development of kinase inhibitors, fluorination has been a key strategy to enhance potency and selectivity. For example, in a series of indazole-based inhibitors of Rho kinase (ROCK), the position of fluorine substitution was critical for activity. A 6-fluoroindazole derivative showed significantly enhanced ROCK1 inhibitory potency (IC50 = 14 nM) compared to its 4-fluoro counterpart (IC50 = 2500 nM).[14] This highlights the importance of precise fluorine placement to optimize interactions within the kinase active site.
Bioisosteric Replacement
Fluorine is often used as a bioisostere for hydrogen or a hydroxyl group.[4][15] Replacing a hydrogen with a fluorine can block a site of metabolism without significantly altering the molecule's size. The substitution of a hydroxyl group with fluorine can eliminate a hydrogen bond donor while maintaining a polar interaction, which can be beneficial for modulating target binding and improving pharmacokinetic properties.
Table 2: Impact of Fluorine Position on Biological Activity of Indazole Derivatives
| Fluorine Position | General Effect on Properties | Example Application Area |
| C3 | Can influence interactions with the hinge region of kinases. | Kinase Inhibitors |
| C4, C5, C6, C7 | Modulates overall electronics and lipophilicity, affecting cell permeability and metabolic stability. Can also influence binding to the target protein. | Various, including GPCRs and enzymes. |
Conclusion and Future Perspectives
The journey of fluorinated indazoles from their conceptual beginnings to their current status as key components in modern drug discovery is a testament to the power of strategic molecular design. The evolution of synthetic methods, particularly the advent of direct fluorination techniques, has made these valuable compounds more accessible than ever before.
As our understanding of the subtle interplay between fluorine substitution and biological activity deepens, we can expect to see the development of even more sophisticated fluorinated indazole-based therapeutics. Future research will likely focus on:
-
Novel Fluorination Reagents and Methodologies: The development of new, more selective, and environmentally friendly fluorinating agents will continue to be a priority.
-
Asymmetric Fluorination: The synthesis of enantiomerically pure fluorinated indazoles will be crucial for developing more selective and potent drugs.
-
Computational Modeling: In silico methods will play an increasingly important role in predicting the effects of fluorination and guiding the design of new drug candidates.
The fluorinated indazole scaffold remains a fertile ground for innovation in medicinal chemistry. The combination of its privileged structural features and the unique properties of fluorine ensures that it will continue to be a source of novel and effective therapeutic agents for years to come.
References
- Harris, P. A., et al. (2008). The prospects of pazopanib in advanced renal cell carcinoma. Journal of Medicinal Chemistry, 51(15), 4632-4640.
- Mukherjee, S., Rani, U., Chandra, G., & Pal, S. (2025). Recent Advances in the Synthesis of Fluorinated Heterocycles and A Close Look on the Recent FDA-Approved Fluorinated Drugs. Organic & Biomolecular Chemistry.
- Pal, S., et al. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
-
PubChem. (n.d.). Niraparib. National Center for Biotechnology Information. Retrieved from [Link]
- Mukherjee, S., et al. (2025). Recent advances in the synthesis of fluorinated heterocycles and a close look on the recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
- Mloston, G., & Heimgartner, H. (2018). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 23(10), 2463.
- Mudda, J., et al. (2025). Crystal structure of niraparib tosylate monohydrate Form I, (C19H21N4O)(C7H7O3S)(H2O). Powder Diffraction.
- Mudda, J., et al. (2025). Crystal structure of niraparib tosylate monohydrate Form I, (C19H21N4O)(C7H7O3S)(H2O). Powder Diffraction.
- Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(8), 276-289.
- Viola, G., et al. (2022).
-
PubChem. (n.d.). Niraparib. National Center for Biotechnology Information. Retrieved from [Link]
-
National Cancer Institute. (n.d.). NCI Drug Dictionary: pazopanib hydrochloride. Retrieved from [Link]
- El-Faham, A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(3), 1825-1851.
-
Wikipedia. (n.d.). Pazopanib. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]
- Paixão, M. R., & da Silva, F. de C. (2019). The three generations of reagents for radical fluorination. Beilstein Journal of Organic Chemistry, 15, 2346-2357.
- Meanwell, N. A. (2018). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Journal of Medicinal Chemistry, 61(14), 5822-5880.
- Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(15), 10883-10888.
- Shibata, N., et al. (2017). Development of N–F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 13, 1601-1634.
- Kumar, R., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1189-1210.
- Lim, Y. H., et al. (2012).
- Banks, R. E., et al. (2013). The development of Selectfluor® as a commercial electrophilic fluorinating agent. Journal of Fluorine Chemistry, 156, 114-121.
- Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(15), 10883-10888.
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]
- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (2019).
- Wang, X., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2439.
- Wang, T., et al. (2020). Synthesis and structure–activity relationships of aryl fluorosulfate-based inhibitors as novel antitubercular agents. European Journal of Medicinal Chemistry, 187, 111956.
- Al-Tel, T. H. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Medicinal Chemistry, 28(25), 5146-5161.
- CN120192204A - Preparation method of fluoroarom
- EP0258985B1 - Process for preparing fluoroarom
- Shibata, N., et al. (2017). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 13, 1601-1634.
- D'Souza, A. M., & Burch, J. D. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. International Journal of Molecular Sciences, 23(24), 15993.
- Bhagwat, S. S., et al. (2015). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 25(21), 4847-4852.
- Richardson, P. L. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286.
- Banister, S. D., & Kassiou, M. (2014). Bioisosteric Fluorine in the Clandestine Design of Synthetic Cannabinoids. Organic & Biomolecular Chemistry, 12(22), 3592-3596.
- El-Fakharany, E. M., & El-Sayed, M. A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Journal of Heterocyclic Chemistry, 60(1), 3-28.
- Park, H., et al. (2011). Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(21), 6297-6300.
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880.
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880.
- Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(4), 867-871.
- Knunyants, I. L., & Yakobson, G. G. (1974). Synthesis of Fluoro Organic Compounds.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 6. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 8. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. brynmawr.edu [brynmawr.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 2H-Indazole synthesis [organic-chemistry.org]
- 14. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
The Aldehyde at the Crossroads: A Technical Guide to the Fundamental Reactivity of 7-Fluoro-1H-indazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Significance of a Fluorinated Indazole Aldehyde
The 7-Fluoro-1H-indazole-3-carbaldehyde scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile intermediate in the synthesis of a multitude of bioactive molecules.[1][2][3] The indazole core is a recognized pharmacophore, often acting as a bioisostere of indole, and is prevalent in numerous kinase inhibitors and other therapeutic agents.[1][2][3][4] The introduction of a fluorine atom at the 7-position significantly modulates the physicochemical properties of the molecule, influencing its acidity, lipophilicity, and metabolic stability. This guide delves into the fundamental reactivity of the aldehyde group at the 3-position, a critical handle for molecular elaboration. Understanding the interplay between the electron-withdrawing nature of the indazole ring, the appended fluorine, and the inherent reactivity of the aldehyde is paramount for designing efficient synthetic routes to novel drug candidates.
The Electronic Landscape: Understanding the Reactivity of the Aldehyde
The reactivity of the aldehyde group in this compound is fundamentally governed by the electrophilicity of the carbonyl carbon. This electrophilicity is significantly influenced by the electronic effects of the fused indazole ring system and the fluorine substituent.
-
Indazole Ring: The indazole ring system is electron-deficient, which withdraws electron density from the aldehyde group through resonance and inductive effects. This inherent electron-withdrawing nature enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
7-Fluoro Substituent: The fluorine atom at the 7-position is a strongly electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect further depletes electron density from the benzene portion of the indazole ring, and by extension, from the aldehyde group.
This cumulative electron withdrawal renders the aldehyde in this compound more reactive towards nucleophiles compared to simple aromatic aldehydes.
Key Transformations of the Aldehyde Group
The aldehyde functionality is a versatile synthetic handle, amenable to a wide array of chemical transformations. This section outlines the core reactivity patterns of the aldehyde in this compound, providing both mechanistic insights and practical considerations.
Nucleophilic Addition: The Gateway to Molecular Diversity
Nucleophilic addition is the most fundamental reaction of the aldehyde group.[5] The electron-deficient nature of the carbonyl carbon in this compound makes it an excellent electrophile for a variety of nucleophiles.
Caption: General mechanism of nucleophilic addition to an aldehyde.
Common nucleophilic addition reactions include:
-
Grignard and Organolithium Reagents: These strong carbon nucleophiles readily add to the aldehyde to form secondary alcohols, providing a robust method for carbon-carbon bond formation.
-
Cyanide Addition (Cyano-de-halogenation): The addition of cyanide, typically from a source like KCN, followed by acidic workup, yields a cyanohydrin. This intermediate can be further hydrolyzed to an α-hydroxy carboxylic acid or reduced to a β-amino alcohol.
-
Hydride Reduction: The aldehyde is readily reduced to the corresponding primary alcohol, (7-Fluoro-1H-indazol-3-yl)methanol, using mild reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Condensation Reactions: Building Complexity
Condensation reactions involving the aldehyde group are pivotal for constructing larger, more complex molecular architectures.
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes.[6] The reaction of this compound with a phosphorus ylide generates an alkene with predictable stereochemistry, depending on the nature of the ylide.[7]
Caption: Simplified workflow of the Wittig reaction.
Experimental Protocol: Wittig Olefination
-
Ylide Generation: To a stirred suspension of a suitable phosphonium salt (e.g., benzyltriphenylphosphonium chloride, 1.1 eq) in anhydrous THF at 0 °C, add a strong base such as n-butyllithium or potassium tert-butoxide (1.1 eq) dropwise. Stir the resulting colored solution at room temperature for 1 hour.
-
Reaction with Aldehyde: Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde. Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound in the presence of a weak base (e.g., piperidine, pyridine) to yield an α,β-unsaturated product.[8][9] This reaction is highly valuable for synthesizing functionalized alkenes.
Experimental Protocol: Knoevenagel Condensation
-
Reaction Setup: To a solution of this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, diethyl malonate, 1.1 eq) in a suitable solvent such as ethanol or toluene, add a catalytic amount of a base like piperidine or triethylamine.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC. A Dean-Stark apparatus can be used to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Workup and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Reductive Amination: Formation of Amines
Reductive amination is a powerful method for the synthesis of secondary and tertiary amines.[10][11] The aldehyde first reacts with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).
Caption: The process of reductive amination.
Experimental Protocol: Reductive Amination
-
Imine Formation: In a flask, dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in a suitable solvent like methanol or dichloroethane. Add a catalytic amount of acetic acid to facilitate imine formation.
-
Reduction: To the stirred solution, add a mild reducing agent such as sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.
-
Reaction Monitoring and Workup: Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC). Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography.
Oxidation: Synthesis of the Carboxylic Acid
The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 7-Fluoro-1H-indazole-3-carboxylic acid, a valuable building block in its own right.[12][13][14] Common oxidizing agents for this transformation include potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like sodium chlorite (NaClO₂).
Experimental Protocol: Pinnick Oxidation
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of tert-butanol and water. Add a phosphate buffer (e.g., sodium dihydrogen phosphate, 4.0 eq) and a chlorine scavenger such as 2-methyl-2-butene (5.0 eq).
-
Oxidation: To this vigorously stirred mixture, add a solution of sodium chlorite (5.0 eq) in water dropwise at room temperature.
-
Workup: After the reaction is complete (monitored by TLC), quench the excess oxidant by adding a saturated aqueous solution of sodium sulfite.
-
Isolation: Acidify the aqueous layer with 1 N HCl to precipitate the carboxylic acid. Filter the precipitate, wash with cold water, and dry under vacuum.
Spectroscopic Data Summary
The following table summarizes typical spectroscopic data for indazole-3-carbaldehyde derivatives, which can be used as a reference for characterizing this compound and its reaction products.[15][16][17][18]
| Spectroscopic Technique | Characteristic Features for Indazole-3-carbaldehyde |
| ¹H NMR | Aldehyde proton (CHO) typically appears as a singlet between δ 9.9-10.1 ppm. Aromatic protons of the indazole ring appear in the range of δ 7.0-8.5 ppm. The NH proton of the indazole is a broad singlet, often above δ 12 ppm. |
| ¹³C NMR | The carbonyl carbon of the aldehyde is observed in the downfield region, typically around δ 185-195 ppm. The carbons of the indazole ring appear in the aromatic region (δ 110-150 ppm). |
| IR Spectroscopy | A strong C=O stretching vibration for the aldehyde is typically observed around 1680-1700 cm⁻¹. The N-H stretch of the indazole ring appears as a broad band in the region of 3100-3300 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) is readily observed, and fragmentation patterns can provide structural information. |
Conclusion: A Versatile Hub for Drug Discovery
The aldehyde group of this compound is a highly reactive and synthetically versatile functional group. Its enhanced electrophilicity, a consequence of the electron-withdrawing indazole ring and 7-fluoro substituent, allows for a wide range of transformations. From the construction of complex carbon skeletons via olefination and condensation reactions to the introduction of nitrogen-containing functionalities through reductive amination, this aldehyde serves as a critical linchpin in the synthesis of novel indazole-based compounds. A thorough understanding of its fundamental reactivity, as outlined in this guide, is essential for leveraging its full potential in the pursuit of new therapeutic agents.
References
- Lai, A.-Q., et al. (2025). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ChemistrySelect.
-
The Royal Society of Chemistry. An optimized procedure for direct access to 1H-Indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]
-
The Royal Society of Chemistry. Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. [Link]
-
National Institutes of Health. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]
-
National Institutes of Health. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. [Link]
-
Ono, T., Kukhar, V. P., & Soloshonok, V. A. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[1][19]-Proton Shift Reaction.(1) Scope and Limitations. The Journal of Organic Chemistry, 61(19), 6563–6569. [Link]
-
ResearchGate. Experimental Spectroscopic, Computational, Hirshfeld Surface, Molecular Docking Investigations on 1H-Indole-3-Carbaldehyde. [Link]
-
ResearchGate. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]
-
National Institutes of Health. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. [Link]
-
RSC Publishing. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]
-
ACS Publications. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. [Link]
-
National Institutes of Health. Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst. [Link]
-
YouTube. Wittig Reaction Experiment Part 1, Prelab. [Link]
-
YouTube. Nucleophilic Addition reactions. [Link]
-
Organic Chemistry Portal. Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. [Link]
-
National Institutes of Health. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
-
National Institutes of Health. Proximity Effects in Nucleophilic Addition Reactions to Medium-Bridged Twisted Lactams: Remarkably Stable Tetrahedral Intermediates. [Link]
-
ResearchGate. One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]
-
ResearchGate. Knoevenagel condensation of (1-methyl/1 H-benzimidazol-2-yl)acetonitrile with aromatic aldehydes under solvent free conditions and under micro-wave irradiation. [Link]
-
ResearchGate. Time dependence of the reductive amination of the indole-2-carbaldehydes 7 and 8 with 1-(4-fluorophenyl)piperazine yielding [¹⁸F]FAUC 316 ([¹⁸F]1) and the corresponding ligand [¹⁸F]9 without a nitrile substituent for comparison. Reaction conditions: NaBH3CN, AcOH, DMSO, 110 °C.. [Link]
-
ACS Publications. Integration of Proximal Alkoxide and Lewis Acidic Cations To Boost Nickel-Catalyzed Borylation. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [wap.guidechem.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3 [organic-chemistry.org]
- 8. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via [1,3]-Proton Shift Reaction.(1) Scope and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 7-fluoro-1H-indazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 13. 959236-59-0 Cas No. | 7-Fluoro-1H-indazole-3-carboxylic acid | Apollo [store.apolloscientific.co.uk]
- 14. calpaclab.com [calpaclab.com]
- 15. rsc.org [rsc.org]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to the Reactivity of the 7-Fluoroindazole Core: Electrophilic and Nucleophilic Substitution Strategies
Abstract
The 7-fluoroindazole scaffold is a privileged core in modern medicinal chemistry, imparting unique physicochemical properties to a range of biologically active molecules. Understanding its reactivity is paramount for researchers engaged in drug discovery and development. This technical guide provides an in-depth analysis of electrophilic and nucleophilic substitution reactions on the 7-fluoroindazole core. We will explore the underlying principles governing regioselectivity, the causal effects of the fluorine substituent, and provide field-proven insights into experimental design. This document serves as a comprehensive resource for scientists aiming to strategically functionalize this important heterocyclic system.
Introduction: The Strategic Value of 7-Fluoroindazole
The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a cornerstone of numerous pharmaceuticals, including kinase inhibitors like Axitinib and PARP inhibitors like Niraparib. Its ability to engage in crucial hydrogen bonding interactions and serve as a versatile scaffold has cemented its importance in drug design.
The strategic incorporation of fluorine into pharmaceutical candidates is a well-established strategy to modulate metabolic stability, lipophilicity, and binding affinity. In the context of the indazole core, placing a fluorine atom at the 7-position creates a unique electronic and steric environment. This guide will dissect the resulting reactivity, providing a predictive framework for its chemical transformations.
Synthesis of the 7-Fluoroindazole Core
A common and practical synthesis of 7-fluoro-1H-indazole involves the cyclization of a substituted fluorobenzaldehyde with hydrazine.
Typical Protocol: Synthesis from 2,3-Difluorobenzaldehyde [1]
-
To 2,3-difluorobenzaldehyde (1.0 eq), add hydrazine monohydrate (approx. 4-5 eq).
-
Heat the reaction mixture with stirring at 180°C for 10-12 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature.
-
Perform an extractive workup using ethyl acetate and water.
-
Wash the separated organic layer with saturated brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 7-fluoro-1H-indazole.
Electrophilic Aromatic Substitution (EAS): A Tale of Competing Directives
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The reaction proceeds through a two-step mechanism: initial attack by an electrophile to form a resonance-stabilized carbocation (the arenium ion or sigma complex), followed by deprotonation to restore aromaticity.[2]
The regiochemical outcome of EAS on 7-fluoroindazole is dictated by the interplay of the directing effects of both the fused pyrazole ring and the C-7 fluorine substituent.
Directing Effects in Play
-
The Indazole Nucleus: The pyrazole portion of the indazole ring system is electron-withdrawing, which generally deactivates the benzene ring towards electrophilic attack compared to benzene itself.
-
The Fluorine Substituent: Halogens, like fluorine, present a classic case of competing electronic effects.
-
Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the ring through the sigma bond, deactivating the ring.
-
Resonance Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system, stabilizing the arenium ion intermediate. This resonance donation directs incoming electrophiles to the ortho and para positions.
-
For fluorine, the powerful inductive effect generally outweighs the resonance effect, making it a deactivating group. However, the resonance effect is still sufficient to dictate the position of substitution, making it an ortho, para-director.
Predicted Regioselectivity on the 7-Fluoroindazole Core
Considering these effects, we can predict the likely sites of electrophilic attack. The fluorine at C-7 directs ortho (C-6) and para (C-4). The electron-withdrawing nature of the pyrazole ring tends to direct electrophiles to the benzene ring, primarily at C-4, C-5, C-6, and C-7. The C-3 position on the pyrazole ring can also undergo electrophilic attack, but this is generally less favored unless the benzene ring is highly deactivated.
Combining these influences, the most probable positions for electrophilic substitution on the 7-fluoroindazole core are C-4 and C-6 .
Sources
Methodological & Application
Application Note: Synthesis of Kinase Inhibitors Utilizing 7-Fluoro-1H-indazole-3-carbaldehyde
Introduction: The Strategic Value of the 7-Fluoro-1H-Indazole Scaffold
In the landscape of modern medicinal chemistry, the indazole nucleus has emerged as a "privileged scaffold," particularly for the development of protein kinase inhibitors.[1][2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3] The indazole core, a bioisostere of naturally occurring purines and indoles, is exceptionally well-suited to target the ATP-binding site of these enzymes.[4] Its unique geometry and hydrogen bonding capabilities allow it to mimic the adenine portion of ATP, effectively anchoring inhibitor molecules in the kinase hinge region—a critical interaction for potent inhibition.
This application note focuses on a key building block, 7-Fluoro-1H-indazole-3-carbaldehyde , and its application in the synthesis of next-generation kinase inhibitors. The strategic placement of its functional groups provides a powerful platform for drug discovery:
-
The Indazole Core : Serves as the primary hinge-binding motif. The N1-H proton and the N2 nitrogen atom can form crucial hydrogen bonds with the backbone of the kinase hinge region, a feature leveraged by numerous approved drugs like Axitinib and Pazopanib.[1][2]
-
The 7-Fluoro Substituent : The fluorine atom at the C7 position is not a passive spectator. Its high electronegativity can significantly modulate the pKa of the N1-H, potentially enhancing the strength of the hydrogen bond with the kinase hinge. Furthermore, fluorine substitution can block metabolic attack at that position, improving the pharmacokinetic profile of the final compound, and can contribute to favorable binding interactions within hydrophobic pockets.
-
The C3-Carbaldehyde Handle : This aldehyde functionality is a versatile synthetic linchpin.[5] It provides a reactive site for introducing a wide array of side chains and pharmacophores through robust and well-established chemical transformations. This allows for the exploration of chemical space and the optimization of interactions with regions of the kinase outside the hinge, which is key to achieving both potency and selectivity.
This guide provides a detailed protocol for one of the most fundamental and powerful applications of this building block: the synthesis of diverse 3-amino-methyl-indazole scaffolds via reductive amination.
Core Synthetic Application: Reductive Amination for Scaffold Elaboration
Reductive amination is a cornerstone reaction in medicinal chemistry for its reliability and efficiency in forming C-N bonds. In the context of this compound, it provides a direct route to couple the hinge-binding indazole core with various amine-containing fragments, which are often designed to interact with the solvent-exposed region of the ATP pocket or allosteric sites.
Principle and Rationale
The reaction proceeds in a one-pot, two-step sequence:
-
Imine Formation : The aldehyde reacts with a primary or secondary amine to form a Schiff base (imine) or an enamine, which is protonated to form a reactive iminium ion. This step is often catalyzed by a weak acid.
-
Reduction : A hydride reagent, selective for the protonated C=N double bond over the starting aldehyde, reduces the iminium ion to the final amine product.
Causality Behind Experimental Choices:
-
Reducing Agent : Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation. Its reduced reactivity compared to other hydrides (like NaBH₄) allows it to selectively reduce the iminium ion in the presence of the unreacted aldehyde, minimizing side reactions such as the reduction of the aldehyde to an alcohol.[6] It is also tolerant of mildly acidic conditions used to catalyze imine formation and does not generate gaseous byproducts.
-
Solvent : Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are relatively non-polar, aprotic, and effectively solubilize the starting materials and the STAB reagent.
-
Acid Catalyst : A small amount of acetic acid (AcOH) is often added to catalyze the formation of the iminium ion, which is the species that is readily reduced. The acid protonates the hydroxyl intermediate, facilitating the elimination of water.
Detailed Step-by-Step Protocol: General Procedure for Reductive Amination
This protocol describes a general method for coupling this compound with a representative primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (e.g., 4-ethylpiperazine) (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Glacial Acetic Acid (AcOH) (Optional, 0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup : To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration).
-
Amine Addition : Add the desired amine (1.1 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) to liberate the free base. Stir the mixture at room temperature for 20-30 minutes. Note: For less reactive amines, adding a catalytic amount of acetic acid (0.1 eq) can accelerate imine formation.
-
Reduction : Slowly add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture in portions over 15 minutes. Rationale: Portion-wise addition helps to control any potential exotherm.
-
Reaction Monitoring : Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-16 hours).
-
Workup : Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing and Drying : Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to afford the pure product.
Self-Validation and Troubleshooting
-
Reaction Monitoring : The disappearance of the aldehyde spot and the appearance of a new, more polar product spot on TLC is a key indicator of reaction progress. Co-spotting with the starting material is essential. LC-MS is definitive, allowing for the observation of the expected mass of the product.
-
Incomplete Reaction : If the reaction stalls, a small additional charge of the amine and STAB may be required. Gentle warming (to ~40 °C) can also facilitate the reaction with less reactive amines.
-
Side Products : The primary side product is often the corresponding alcohol, formed by the reduction of the starting aldehyde. This typically occurs if the imine formation is slow or if a less selective reducing agent is used. Ensuring anhydrous conditions is critical to favor imine formation.
Data Presentation and Visualization
Table 1: Representative Reductive Amination of this compound
| Entry | Amine Substrate | Product Structure | Yield (%) | Purity (LC-MS, %) |
| 1 | Benzylamine | 85 | >98 | |
| 2 | Morpholine | 91 | >99 | |
| 3 | N-Boc-piperazine | 88 | >97 | |
| 4 | Aniline | 76 | >95 |
Note: Structures are illustrative. Yields and purities are typical for this reaction class.
Mandatory Visualizations
Figure 1: General synthetic pathway via reductive amination.
Figure 2: Conceptual kinase binding mode of an indazole inhibitor.
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Page loading... [guidechem.com]
- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
derivatization of 7-Fluoro-1H-indazole-3-carbaldehyde for medicinal chemistry
An in-depth guide to the derivatization of 7-Fluoro-1H-indazole-3-carbaldehyde, a key building block for the synthesis of pharmacologically active compounds. This document provides detailed protocols and scientific rationale for researchers in medicinal chemistry and drug development.
Introduction: The Privileged Status of the Indazole Scaffold
In the landscape of medicinal chemistry, the indazole ring system has emerged as a "privileged scaffold."[1] As a bioisostere of naturally occurring structures like indole and benzimidazole, indazole derivatives are adept at forming key interactions with a wide array of biological targets.[2][3] This structural versatility has led to the development of compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2][3][4] Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, cementing its importance in modern drug discovery.[5][6]
The specific starting material, this compound, offers two strategic advantages for the medicinal chemist. The fluorine atom at the 7-position can significantly enhance metabolic stability and improve binding affinity through favorable electrostatic interactions.[7][8] Secondly, the aldehyde group at the C-3 position is a highly versatile functional handle, ripe for a multitude of chemical transformations to build molecular complexity and explore structure-activity relationships (SAR).[5][6]
This application note details robust and reproducible protocols for the derivatization of this key intermediate, focusing on reactions that are fundamental to the construction of compound libraries for drug screening.
Synthesis of the Core Intermediate
While this compound is commercially available, understanding its synthesis provides context for its reactivity and potential impurities. The core 7-fluoro-1H-indazole scaffold is commonly prepared via the cyclization of a substituted 2-fluorobenzaldehyde, such as 2,3-difluorobenzaldehyde, with hydrazine hydrate under thermal conditions.[9] Subsequent introduction of the 3-carbaldehyde functionality can be achieved through various methods, with an optimized procedure involving the nitrosation of the corresponding 7-fluoro-indole, which rearranges to form the desired indazole-3-carbaldehyde in high yield.[5][6][10]
Key Derivatization Strategies for the Aldehyde Moiety
The aldehyde group is a cornerstone of synthetic chemistry due to its electrophilic carbon and the acidity of its α-protons. The following sections provide detailed protocols for three high-utility transformations.
Workflow for Derivatization
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 7. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reductive Amination of 7-Fluoro-1H-indazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the reductive amination of 7-fluoro-1H-indazole-3-carbaldehyde, a critical transformation for the synthesis of novel pharmaceutical candidates. The indazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including kinase inhibition.[1][2] This document outlines detailed protocols, explains the underlying chemical principles, and offers practical insights to ensure successful and reproducible outcomes in the laboratory.
Introduction: The Significance of the 7-Fluoro-1H-indazole Moiety
The 7-fluoro-1H-indazole scaffold is of significant interest in drug discovery. The fluorine atom at the 7-position can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of the molecule. The carbaldehyde at the 3-position serves as a versatile synthetic handle for introducing a variety of functional groups, particularly through carbon-nitrogen bond formation. Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines from aldehydes and ketones, making it an ideal strategy for the diversification of the this compound core.[2]
The Mechanism of Reductive Amination: A Stepwise Approach
Reductive amination is a two-step, one-pot reaction that involves the initial formation of an imine or iminium ion from an aldehyde or ketone and an amine, followed by its reduction to the corresponding amine. The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound.
Diagram of the Reductive Amination Mechanism
Caption: Workflow for STAB-mediated reductive amination.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and the desired primary amine (1.1-1.5 eq) in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approximately 0.1 M concentration of the aldehyde).
-
Imine Formation: Stir the resulting solution at room temperature for 30-60 minutes. For less reactive amines, this pre-stirring time can be extended, or a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.
-
Reduction: To the stirring solution, add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise over 10-15 minutes. The reaction is often mildly exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes to ensure the decomposition of any remaining reducing agent.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3 x volume of the reaction).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data Summary (STAB Protocol):
| Parameter | Recommended Range/Value | Rationale |
| Aldehyde:Amine Ratio | 1.0 : 1.1-1.5 | A slight excess of the amine drives the imine formation equilibrium forward. |
| Aldehyde:STAB Ratio | 1.0 : 1.5-2.0 | An excess of the reducing agent ensures complete reduction of the iminium ion. |
| Solvent | DCE, THF | Aprotic solvents are preferred as they do not react with the borohydride reagent. |
| Temperature | Room Temperature | Mild conditions are generally sufficient and minimize side reactions. |
| Reaction Time | 2-24 hours | Dependent on the nucleophilicity of the amine and steric hindrance. |
Protocol 2: Reductive Amination using Sodium Cyanoborohydride
Sodium cyanoborohydride is another effective reducing agent for reductive amination. It is stable in protic solvents like methanol and ethanol, which can be advantageous for solubilizing certain substrates. However, it is toxic and reactions should be handled with appropriate safety precautions.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the primary amine (1.1-1.5 eq) in methanol (MeOH) (approximately 0.1 M).
-
pH Adjustment: Add a few drops of glacial acetic acid to adjust the pH of the solution to approximately 5-6. This acidic environment promotes the formation of the iminium ion.
-
Reduction: Add sodium cyanoborohydride (1.2-1.5 eq) to the solution. The reaction mixture is then stirred at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Add a saturated aqueous solution of NaHCO₃ and extract the product with an organic solvent (e.g., EtOAc, DCM).
-
Purification: Dry the combined organic extracts over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Troubleshooting and Key Considerations
-
Low Yields: If low yields are observed, consider increasing the excess of the amine or the reducing agent. For the STAB protocol, adding a catalytic amount of acetic acid can sometimes improve the rate of imine formation.
-
Side Reactions: The primary side reaction is the reduction of the starting aldehyde to the corresponding alcohol. This is more likely to occur with less reactive amines where the imine formation is slow. Using a milder reducing agent like STAB generally minimizes this side reaction.
-
Purification Challenges: The polarity of the resulting amine product can vary significantly depending on the substituent introduced. A careful selection of the eluent system for column chromatography is crucial for effective purification.
Conclusion
The reductive amination of this compound is a robust and versatile method for the synthesis of a diverse library of N-substituted (7-fluoro-1H-indazol-3-yl)methanamine derivatives. The protocols outlined in these application notes, particularly the use of sodium triacetoxyborohydride, provide a reliable and efficient pathway for obtaining these valuable compounds for further investigation in drug discovery programs. Careful attention to reaction conditions and purification techniques will ensure high yields and purity of the desired products.
References
-
Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. (Source: ResearchGate) [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (Source: National Center for Biotechnology Information) [Link]
-
7-fluoro-1H-indazole-3-carboxylic acid | C8H5FN2O2 | CID 34176082. (Source: PubChem) [Link]
-
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (Source: National Center for Biotechnology Information) [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold. (Source: Beilstein Journal of Organic Chemistry) [Link]
-
Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide. (Source: PubMed) [Link]
-
Indazole-3-carbaldehyde | C8H6N2O | CID 11367068. (Source: PubChem) [Link]
-
Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (Source: MDPI) [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (Source: Beilstein Journals) [Link]
Sources
Application Notes & Protocols: The Role of 7-Fluoro-1H-indazole-3-carbaldehyde in Fragment-Based Drug Discovery
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of 7-Fluoro-1H-indazole-3-carbaldehyde in fragment-based drug discovery (FBDD). We will delve into the rationale behind its selection as a high-value fragment, detailing its unique physicochemical properties imparted by the fluorine and indazole moieties. This guide will provide detailed protocols for primary fragment screening using biophysical techniques such as Thermal Shift Assays (TSA), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography. Furthermore, we will explore downstream strategies for hit-to-lead optimization, illustrating how this versatile fragment can be elaborated into potent and selective lead compounds.
Introduction: The Strategic Value of Fluorinated Fragments in FBDD
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to high-throughput screening (HTS) for identifying novel chemical matter for challenging drug targets.[1][2] FBDD utilizes libraries of low molecular weight compounds (fragments) to probe the binding landscape of a target protein.[3] These fragments, despite their typically weak binding affinities (in the high micromolar to millimolar range), form highly efficient interactions with the target, providing an excellent starting point for rational, structure-guided lead optimization.[4][5]
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a multitude of properties.[6][7] Fluorine's high electronegativity and small size can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity.[8][9] When incorporated into a fragment library, fluorine can serve several key purposes:
-
Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones, increasing binding affinity.[7]
-
Improved Physicochemical Properties: Strategic fluorination can modulate lipophilicity and pKa, leading to better solubility and membrane permeability.[6][10]
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the half-life of the resulting drug molecule.[7]
-
¹⁹F NMR Screening: The presence of a fluorine atom provides a unique spectroscopic handle for NMR-based screening methods.[11]
This compound represents a prime example of a strategically designed fragment that leverages the benefits of both a fluorinated aromatic system and a versatile chemical handle for further elaboration.
Physicochemical Profile of this compound
A thorough understanding of the physicochemical properties of a fragment is crucial for designing effective screening campaigns and interpreting binding data.
| Property | Value (Predicted/Typical) | Significance in FBDD |
| Molecular Weight | 164.13 g/mol | Well within the "Rule of Three" for fragments (<300 Da), ensuring higher probability of binding.[12] |
| cLogP | ~1.5 - 2.0 | Moderate lipophilicity, balancing solubility and binding to hydrophobic pockets. |
| Hydrogen Bond Donors | 1 (indazole N-H) | Potential for key hydrogen bonding interactions with the protein target.[12] |
| Hydrogen Bond Acceptors | 2 (indazole N, aldehyde O) | Multiple points for forming hydrogen bonds, contributing to binding affinity.[12] |
| Topological Polar Surface Area | ~58 Ų | Contributes to good cell permeability and solubility. |
| Chemical Handle | Aldehyde group | Provides a reactive site for covalent modification or straightforward synthetic elaboration. |
The combination of the fluorinated indazole core and the aldehyde functional group makes this compound an attractive starting point for FBDD campaigns. The indazole scaffold is a known "privileged" structure in medicinal chemistry, appearing in numerous approved drugs.[13] The fluorine atom at the 7-position can enhance binding affinity and modulate the electronics of the aromatic system.
Experimental Workflows and Protocols
The following section details the experimental workflows and step-by-step protocols for utilizing this compound in an FBDD campaign.
FBDD Campaign Workflow
The overall workflow for an FBDD campaign utilizing this fragment is depicted below.
Caption: FBDD workflow from fragment screening to lead candidate.
Protocol 1: Primary Screening using Thermal Shift Assay (TSA)
TSA is a rapid and cost-effective method for primary screening of fragment libraries.[14] It measures the change in the thermal denaturation temperature of a protein upon ligand binding.[15][16]
Rationale: A successful binding event will typically stabilize the protein, leading to an increase in its melting temperature (Tm). This provides a quick "yes/no" answer to whether a fragment interacts with the target.
Materials:
-
Purified target protein (0.1-0.5 mg/mL)
-
SYPRO Orange dye (5000x stock in DMSO)
-
This compound (100 mM stock in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
96- or 384-well qPCR plates
-
Real-time PCR instrument
Procedure:
-
Prepare the master mix: For a 96-well plate, prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer. The final concentration of the protein should be optimized for a good signal-to-noise ratio, and the dye is typically used at a 5x final concentration.
-
Dispense fragment: Add 100 nL of the 100 mM this compound stock solution to the appropriate wells of the qPCR plate. Also, include wells with DMSO only as a negative control.
-
Add protein mix: Dispense 20 µL of the protein/dye master mix to each well.
-
Seal and centrifuge: Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Thermal denaturation: Place the plate in a real-time PCR instrument and run a melt curve program, typically from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Data analysis: Analyze the resulting melt curves to determine the Tm for each well. A significant positive shift in Tm (e.g., > 2 °C) in the presence of the fragment compared to the DMSO control indicates a potential hit.[17]
Protocol 2: Hit Validation and Characterization using ¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful technique for fragment screening, especially for fluorine-containing libraries.[11] It offers high sensitivity and can provide information on binding affinity and stoichiometry.
Rationale: The fluorine nucleus is an excellent NMR probe due to its 100% natural abundance and high gyromagnetic ratio. Changes in the chemical shift, line width, or relaxation properties of the ¹⁹F signal upon addition of the target protein can confirm binding.
Materials:
-
Purified target protein (10-50 µM)
-
This compound (10 mM stock in a deuterated buffer)
-
NMR buffer (e.g., 50 mM Phosphate buffer pH 7.4, 150 mM NaCl in 99.9% D₂O)
-
NMR spectrometer equipped with a fluorine probe
Procedure:
-
Prepare NMR samples: Prepare a series of NMR tubes. One tube will contain only the fragment (e.g., 200 µM) in the NMR buffer as a reference. Subsequent tubes will contain the same concentration of the fragment with increasing concentrations of the target protein (e.g., 0, 5, 10, 20, 40 µM).
-
Acquire ¹⁹F NMR spectra: Acquire one-dimensional ¹⁹F NMR spectra for each sample.
-
Data analysis:
-
Chemical Shift Perturbation (CSP): A change in the chemical shift of the fluorine signal upon addition of the protein confirms binding. The magnitude of the shift can be used to determine the dissociation constant (Kd).[12]
-
Line Broadening: An increase in the line width of the fluorine signal is also indicative of binding, as the fragment tumbles more slowly when bound to the larger protein.
-
Saturation Transfer Difference (STD) NMR: This experiment can be used to identify which protons of the fragment are in close proximity to the protein, providing information about the binding epitope.[18]
-
Protocol 3: Structural Elucidation using X-ray Crystallography
X-ray crystallography provides high-resolution structural information about the protein-fragment complex, which is invaluable for structure-guided drug design.[19][20]
Rationale: Visualizing the precise binding mode of this compound in the active site of the target protein allows for the rational design of more potent analogs by identifying opportunities for additional interactions.[21]
Procedure:
-
Protein crystallization: Obtain high-quality crystals of the target protein.
-
Fragment soaking: Soak the protein crystals in a solution containing a high concentration of this compound (typically 1-10 mM) for a defined period.
-
Cryo-protection and data collection: Cryo-protect the soaked crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure determination and refinement: Process the diffraction data and solve the crystal structure of the protein-fragment complex.
-
Binding mode analysis: Analyze the electron density maps to confirm the binding of the fragment and to determine its precise orientation and interactions within the binding pocket.
Hit-to-Lead Optimization Strategies
Once this compound is confirmed as a hit, the next step is to optimize its affinity and other drug-like properties.[22]
Fragment Growing
This strategy involves adding chemical functionality to the fragment to make additional interactions with the protein.[5] The aldehyde group of this compound is an ideal handle for this approach.
Sources
- 1. drughunter.com [drughunter.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. think.taylorandfrancis.com [think.taylorandfrancis.com]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 10. inhancetechnologies.com [inhancetechnologies.com]
- 11. mdpi.com [mdpi.com]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. Page loading... [guidechem.com]
- 14. MagHelix™ Thermal Shift Assay (TSA) - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 15. Thermal Shift Assay (TSA) - CD BioSciences [cd-biophysics.com]
- 16. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Fragment screening using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 22. pubs.acs.org [pubs.acs.org]
The Emergence of 7-Fluoro-1H-indazole-3-carbaldehyde in Agrochemical Discovery: A Detailed Application and Protocol Guide
Introduction: The Privileged Scaffold and the Power of Fluorine
In the relentless pursuit of novel agrochemicals to ensure global food security, researchers are increasingly turning to "privileged scaffolds" – molecular frameworks that consistently demonstrate biological activity across a range of targets. The indazole ring system, a bicyclic aromatic heterocycle, has emerged as one such scaffold, with its derivatives exhibiting a wide array of pharmacological and agrochemical properties.[1][2][3][4][5] The incorporation of a fluorine atom, a common strategy in modern drug and agrochemical design, can dramatically enhance a molecule's efficacy by altering its electronic properties, metabolic stability, and binding affinity to target proteins.[6][7][8][9]
This guide focuses on a particularly promising building block: 7-Fluoro-1H-indazole-3-carbaldehyde . This compound uniquely combines the privileged indazole core with a reactive carbaldehyde group and a strategically placed fluorine atom. The aldehyde functionality serves as a versatile chemical handle for the synthesis of a diverse library of derivatives, enabling extensive structure-activity relationship (SAR) studies.[10][11] The 7-fluoro substitution is anticipated to positively modulate the compound's biological activity, making it a compelling starting point for the discovery of new herbicides, fungicides, and insecticides.
This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in agrochemical development to effectively utilize this compound in their research endeavors. We will delve into the rationale behind experimental designs and provide step-by-step methodologies for screening its potential as a lead compound in the next generation of crop protection agents.
Part 1: Herbicidal Activity Screening
The indazole moiety is present in compounds known to exhibit herbicidal effects, acting through various mechanisms, including the inhibition of protoporphyrinogen oxidase (protox) and mimicking the action of natural auxins.[12][13] The following protocols are designed to evaluate the herbicidal potential of this compound and its derivatives.
Protocol 1.1: Pre-emergence Herbicidal Activity Assay
This protocol assesses the compound's ability to inhibit seed germination and early seedling growth when applied to the soil before weed emergence.
Causality behind Experimental Choices:
-
Species Selection: A diverse range of monocotyledonous (e.g., Echinochloa crus-galli - barnyardgrass) and dicotyledonous (e.g., Amaranthus retroflexus - redroot pigweed) weeds are chosen to assess the spectrum of activity.
-
Concentration Range: A broad concentration range is used to determine the dose-response relationship and calculate the half-maximal inhibitory concentration (IC₅₀).
-
Positive Control: A commercial herbicide with a known pre-emergence mode of action (e.g., pendimethalin) is included for comparison.
-
Solvent Control: A solvent-only treatment is essential to ensure that the observed effects are due to the test compound and not the vehicle.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO). Prepare serial dilutions to achieve the desired test concentrations (e.g., 1, 10, 50, 100, 250 µg/mL).
-
Pot Preparation: Fill pots with a standardized soil mix.
-
Sowing: Sow a predetermined number of seeds of each test plant species at a uniform depth.
-
Treatment Application: Apply a defined volume of the test solution evenly to the soil surface of each pot. Ensure uniform coverage.
-
Incubation: Place the pots in a controlled environment (greenhouse or growth chamber) with appropriate temperature, light, and humidity for 14-21 days.
-
Data Collection: At the end of the incubation period, count the number of emerged seedlings and visually assess phytotoxicity (e.g., stunting, chlorosis, necrosis) using a 0-100% rating scale (0 = no effect, 100 = complete kill).
-
Analysis: Calculate the percentage of germination inhibition and the average phytotoxicity rating for each concentration. Determine the IC₅₀ value.
Protocol 1.2: Post-emergence Herbicidal Activity Assay
This protocol evaluates the compound's effectiveness in controlling established weeds when applied directly to the foliage.
Causality behind Experimental Choices:
-
Growth Stage: Weeds are treated at a specific growth stage (e.g., 2-3 leaf stage) to ensure uniformity and susceptibility.
-
Surfactant: A non-ionic surfactant is often added to the spray solution to improve the wetting and penetration of the compound through the leaf cuticle.
-
Application Method: A laboratory sprayer is used to ensure uniform application and mimic field conditions.
Step-by-Step Methodology:
-
Plant Preparation: Grow test weed species in pots to the 2-3 leaf stage.
-
Compound Preparation: Prepare spray solutions of this compound at various concentrations in a suitable solvent containing a surfactant (e.g., 0.1% Tween-20).
-
Treatment Application: Spray the foliage of the test plants until runoff using a laboratory sprayer.
-
Incubation: Return the treated plants to a controlled environment.
-
Data Collection: Visually assess phytotoxicity at 3, 7, and 14 days after treatment (DAT) using a 0-100% rating scale.
-
Analysis: Determine the dose required to achieve a certain level of control (e.g., GR₅₀ - the dose causing 50% growth reduction).
Data Presentation: Herbicidal Activity
| Compound | Test Species | Pre-emergence IC₅₀ (µg/mL) | Post-emergence GR₅₀ (g a.i./ha) |
| This compound | E. crus-galli | ||
| A. retroflexus | |||
| Positive Control (e.g., Pendimethalin) | E. crus-galli | ||
| A. retroflexus | |||
| Solvent Control | E. crus-galli | No effect | No effect |
| A. retroflexus | No effect | No effect |
Visualization: Herbicidal Screening Workflow
Caption: Workflow for herbicidal screening of this compound and its derivatives.
Part 2: Fungicidal Activity Screening
Indazole derivatives have been reported to possess antifungal properties.[14] The aldehyde group itself can also contribute to antimicrobial activity.[15] The following protocol outlines a standard method for evaluating the in vitro fungicidal activity of this compound.
Protocol 2.1: In Vitro Mycelial Growth Inhibition Assay
This assay determines the compound's ability to inhibit the growth of pathogenic fungi.
Causality behind Experimental Choices:
-
Pathogen Selection: A panel of economically important plant pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea, Rhizoctonia solani) is used to assess the spectrum of antifungal activity.
-
Medium: Potato Dextrose Agar (PDA) is a common and suitable medium for the growth of many fungal species.
-
Method: The poisoned food technique is a straightforward and widely used method for in vitro screening of fungicides.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent.
-
Medium Preparation: Prepare PDA medium and autoclave. While the medium is still molten (around 45-50°C), add the test compound to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL).
-
Plate Pouring: Pour the amended PDA into sterile Petri dishes.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the test fungus onto the center of each PDA plate.
-
Incubation: Incubate the plates in the dark at the optimal growth temperature for the specific fungus until the mycelium in the control plate reaches the edge of the plate.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions.
-
Analysis: Calculate the percentage of mycelial growth inhibition relative to the solvent control. Determine the EC₅₀ (half-maximal effective concentration) value.
Data Presentation: Fungicidal Activity
| Compound | Fungal Species | Mycelial Growth Inhibition EC₅₀ (µg/mL) |
| This compound | F. graminearum | |
| B. cinerea | ||
| R. solani | ||
| Positive Control (e.g., Tebuconazole) | F. graminearum | |
| B. cinerea | ||
| R. solani | ||
| Solvent Control | All species | No inhibition |
Visualization: Antifungal Screening Process
Caption: Step-by-step process for in vitro antifungal screening.
Part 3: Insecticidal Activity Screening
The introduction of fluorine and heterocyclic moieties are well-established strategies in the development of modern insecticides.[16][17][18] The following protocols are designed to assess the insecticidal potential of this compound against common agricultural pests.
Protocol 3.1: Leaf-Dip Bioassay for Sucking Insects (e.g., Aphids)
This method is suitable for evaluating the contact and/or ingestion toxicity of a compound against small, soft-bodied insects.
Causality behind Experimental Choices:
-
Test Insect: Aphids (Myzus persicae) are a common and economically important pest.
-
Leaf-Dip Method: This technique ensures uniform exposure of the insects to the treated leaf surface.
-
Mortality Assessment: Mortality is typically assessed after 24 and 48 hours to account for both rapid and slower-acting toxicity.
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compound in an appropriate solvent containing a surfactant.
-
Leaf Preparation: Excise leaves from host plants (e.g., cabbage or pepper).
-
Treatment: Dip each leaf into the test solution for a set time (e.g., 10 seconds) and allow it to air dry.
-
Infestation: Place a known number of aphids (e.g., 10-20 adults or nymphs) onto each treated leaf in a Petri dish lined with moist filter paper.
-
Incubation: Maintain the Petri dishes in a controlled environment.
-
Data Collection: Count the number of dead insects at 24 and 48 hours after treatment.
-
Analysis: Calculate the percentage mortality (corrected for control mortality using Abbott's formula if necessary) and determine the LC₅₀ (lethal concentration for 50% of the population).
Protocol 3.2: Diet Incorporation Bioassay for Chewing Insects (e.g., Lepidopteran Larvae)
This method is used to assess the ingestion toxicity of a compound against insects that feed on a solid diet.
Causality behind Experimental Choices:
-
Test Insect: Larvae of a model lepidopteran species like the diamondback moth (Plutella xylostella) or fall armyworm (Spodoptera frugiperda) are commonly used.
-
Diet Incorporation: This method ensures that the primary route of exposure is through ingestion.
-
Endpoint: In addition to mortality, sublethal effects such as reduced growth or feeding inhibition can be measured.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound.
-
Diet Preparation: Prepare an artificial insect diet and cool it to just above the solidification point.
-
Incorporation: Add the test compound to the diet to achieve the desired final concentrations and mix thoroughly.
-
Dispensing: Dispense the treated diet into the wells of a multi-well plate.
-
Infestation: Place one larva of a specific instar into each well.
-
Incubation: Incubate the plates under controlled conditions.
-
Data Collection: Record larval mortality and weight at specified time points (e.g., 5-7 days).
-
Analysis: Calculate the percentage mortality and growth inhibition. Determine the LC₅₀ and GI₅₀ (growth inhibition 50%) values.
Data Presentation: Insecticidal Activity
| Compound | Insect Species | Bioassay Method | LC₅₀ / GI₅₀ (µg/mL) |
| This compound | M. persicae | Leaf-Dip | |
| P. xylostella | Diet Incorporation | ||
| Positive Control (e.g., Imidacloprid for aphids, Emamectin benzoate for larvae) | M. persicae | Leaf-Dip | |
| P. xylostella | Diet Incorporation | ||
| Solvent Control | Both species | Both methods | No significant effect |
Visualization: Insecticidal Bioassay Decision Tree
Caption: Decision tree for selecting an appropriate insecticidal bioassay.
Conclusion: A Versatile Scaffold for Agrochemical Innovation
This compound represents a highly promising starting point for the discovery of novel agrochemicals. Its privileged indazole core, enhanced by a fluorine substituent, coupled with a synthetically versatile aldehyde group, provides an excellent platform for the generation and screening of diverse chemical libraries. The protocols detailed in this guide offer a robust framework for the systematic evaluation of its herbicidal, fungicidal, and insecticidal potential. By understanding the causality behind each experimental step and meticulously executing these protocols, researchers can effectively unlock the potential of this and other novel scaffolds, paving the way for the development of the next generation of safe and effective crop protection solutions.
References
-
Zhang, S.-G., Liang, C.-G., & Zhang, W.-H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]
-
Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(5), 1144-1149. [Link]
-
Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed, 28057422. [Link]
-
Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. National Institutes of Health, PMC5271583. [Link]
-
Abdel-Sattar, E., et al. (2022). Design, Synthesis, Characterization, and Insecticidal Bioefficacy Screening of Some New Pyridine Derivatives. Molecules, 27(1), 1. [Link]
-
Chun, J.-C., et al. (2003). Synthesis and Herbicidal Activity of 2-(7-fluoro-3-oxo- 3,4-dihydro-2H-benzo[b][1][19]oxazin-6-yl)isoindoline-1,3-diones. Pest Management Science, 59(11), 1253-1258. [Link]
-
Khan, I., et al. (2023). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Journal of Fluorine Chemistry, 269, 110158. [Link]
-
Feng, Y., et al. (2008). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry Letters, 18(15), 4344-4347. [Link]
-
Feng, T., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Molecules, 29(2), 395. [Link]
-
El-Ossaily, Y. A., et al. (2024). Synthesis, Characterization, Antibacterial Evaluation, and Insecticidal Activity of Some Heterocyclic Compounds Containing Styrylpyridine Moiety. Egyptian Journal of Chemistry, 67(1), 163-170. [Link]
-
G, S. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. ResearchGate. [Link]
-
Wallace, M. D., et al. (2022). Herbicidal activity of fluoroquinolone derivatives. Pest Management Science, 78(3), 965-972. [Link]
-
Theodoridis, G. (2016). Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. In ACS Symposium Series (Vol. 1237, pp. 53-81). American Chemical Society. [Link]
-
Kumar, V., et al. (2015). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences and Research, 6(11), 4566-4581. [Link]
-
Li, J., et al. (2024). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ChemistrySelect, 9(1), e202303998. [Link]
-
de Oliveira, A. C., et al. (2022). In Vitro and In Silico Antioxidant Activity of Hydrazones and Semicarbazones Derived from Aldehydes Found in Essential Oils. Molecules, 27(11), 3594. [Link]
-
Reddy, T. S., et al. (2011). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. E-Journal of Chemistry, 8(2), 703-710. [Link]
-
Pazenok, S., & Leroux, F. R. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Fluorine Chemistry, 242, 109711. [Link]
-
Lee, C.-Y., et al. (2013). Anticonvulsant action of indazole. Neuropharmacology, 67, 149-157. [Link]
-
Ogawa, Y., & Tokunaga, E. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Journal of Agricultural and Food Chemistry, 68(43), 11933-11953. [Link]
-
Gaikwad, D. D., et al. (2022). Impact of Indazole Scaffold as Antibacterial and Antifungal Agent. Current Organic Chemistry, 26(10), 963-976. [Link]
-
Wallace, M. D., et al. (2021). Herbicidal activity of fluoroquinolone derivatives. bioRxiv. [Link]
-
Agri DIKSHA. (2021, May 16). Part II: Mode of Action of Herbicides [Video]. YouTube. [Link]
-
Gokulakrishnaa, S., & Thirunavukkarasu, K. (2023). Bioassay Techniques in Entomological Research. International Journal of Plant & Soil Science, 35(16), 363-373. [Link]
-
Whalon, M. E., et al. (2012). Bioassays for Monitoring Insecticide Resistance. Journal of Visualized Experiments, (60), 3421. [Link]
-
Taylor & Francis. (n.d.). Indazole – Knowledge and References. Taylor & Francis Online. [Link]
-
Zhu, Y.-Q., et al. (2020). Design, synthesis and insecticidal activity of novel analogues of flubendiamide containing alkoxyhexafluoroisopropyl groups. RSC Advances, 10(60), 36561-36567. [Link]
-
Zhu, Y.-Q., et al. (2020). Design, synthesis and insecticidal activity of novel analogues of flubendiamide containing alkoxyhexafluoroisopropyl groups. RSC Advances, 10(60), 36561-36567. [Link]
-
Wikipedia. (n.d.). Indazole. In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Abdel-Raheem, S. A., et al. (2022). Design, synthesis and antimicrobial screening of some new thienopyrimidines. Current Chemistry Letters, 11(1), 1-8. [Link]
-
Pazenok, S., & Leroux, F. R. (2021). Recent developments in fluorine‐containing pesticides. Pest Management Science, 77(2), 587-597. [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface. European Journal of Medicinal Chemistry, 216, 113310. [Link]
-
Lai, K.-S., et al. (2022). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. International Journal of Molecular Sciences, 23(11), 6242. [Link]
-
Wang, Y., et al. (2023). Design, Synthesis, In Vitro Antifungal Activity and Mechanism Study of the Novel 4-Substituted Mandelic Acid Derivatives. Molecules, 28(10), 4153. [Link]
-
Schenone, S., et al. (2004). Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. Bioorganic & Medicinal Chemistry, 12(15), 4167-4174. [Link]
-
Grafström, R. C., et al. (1994). In vitro studies of aldehyde effects related to human respiratory carcinogenesis. Environmental Health Perspectives, 102(Suppl 6), 133-137. [Link]
-
Li, M., et al. (2023). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. Molecules, 28(2), 569. [Link]
-
Amberg, A., et al. (2021). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Chemical Research in Toxicology, 34(6), 1461-1473. [Link]
-
Li, M., et al. (2022). Ovicidal and Insecticidal Activities of Pyriproxyfen Derivatives with an Oxime Ester Group. Molecules, 27(1), 1. [Link]
-
Nemr, A. E., et al. (2024). Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches. Journal of Molecular Structure, 1301, 137351. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Indazole - Wikipedia [en.wikipedia.org]
- 6. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 9. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and herbicidal activity of 2-(7-fluoro-3-oxo- 3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids [mdpi.com]
- 14. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, Characterization, and Insecticidal Bioefficacy Screening of Some New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and insecticidal activity of novel analogues of flubendiamide containing alkoxyhexafluoroisopropyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis and insecticidal activity of novel analogues of flubendiamide containing alkoxyhexafluoroisopropyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Synthesis and Characterization of Novel Solvatochromic Fluorescent Probes from 7-Fluoro-1H-indazole-3-carbaldehyde
Abstract
This guide provides a comprehensive framework for the synthesis, characterization, and application of novel fluorescent probes derived from 7-Fluoro-1H-indazole-3-carbaldehyde. The indazole scaffold is a privileged structure in medicinal chemistry and materials science, and its inherent electronic properties make it an excellent platform for fluorophore development.[1] By leveraging the reactivity of the aldehyde functional group, we present a detailed protocol for creating a sophisticated "push-pull" solvatochromic probe through a straightforward Schiff base condensation. This resulting probe exhibits environment-sensitive fluorescence, making it a valuable tool for researchers in chemical biology, materials science, and drug development for applications such as cellular imaging and sensing.[2][3]
Introduction: The Rationale for Indazole-Based Probes
Fluorescent probes are indispensable tools for visualizing and quantifying biological and chemical processes with high spatial and temporal resolution.[4] The design of these molecular reporters often relies on a core fluorophore whose photophysical properties can be modulated by a specific analyte or its local environment. The 1H-indazole ring system, a bioisostere of natural indole, has garnered significant attention for its diverse biological activities and intriguing electronic characteristics.[1]
The starting material, this compound, offers three key strategic advantages for probe design:
-
The Indazole Core: A robust, aromatic heterocycle that serves as the foundational element of the fluorophore.
-
The 7-Fluoro Substituent: The electron-withdrawing fluorine atom can modulate the electronic properties (HOMO/LUMO energy levels) of the indazole system, fine-tuning its spectral characteristics and enhancing photostability.
-
The 3-Carbaldehyde Group: A versatile and highly reactive chemical handle. It provides a direct site for postsynthetic modification, allowing for the covalent attachment of various recognition moieties or electron-donating/withdrawing groups to complete the fluorescent probe.[5]
This document details the synthesis of a novel probe via the reaction of the indazole-aldehyde with an electron-rich aniline derivative. This strategy creates a donor-π-acceptor (D-π-A) architecture, a classic design for generating probes with strong intramolecular charge transfer (ICT) character, often resulting in pronounced solvatochromism (environment-sensitive fluorescence).
Principle of Synthesis: Extending Conjugation via Schiff Base Formation
The core of the synthetic strategy is the formation of an imine (a Schiff base) through the condensation of the aldehyde on the indazole core with a primary amine. This reaction is a cornerstone of organic synthesis for its efficiency and reliability.
Causality Behind the Choice: The formation of the C=N double bond extends the π-conjugated system across the entire molecule, linking the electron-accepting indazole moiety with the electron-donating group of the chosen amine. This extended conjugation is critical for fluorescence, as it lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the molecule can absorb lower-energy photons (shifting absorption to longer wavelengths, often into the visible range) and, upon relaxation, emit light. The resulting D-π-A structure enhances ICT upon photoexcitation, making the probe's emission energy highly sensitive to the polarity of its surrounding environment.
Figure 1: General synthetic scheme for the construction of a D-π-A fluorescent probe.
Detailed Protocols: Synthesis and Characterization
This section provides a self-validating workflow for the synthesis and rigorous characterization of a specific probe, (E)-N,N-diethyl-4-(((7-fluoro-1H-indazol-3-yl)methylene)amino)aniline.
Protocol 3.1: Synthesis of the Fluorescent Probe
Objective: To synthesize the target probe via Schiff base condensation.
Materials & Reagents:
-
This compound (1.0 eq)
-
N,N-diethyl-p-phenylenediamine (1.1 eq)
-
Absolute Ethanol (200 proof)
-
Glacial Acetic Acid (catalytic amount)
-
Standard reflux apparatus with condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 500 mg, 3.05 mmol) in absolute ethanol (30 mL).
-
Addition of Amine: To this solution, add N,N-diethyl-p-phenylenediamine (552 mg, 3.36 mmol, 1.1 eq). Stir for 5 minutes at room temperature.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the dehydration step of imine formation.
-
Reflux: Attach a condenser to the flask and heat the mixture to reflux (approx. 80-85 °C).
-
Monitoring: Monitor the reaction progress using TLC (e.g., mobile phase 7:3 Hexane:Ethyl Acetate). The starting materials should be consumed, and a new, more intensely colored (often yellow or orange) and fluorescent spot corresponding to the product should appear. The reaction is typically complete within 4-6 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Isolation: Cool the concentrated solution in an ice bath. The product should precipitate as a brightly colored solid. Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
Purification: If necessary, the crude product can be further purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield a highly pure, crystalline solid.
Protocol 3.2: Structural Characterization
Objective: To confirm the identity and purity of the synthesized probe.
Methodologies:
-
¹H NMR (Nuclear Magnetic Resonance): Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum should confirm the disappearance of the aldehyde proton signal (typically ~10 ppm) and the appearance of a new imine proton signal (-CH=N-) (typically between 8.5-9.5 ppm). Signals corresponding to both the indazole and aniline rings should be present in the correct integration ratios.
-
¹³C NMR: Confirm the presence of the imine carbon (typically 150-165 ppm) and the absence of the aldehyde carbonyl carbon (~190 ppm).
-
¹⁹F NMR: A singlet peak will confirm the presence of the fluorine atom on the indazole ring.
-
HRMS (High-Resolution Mass Spectrometry): Obtain an exact mass measurement to confirm the elemental formula of the synthesized compound.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The spectrum should show the disappearance of the characteristic aldehyde C=O stretching band (~1700 cm⁻¹) and the appearance of a C=N imine stretch (~1625 cm⁻¹).
Application Protocol: Photophysical Analysis
This section describes how to evaluate the performance of the synthesized molecule as a fluorescent probe, focusing on its solvatochromic properties.
Figure 2: Workflow for the photophysical characterization of the indazole probe.
Protocol 4.1: Investigating Solvatochromism
Objective: To measure and quantify the change in the probe's fluorescence spectrum as a function of solvent polarity.
Materials:
-
Purified indazole-based probe
-
A series of spectroscopic-grade solvents with a wide range of polarities (e.g., n-Hexane, Toluene, Dichloromethane, Acetone, Ethanol, Methanol, Water).
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution: Prepare a concentrated stock solution of the probe (e.g., 1 mM) in a moderately polar solvent like Dichloromethane.
-
Working Solutions: For each solvent to be tested, prepare a dilute working solution (e.g., 1-10 µM) from the stock solution. Ensure the final concentration is identical across all solvents.
-
UV-Vis Measurement: For each solution, record the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λabs).
-
Fluorescence Measurement: For each solution, excite the sample at its λabs and record the fluorescence emission spectrum. Note the wavelength of maximum emission (λem).
-
Data Compilation: Record the λabs and λem for each solvent. Calculate the Stokes shift (λem - λabs) in nanometers (nm).
Expected Outcome & Interpretation: For a D-π-A probe with strong ICT character, the excited state is significantly more polar than the ground state. Therefore, polar solvents will stabilize the excited state more than the ground state, lowering the energy of the emitted photon. This results in a bathochromic (red) shift in the emission spectrum as solvent polarity increases. Plotting λem against a solvent polarity scale (like the Dimroth-Reichardt ET(30) parameter) should reveal a clear positive correlation.
Figure 3: Energy diagram illustrating the effect of solvent polarity on emission wavelength.
Data Summary Table
| Solvent | Polarity Index (ET(30)) | λabs (nm) | λem (nm) | Stokes Shift (nm) | Observed Color |
| n-Hexane | 31.0 | TBD | TBD | TBD | Green |
| Toluene | 33.9 | TBD | TBD | TBD | Green-Yellow |
| Dichloromethane | 40.7 | TBD | TBD | TBD | Yellow |
| Acetone | 42.2 | TBD | TBD | TBD | Orange |
| Ethanol | 51.9 | TBD | TBD | TBD | Red-Orange |
| Water | 63.1 | TBD | TBD | TBD | Red |
| TBD: To Be Determined experimentally. |
Conclusion
This application note provides a robust and scientifically grounded protocol for the synthesis of novel, environment-sensitive fluorescent probes from this compound. The outlined Schiff base condensation is an efficient method for creating D-π-A fluorophores with significant ICT character. The resulting solvatochromic properties demonstrate the potential of these probes for advanced applications, including the imaging of lipid membranes, protein binding events, or as sensors for solvent composition in industrial processes. This foundational methodology opens the door for further derivatization to create probes targeted to specific ions or biomolecules.
References
-
Mercury ion-selective fluorescent probe based on indazole fused rhodamine and cell imaging application. ResearchGate. URL: [Link]
-
Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Wiley InterScience. URL: [Link]
-
Synthesis of fluorescent probes. The Royal Society of Chemistry. URL: [Link]
-
Synthesis, spectral studies and solvatochromic analysis of novel imidazole derivatives. PubMed. URL: [Link]
-
Development of fluorescent probes for bioimaging applications. PMC - NIH. URL: [Link]
-
A fluorescence probe based on 6-phenylimidazo[2,1-b]thiazole and salicylaldehyde for the relay discerning of In3+ and Cr3+. New Journal of Chemistry (RSC Publishing). URL: [Link]
-
Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells. Wiley Online Library. URL: [Link]
-
Synthesis and Recognition Properties of Fluoroborodipyrrole Fluorescent Probes Based on Fluorine Triggered Cascade Releasing. SIOC Journal. URL: [Link]
-
Reaction-based small-molecule fluorescent probes for chemoselective bioimaging. PMC - NIH. URL: [Link]
-
Turn on Fluorescent Probes for Selective Targeting of Aldehydes. PMC - NIH. URL: [Link]
-
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC - NIH. URL: [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. Development of fluorescent probes for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reaction-based small-molecule fluorescent probes for chemoselective bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Parallel Synthesis of Novel 7-Fluoro-1H-Indazole Derivatives
Introduction: The Strategic Value of the 7-Fluoro-1H-Indazole Scaffold
The indazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful therapeutic agents.[1][2] Its bioisosteric relationship with indole allows it to form critical hydrogen bond donor-acceptor interactions within protein active sites, leading to potent modulation of biological targets like protein kinases.[3][4] Several FDA-approved drugs, including the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, highlighting its significance in oncology and beyond.[1][2][3]
The introduction of a fluorine atom, particularly at the 7-position, offers a strategic advantage for drug developers. Fluorine's high electronegativity can profoundly influence a molecule's physicochemical properties, such as pKa, metabolic stability, and membrane permeability, often leading to improved pharmacokinetic profiles.[5] 7-Fluoro-1H-indazole-3-carbaldehyde is therefore a highly valuable and versatile starting material, providing a direct entry point for diversification at the 3-position.[4]
This guide provides detailed protocols for the application of parallel synthesis techniques to rapidly generate libraries of novel compounds based on the this compound core. By leveraging robust and high-yielding chemical transformations, these methodologies are designed to accelerate the hit-to-lead optimization process in modern drug discovery programs.
Core Methodologies for Library Synthesis
The aldehyde functional group of this compound is an ideal handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions amenable to a parallel format. We will focus on three highly reliable and broadly applicable methods:
-
Reductive Amination: For the synthesis of diverse secondary and tertiary amines.
-
Wittig Olefination: For the generation of substituted alkenes.
-
Multicomponent Reactions (MCRs): For the rapid construction of complex heterocyclic systems.
The following sections provide detailed, field-tested protocols optimized for a 96-well plate format, enabling the efficient generation of compound libraries for screening and structure-activity relationship (SAR) studies.
Workflow 1: Parallel Reductive Amination
Reductive amination is a cornerstone of medicinal chemistry for its reliability and broad substrate scope.[6] The one-pot reaction of an aldehyde with a primary or secondary amine, in the presence of a mild reducing agent, efficiently produces the corresponding amine.[7][8] This method is exceptionally well-suited for parallel synthesis due to its simple execution and the vast commercial availability of diverse amine building blocks.
Scientific Rationale
The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an iminium ion intermediate.[9] This intermediate is then selectively reduced by a hydride agent. We have selected Sodium Triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent for this protocol.
-
Expertise & Experience: Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is mild enough that it will not significantly reduce the starting aldehyde, allowing for a convenient one-pot procedure where all reagents are mixed at the outset.[6] Its tolerance for weakly acidic conditions facilitates the iminium ion formation, which is the rate-limiting step.
Parallel Synthesis Workflow Diagram
Caption: Workflow for parallel reductive amination in a 96-well format.
Detailed Protocol (96-Well Format)
-
Reagent Plate Preparation:
-
Prepare a 0.2 M stock solution of this compound (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).
-
In a separate 96-well plate ("Amine Plate"), dispense solutions of various primary and secondary amines (1.1 eq) in anhydrous DCE.
-
-
Reaction Assembly:
-
To a 96-well reaction block, dispense 200 µL of the this compound stock solution into each well (40 µmol per well).
-
Transfer the corresponding amine solutions from the "Amine Plate" to the reaction block.
-
Add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq, ~2.0 M solution in anhydrous DCM or as a solid via a powder dispenser) to each well.
-
Scientist's Note: Acetic acid (0.5-1.0 eq) can be added to catalyze iminium formation, especially for less nucleophilic amines. However, many reactions proceed well without it.
-
-
Reaction Execution:
-
Securely seal the reaction block with a cap mat.
-
Place the block on an orbital shaker and agitate at room temperature for 12-18 hours.
-
Reaction progress can be monitored by taking a small aliquot from a representative well and analyzing by LC-MS.
-
-
Parallel Work-up:
-
Unseal the reaction block and quench each well by adding 200 µL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Add 400 µL of dichloromethane (DCM) to each well.
-
Seal and shake vigorously for 5 minutes.
-
Separate the organic layer. This can be done manually or using a 96-well phase separator plate.
-
Dry the organic extracts (e.g., by passing through a filter plate containing anhydrous sodium sulfate).
-
Evaporate the solvent in a centrifugal evaporator to yield the crude product library.
-
Hypothetical Library Data
| Well ID | Amine Input | Product Structure | Product MW | Theoretical Yield (mg) |
| A1 | Benzylamine | 269.29 | 10.8 | |
| A2 | Morpholine | 249.26 | 10.0 | |
| A3 | Cyclohexylamine | 261.32 | 10.5 | |
| A4 | Aniline | 255.26 | 10.2 |
Workflow 2: Parallel Wittig Olefination
The Wittig reaction is a powerful and reliable method for synthesizing alkenes from aldehydes or ketones.[10][11] It involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent), forming a C=C double bond with high regioselectivity.[11][12] This makes it ideal for introducing vinyl or substituted vinyl groups onto the indazole scaffold.
Scientific Rationale
The reaction mechanism proceeds through the nucleophilic attack of the ylide on the aldehyde carbonyl, forming a betaine intermediate which collapses to a four-membered oxaphosphetane ring.[11] This intermediate then fragments to yield the desired alkene and triphenylphosphine oxide.[10]
-
Expertise & Experience: The stereochemical outcome (E vs. Z alkene) depends on the stability of the ylide.[13] Stabilized ylides (containing an electron-withdrawing group) generally favor the E-alkene, while non-stabilized ylides favor the Z-alkene. For library synthesis, using commercially available stabilized ylides is often preferred as they are more tolerant of air and moisture and generally give cleaner reactions.[14]
Reaction Scheme Diagram
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. A one-pot parallel reductive amination of aldehydes with heteroaromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. One-Pot Parallel Synthesis Approach to Secondary Amines Based on the Reductive Amination of Ketones - Enamine [enamine.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
scale-up synthesis of 7-Fluoro-1H-indazole-3-carbaldehyde for preclinical studies
Application Note & Protocol
A Robust and Scalable Synthesis of 7-Fluoro-1H-indazole-3-carbaldehyde for Preclinical Asset Development
Abstract
This compound is a pivotal building block in medicinal chemistry, frequently utilized as a key intermediate for synthesizing novel therapeutic agents targeting a range of diseases.[1] The progression of a drug candidate from discovery to preclinical trials necessitates a reliable, scalable, and well-characterized synthetic route for the active pharmaceutical ingredient (API) or its precursors.[2][3] This document provides a comprehensive guide for the multi-gram to kilogram scale-up synthesis of this compound. We present a validated two-step synthetic strategy, selected for its operational simplicity, mild reaction conditions, and high overall yield. The protocol emphasizes process controls, safety, and the analytical rigor required to deliver material suitable for preclinical toxicology and efficacy studies.[4]
Strategic Rationale for the Selected Synthetic Route
The synthesis of 3-substituted indazoles, particularly indazole-3-carbaldehydes, presents several strategic challenges. Multiple synthetic avenues exist, but not all are amenable to safe and efficient scale-up.
-
Direct Formylation (Vilsmeier-Haack): The direct Vilsmeier-Haack formylation at the C3 position of an unprotected indazole ring is known to be ineffective.[5] This is a critical consideration, as it precludes the most common method for formylating electron-rich heterocycles.
-
Metalation and Formylation: While functionalization of the C3 position can be achieved through deprotonation with strong bases (e.g., n-BuLi) followed by quenching with a formylating agent like DMF, this route carries significant scale-up risks.[6][7] These include cryogenic temperature requirements, the handling of pyrophoric reagents, and potential side reactions like ring-opening.[5]
-
Multi-step Routes from Isatins: Synthesizing the target from precursors like 7-fluoroisatin involves a multi-step sequence that can be lengthy and may result in lower overall yields, complicating the supply chain for preclinical studies.[8]
Selected Strategy: Nitrosative Rearrangement of 7-Fluoroindole
Based on a thorough review of synthetic methodologies, we have selected a two-step approach proceeding through a 7-fluoroindole intermediate. This route culminates in a highly efficient nitrosation and rearrangement of the indole core to directly yield the desired this compound.[5][9]
Key Advantages of this Approach:
-
Mild Conditions: The final transformation avoids harsh reagents and extreme temperatures, enhancing process safety and reducing the need for specialized equipment.[9]
-
High Yields: The optimized nitrosation procedure has been reported to provide excellent yields across a range of substituted indoles.[5][9]
-
Operational Simplicity: The protocol involves straightforward unit operations such as liquid-liquid extraction and chromatography, which are readily scalable.
-
Reduced Byproducts: The chosen "reverse addition" method, where the indole solution is added to the nitrosating agent, has been shown to significantly minimize the formation of colored dimeric impurities that often plague this type of reaction.[5][9]
Overall Synthesis Workflow
The diagram below outlines the complete workflow from the starting material to the final, quality-controlled intermediate ready for preclinical use.
Caption: High-level workflow for the synthesis of this compound.
Part 1: Scale-Up Synthesis of 7-Fluoro-1H-indazole (Intermediate)
This procedure details the formation of the core indazole ring system from commercially available 2,3-difluorobenzaldehyde.
Reaction Scheme: 2,3-Difluorobenzaldehyde + Hydrazine Hydrate → 7-Fluoro-1H-indazole
Materials & Reagents
| Reagent | M.W. | Quantity (molar eq.) | Example Scale (100g) |
| 2,3-Difluorobenzaldehyde | 142.10 | 1.0 | 100.0 g |
| Hydrazine Hydrate (~64%) | 50.06 | 7.0 - 8.0 | ~300 mL |
| Deionized Water | 18.02 | - | As needed |
| Dichloromethane (DCM) | 84.93 | - | As needed |
| Anhydrous Sodium Sulfate | 142.04 | - | As needed |
Step-by-Step Protocol:
-
Reactor Setup: Equip a suitable multi-neck reaction vessel with a mechanical stirrer, reflux condenser, and a temperature probe. The reaction should be performed in a well-ventilated fume hood.
-
Reagent Charge: Charge the reactor with 2,3-difluorobenzaldehyde (1.0 equiv, 100.0 g).
-
Hydrazine Addition: Slowly add hydrazine monohydrate (7.4 equiv, ~300 mL) to the aldehyde. Caution: The initial addition may be exothermic. Maintain controlled addition to keep the temperature below 40 °C.
-
Reaction Heating: Once the addition is complete, heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours.
-
In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical TLC system is 30% ethyl acetate in hexanes. The starting material should be fully consumed.
-
Cooling and Precipitation: After completion, cool the reaction mixture to 5 °C using an ice bath. Add deionized water (approx. 200 mL) to facilitate the precipitation of the product.[10]
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (2 x 100 mL).
-
Extraction of Filtrate: Transfer the aqueous filtrate to a separatory funnel and extract with dichloromethane (3 x 150 mL) to recover any dissolved product.[10]
-
Combine and Dry: Combine the dichloromethane extracts with the initial solid precipitate. If the precipitate is dissolved in the DCM, dry the combined organic solution over anhydrous sodium sulfate. If handled separately, dry the precipitate in a vacuum oven.
-
Solvent Removal: Concentrate the dried solution under reduced pressure to yield the crude 7-Fluoro-1H-indazole.
-
Purification: The crude product is often of sufficient purity for the next step. If required, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.[11]
Expected Outcome:
-
Yield: 75-85%
-
Appearance: Off-white to pale yellow solid.
-
Purity (by HPLC): >95%
Part 2: Scale-Up Synthesis of this compound (Final Product)
This protocol details the conversion of the intermediate via a nitrosative rearrangement, adapted from optimized literature procedures for scalability.[5][9]
Reaction Scheme: 7-Fluoro-1H-indole + NaNO₂ + H₂SO₄/H₂O → this compound
Materials & Reagents
| Reagent | M.W. | Quantity (molar eq.) | Example Scale (100g) |
| 7-Fluoro-1H-indole | 135.13 | 1.0 | 100.0 g |
| Sodium Nitrite (NaNO₂) | 69.00 | 3.0 | 153.3 g |
| Sulfuric Acid (conc.) | 98.08 | 3.0 | 163 mL |
| Deionized Water | 18.02 | - | ~4.5 L |
| Ethyl Acetate (EtOAc) | 88.11 | - | As needed |
| Brine (sat. NaCl) | - | - | As needed |
| Anhydrous Magnesium Sulfate | 120.37 | - | As needed |
Step-by-Step Protocol:
-
Reactor Setup: Prepare two reaction vessels.
-
Vessel A (Nitrosating Agent): A large reactor equipped with a mechanical stirrer and temperature probe, cooled with an ice/salt bath.
-
Vessel B (Indole Solution): A separate vessel for dissolving the starting material.
-
-
Prepare Nitrosating Solution (Vessel A): In Vessel A, carefully add concentrated sulfuric acid (3.0 equiv) to deionized water (3.0 L) with vigorous stirring and cooling, ensuring the temperature remains below 20 °C. Once cool, add sodium nitrite (3.0 equiv) portion-wise, maintaining the temperature between 0-5 °C. Stir until fully dissolved.
-
Prepare Indole Solution (Vessel B): Dissolve the 7-fluoro-1H-indole (1.0 equiv, 100.0 g) in a mixture of water (1.5 L) and sulfuric acid (3.0 equiv). Gentle warming may be required for full dissolution; ensure the solution is cooled back to room temperature before proceeding.
-
Reverse Addition: This is a critical step to minimize byproduct formation.[9] Slowly add the indole solution from Vessel B to the cold nitrosating solution in Vessel A over 1-2 hours. Use an addition funnel or a peristaltic pump for controlled delivery. Crucially, maintain the internal temperature of Vessel A below 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 3-5 hours. Monitor the reaction by TLC (40% ethyl acetate in hexanes) or LC-MS until the starting material is consumed.
-
Work-up and Extraction:
-
Once complete, transfer the reaction mixture to a large separatory funnel.
-
Extract the product with ethyl acetate (3 x 500 mL).
-
Combine the organic layers and wash sequentially with water (2 x 500 mL) and then brine (1 x 500 mL).[9]
-
-
Drying and Concentration: Dry the ethyl acetate solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the resulting crude solid by flash column chromatography on silica gel.[9]
-
Eluent: A gradient of ethyl acetate in petroleum ether or hexanes (e.g., starting from 10% and increasing to 30-40%) is typically effective.
-
Combine fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
-
Process Safety Diagram
Caption: Key safety and control points for the nitrosation reaction.
Analytical Quality Control for Preclinical Batches
The final product must be rigorously analyzed to ensure it meets the stringent purity and identity requirements for use in preclinical studies.[3][4]
| Test | Method | Specification | Rationale |
| Identity | ¹H and ¹³C NMR | Conforms to reference standard | Confirms the chemical structure. |
| Identity | Mass Spectrometry (MS) | [M+H]⁺ or [M-H]⁻ matches theoretical | Confirms molecular weight. |
| Purity | HPLC (UV detection) | ≥98.0% | Quantifies the main component and detects impurities. |
| Residual Solvents | GC-HS | EtOAc, Hexanes ≤ ICH limits | Ensures solvents used in purification are removed. |
| Water Content | Karl Fischer Titration | ≤0.5% | Water can affect stability and accurate weighing. |
| Appearance | Visual Inspection | Yellowish to white solid | Basic quality check. |
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Part 2 | 1. Temperature exceeded 5°C during addition. 2. Formation of dimeric byproducts.[9] 3. Incomplete reaction. | 1. Improve cooling efficiency; slow down addition rate. 2. Ensure slow "reverse addition" is followed strictly. 3. Extend reaction time and re-verify with IPC. |
| Product is Dark/Oily | Presence of colored dimeric impurities or residual starting material. | Re-purify using column chromatography with a shallower gradient. Consider a charcoal treatment or recrystallization if appropriate. |
| Multiple Spots on TLC | 1. Incomplete reaction. 2. Degradation of product or starting material. | 1. See "Low Yield" above. 2. Ensure acidic solutions are kept cold to prevent potential degradation. Check the stability of the starting indole. |
References
- BenchChem. Purification of 1-Fluoro-1H-imidazole Reaction Products. Technical Support Center.
-
Cailly, T., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]
- ChemicalBook. 7-FLUORO INDAZOLE synthesis.
-
Pharmaoffer. (2023). API Clinical Trials: From Preclinical Trials to Post-Marketing Surveillance. [Link]
-
PubMed. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. [Link]
-
Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]
-
Moravek. Exploring the Process of Clinical Trials for API Testing. [Link]
-
ResearchGate. (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]
-
Contract Pharma. (2021). Strategies for Entering Phase 1 Clinical Development with Limited API. [Link]
-
MDPI. Data Hidden in Sewage: Advanced Methods for Identification and Quantification of Synthetic Cannabinoids in Urban Wastewater. [Link]
-
Cailly, T., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC - NIH. [Link]
Sources
- 1. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. moravek.com [moravek.com]
- 3. contractpharma.com [contractpharma.com]
- 4. pharmaoffer.com [pharmaoffer.com]
- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. 7-fluoro-1H-indazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 9. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
use of 7-Fluoro-1H-indazole-3-carbaldehyde as a building block for heterocyclic synthesis
Application Note & Protocols
7-Fluoro-1H-indazole-3-carbaldehyde: A Strategic Building Block for the Synthesis of Novel Heterocyclic Scaffolds
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors used in oncology.[1][2] The strategic introduction of a fluorine atom, particularly at the 7-position, can significantly enhance a molecule's pharmacological profile by modulating its lipophilicity, metabolic stability, and binding affinity through unique hydrogen bonding interactions.[3][4] When combined with a versatile aldehyde functional group at the 3-position, this compound emerges as a powerful and highly sought-after building block for constructing complex heterocyclic systems. This guide provides an in-depth look at the reactivity of this intermediate and delivers detailed, field-tested protocols for its application in key synthetic transformations, enabling researchers in drug discovery and chemical biology to accelerate their synthetic programs.
Introduction: The Strategic Advantage of the this compound Scaffold
Indazole-containing compounds are bioisosteres of indoles and benzimidazoles, granting them access to a wide range of biological targets.[1] Many indazole derivatives have demonstrated potent anti-tumor, anti-inflammatory, and anti-HIV activities.[2] The unique value of the this compound synthon lies in the synergistic interplay of its three key components:
-
The 1H-Indazole Core: A thermodynamically stable aromatic system that acts as a robust anchor for pharmacophoric groups.
-
The 7-Fluoro Substituent: This modification is not merely an isosteric replacement. The fluorine atom can act as a hydrogen bond acceptor, forging critical interactions with protein backbones, as demonstrated in cocrystal structures of 7-fluoroindazole-based inhibitors with Factor Xa, where it bonds with the N-H of Gly216.[3] This can lead to a dramatic increase in potency compared to non-fluorinated analogues.[3] Furthermore, the C-F bond enhances metabolic stability by blocking potential sites of oxidative metabolism.[4]
-
The 3-Carbaldehyde Group: This aldehyde function is a versatile chemical handle, providing a gateway to a vast array of subsequent chemical transformations. It is an ideal electrophile for condensation, olefination, and reductive amination reactions, and a key participant in powerful multicomponent reactions (MCRs).[5][6]
This guide will focus on leveraging the reactivity of the 3-carbaldehyde to construct diverse and novel heterocyclic frameworks.
Physicochemical Properties & Data
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₈H₅FN₂O |
| Molecular Weight | 164.14 g/mol |
| Appearance | Expected to be a pale yellow to white solid |
| Solubility | Soluble in DMSO, DMF, Acetone, Ethyl Acetate; sparingly soluble in alcohols |
Synthesis of the Building Block: this compound
Access to this key building block is paramount. While not always commercially available in large quantities, it can be reliably synthesized from 7-fluoro-indole via a robust nitrosation/rearrangement reaction.[5][6][7] This method is advantageous due to its mild conditions and tolerance of the electron-withdrawing fluorine substituent.
Rationale: This procedure follows the principles described by Legrand et al. for the conversion of indoles to indazole-3-carboxaldehydes.[6][7] The reaction proceeds through nitrosation at the C3 position, followed by oxime formation and a ring-opening/ring-closing cascade. Slow addition of the indole to the nitrosating mixture is critical to prevent dimerization and other side reactions, thereby maximizing the yield of the desired indazole.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Materials:
-
7-Fluoro-indole (1.0 equiv)
-
Sodium Nitrite (NaNO₂) (8.0 equiv)
-
Hydrochloric Acid (HCl), concentrated (2.7 equiv)
-
N,N-Dimethylformamide (DMF)
-
Water (H₂O), deionized
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel for column chromatography
Procedure:
-
In a three-neck round-bottom flask equipped with a dropping funnel and a thermometer, dissolve sodium nitrite (8.0 equiv) in a mixture of water and DMF (e.g., 5:3 v/v).
-
Cool the solution to 0°C in an ice-water bath with vigorous stirring.
-
Slowly add concentrated hydrochloric acid (2.7 equiv) to the cold solution, ensuring the temperature does not rise above 5°C. Stir for 15 minutes to form the nitrosating agent.
-
In the dropping funnel, prepare a solution of 7-fluoro-indole (1.0 equiv) in a minimum amount of DMF.
-
Add the 7-fluoro-indole solution dropwise to the vigorously stirred nitrosating mixture over a period of 2 hours, maintaining the internal temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-5 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a petroleum ether/EtOAc (8:2) eluent. The starting indole spot should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Once the reaction is complete, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography on silica gel (eluent: petroleum ether/EtOAc, 8:2) to afford this compound as a yellowish solid.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The characteristic aldehyde proton signal is expected to appear around δ 10.0 ppm in the ¹H NMR spectrum.[8]
Application in Heterocyclic Synthesis: Key Protocols
The aldehyde functionality is a linchpin for diversification. The following protocols highlight its utility in constructing complex heterocyclic systems.
Rationale: The Knoevenagel condensation is a classic and reliable method for forming carbon-carbon bonds. Reacting the aldehyde with an active methylene compound, such as an acetophenone derivative, in the presence of a base yields an α,β-unsaturated ketone (chalcone). This chalcone scaffold is itself a valuable intermediate for further cyclization reactions (e.g., with hydrazine or guanidine to form pyrazoles or pyrimidines). Piperidine is an effective basic catalyst for this transformation.
Reaction Scheme:
Caption: General scheme for Knoevenagel condensation.
Materials:
-
This compound (1.0 equiv)
-
Substituted Acetophenone (e.g., 4-methoxyacetophenone) (1.1 equiv)
-
Piperidine (0.2 equiv)
-
Ethanol (EtOH), absolute
Procedure:
-
To a solution of this compound (1.0 equiv) in absolute ethanol, add the substituted acetophenone (1.1 equiv).
-
Add piperidine (0.2 equiv) to the mixture.
-
Heat the reaction mixture to reflux (approx. 78°C) and stir for 4-6 hours.
-
Self-Validation: Monitor the reaction by TLC (e.g., 7:3 Hexane:EtOAc). The reaction is complete upon consumption of the limiting aldehyde starting material.
-
Upon completion, cool the reaction mixture to room temperature. A solid precipitate often forms.
-
If a precipitate has formed, collect the solid by vacuum filtration and wash with cold ethanol to yield the pure product.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
-
Characterization: Confirm the structure by NMR. Expect to see the characteristic α,β-unsaturated protons as doublets in the ¹H NMR spectrum with a large coupling constant (J ≈ 15-16 Hz), indicative of the E-isomer.
Rationale: Multicomponent reactions (MCRs) are a cornerstone of modern synthetic efficiency, allowing for the construction of complex molecules in a single step.[9] This protocol adapts the Hantzsch dihydropyridine synthesis, a well-established MCR, to our building block.[10] The aldehyde reacts with an active methylene compound (ethyl acetoacetate) and a source of ammonia (ammonium acetate) to rapidly assemble a highly functionalized dihydropyridine ring fused to the indazole core. Such scaffolds are analogues of known calcium channel blockers and possess a wide range of biological activities.
Materials:
-
This compound (1.0 equiv)
-
Ethyl Acetoacetate (2.2 equiv)
-
Ammonium Acetate (NH₄OAc) (1.5 equiv)
-
Ethanol (EtOH) or Acetic Acid (AcOH) as solvent
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equiv), ethyl acetoacetate (2.2 equiv), and ammonium acetate (1.5 equiv) in ethanol.
-
Heat the mixture to reflux for 8-12 hours.
-
Scientist's Note: Acetic acid can sometimes be used as a solvent and catalyst, potentially reducing reaction times. However, ethanol is a greener and often sufficient choice.
-
Self-Validation: Monitor the reaction by TLC. The product is typically much more non-polar than the starting materials.
-
After cooling to room temperature, a solid product often precipitates.
-
Collect the solid by vacuum filtration, wash thoroughly with cold ethanol, and then water to remove any remaining ammonium acetate.
-
Dry the solid under vacuum to obtain the dihydropyridine product. If needed, the product can be further purified by recrystallization from ethanol.
-
Characterization: The structure can be confirmed by NMR and HRMS. The ¹H NMR spectrum will be complex but should show characteristic signals for the dihydropyridine ring protons and the two ester groups.
Rationale: Reductive amination is one of the most effective methods for synthesizing amines. It involves the initial formation of an imine/enamine intermediate, which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation. It is a mild and selective reducing agent that reduces the protonated imine intermediate much faster than the starting aldehyde, preventing side reactions like the reduction of the aldehyde to an alcohol. This one-pot procedure is highly efficient and high-yielding.
Workflow Diagram:
Caption: One-pot workflow for reductive amination.
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (e.g., morpholine) (1.1 equiv)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve this compound (1.0 equiv) and the desired amine (1.1 equiv) in DCE in a round-bottom flask.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Scientist's Note: For less reactive amines, adding a small amount of acetic acid (0.1 equiv) can catalyze imine formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) to the mixture in small portions over 10 minutes. The reaction may be slightly exothermic.
-
Stir the reaction at room temperature for 6 to 18 hours.
-
Self-Validation: Monitor the reaction by LC-MS or TLC until the starting aldehyde is fully consumed.
-
Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amine.
Conclusion
This compound is a superbly versatile building block that provides a direct entry point to a multitude of medicinally relevant heterocyclic scaffolds. The strategic placement of the fluorine atom offers intrinsic advantages for drug design, while the reactive aldehyde handle allows for reliable and high-yielding synthetic transformations. The protocols detailed in this guide for condensation, multicomponent reactions, and reductive amination serve as a robust foundation for researchers aiming to synthesize novel and diverse libraries of indazole-based compounds for drug discovery and development programs.
References
- Wasilewska, A., Sączewski, F., Hudson, A. L., et al. (2014). Synthesis and pharmacological evaluation of new 7-fluoro-1H-indazoles. European Journal of Medicinal Chemistry, 87, 386-397. (URL: )
-
Priestley, A., De Lucca, I., Ghavimi, B., et al. (2007). 7-Fluoroindazoles as Potent and Selective Inhibitors of Factor Xa. Journal of Medicinal Chemistry, 50(26), 6616-6627. (URL: [Link])
- Johnson, B.L. & Rogers, J.D. (2005). A convenient synthesis of 1H-indazole-3-carboxylic acids from isatins. Synthetic Communications, 35(20), 2681-2684. Referenced in ChemicalBook for 7-fluoro-1H-indazole-3-carboxylic acid synthesis. (URL: )
-
Al-Ostoot, F.H., Al-Ghorbani, M., & El-Gazzar, A.B.A. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 13(5), 527-555. (URL: [Link])
-
Li, J., et al. (2023). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ChemistrySelect, 8(29), e202301416. (URL: [Link])
-
ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. [Image]. (URL: [Link])
-
Li, Y., et al. (2022). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Journal of Materials Chemistry A, 10, 1014-1021. (URL: [Link])
-
Legrand, B., et al. (2018). An optimized procedure for direct access to 1H-Indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8, 12695-12701. (URL: [Link])
-
Legrand, B., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12695–12701. (URL: [Link])
-
Reddy, G. B., & Reddy, C. S. (2022). The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions. Topics in Current Chemistry, 380(4), 24. (URL: [Link])
-
Kaczor, A. A., et al. (2008). Synthesis of new fluorescent compounds from 5-nitro-1H-indazole. Molecules, 13(10), 2493-2502. (URL: [Link])
-
Legrand, B., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. (URL: [Link])
-
Mary, Y. S., et al. (2021). Experimental Spectroscopic, Computational, Hirshfeld Surface, Molecular Docking Investigations on 1H-Indole-3-Carbaldehyde. Journal of Molecular Structure, 1225, 129111. (URL: [Link])
-
Li, J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(13), 4104. (URL: [Link])
-
Legrand, B., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. (URL: [Link])
-
Li, Y., et al. (2024). A multicomponent reaction for modular assembly of indole-fused heterocycles. Chemical Science, 15, 4122-4129. (URL: [Link])
-
Kerru, N., et al. (2021). A Facile and Catalyst-Free Microwave-Promoted Multicomponent Reaction for the Synthesis of Functionalised 1,4-Dihydropyridines With Superb Selectivity and Yields. Frontiers in Chemistry, 9, 642279. (URL: [Link])
Sources
- 1. Page loading... [guidechem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | A Facile and Catalyst-Free Microwave-Promoted Multicomponent Reaction for the Synthesis of Functionalised 1,4-Dihydropyridines With Superb Selectivity and Yields [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 7-Fluoro-1H-indazole-3-carbaldehyde by Column Chromatography
Welcome to the technical support center for the purification of 7-Fluoro-1H-indazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for the column chromatography purification of this important heterocyclic compound. Our goal is to equip you with the scientific rationale behind the purification protocol, enabling you to address challenges effectively and ensure the integrity of your experimental outcomes.
Introduction to the Purification Challenge
This compound is a key building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. Achieving high purity of this intermediate is paramount for the success of subsequent synthetic steps and the biological activity of the final compounds. Column chromatography is the most common method for its purification; however, its successful implementation requires a nuanced understanding of the compound's properties and potential impurities.
This guide provides a framework for developing a robust purification strategy, troubleshooting common issues, and ensuring the stability of the target molecule throughout the process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel is the most commonly used and recommended stationary phase for the purification of indazole derivatives, including this compound. Its polar surface provides good separation of compounds with varying polarities, which is typical for the crude mixtures of this aldehyde.
Q2: Which solvent systems are typically used for the elution of this compound?
A2: Non-polar/polar solvent mixtures are standard. Commonly employed systems for similar indazole carboxaldehydes include petroleum ether/ethyl acetate and chloroform/acetone.[1][2] The optimal ratio will depend on the specific impurity profile of your crude product and should be determined by Thin Layer Chromatography (TLC) analysis.
Q3: How can I monitor the progress of the purification?
A3: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the separation. Use a UV lamp (254 nm) to visualize the spots, as indazole derivatives are typically UV-active. Staining with a suitable agent, such as 4-hydrazinobenzenesulfonic acid, can also be employed for visualization.
Q4: What are the most common impurities I should expect?
A4: The synthesis of 1H-indazole-3-carboxaldehydes can lead to several byproducts. Key impurities to watch for include:
-
Unreacted starting materials: Depending on the synthetic route, this could be 7-fluoro-1H-indazole.
-
Over-oxidation product: The corresponding 7-fluoro-1H-indazole-3-carboxylic acid can be formed if the reaction conditions are too harsh.
-
Dimer formation: Indole derivatives can sometimes form colored dimeric byproducts during the synthesis of indazole-3-carboxaldehydes.[3]
In-Depth Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography purification of this compound.
| Problem ID | Issue | Probable Cause(s) | Suggested Solution(s) |
| P-01 | Poor Separation of Product and Impurities | - Inappropriate solvent system polarity. - Column overloading. - Poor column packing. | - Optimize Solvent System: Conduct thorough TLC analysis with various ratios of petroleum ether/ethyl acetate or dichloromethane/methanol to find a system that gives a product Rf of ~0.25-0.35 and good separation from impurities. - Reduce Sample Load: The amount of crude material should typically be 1-5% of the mass of the silica gel. - Repack Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| P-02 | Product is Tailing on the Column | - The compound is interacting too strongly with the acidic silica gel. - The sample is too concentrated. | - Deactivate Silica Gel: Add 1% triethylamine to the eluent to neutralize the acidic sites on the silica gel. - Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity to elute the product in a sharper band. |
| P-03 | Product is Not Eluting from the Column | - The eluent is not polar enough. - The compound may have degraded on the silica gel. | - Increase Solvent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate or methanol) in your eluent. - Assess Compound Stability: Run a small-scale stability test by spotting the compound on a TLC plate, letting it sit for a few hours, and then eluting to see if degradation occurs. If unstable, consider using a less acidic stationary phase like neutral alumina. |
| P-04 | Colored Impurities Co-elute with the Product | - Formation of dimeric byproducts during synthesis. | - Optimize Synthesis: Revisit the synthesis step to minimize the formation of these impurities, for example, by controlling the reaction temperature and addition rate of reagents. - Alternative Solvent System: Explore different solvent systems (e.g., toluene-based) that may offer different selectivity for these colored impurities. |
| P-05 | Low Recovery of the Product | - Irreversible adsorption to the silica gel. - The compound is volatile and lost during solvent evaporation. - The product is spread across too many fractions. | - Use a Less Active Stationary Phase: Consider using neutral alumina if strong adsorption is suspected. - Careful Evaporation: Use a rotary evaporator at a moderate temperature and pressure. - Fine-tune Elution: Use a shallow gradient or isocratic elution once the product starts to elute to collect it in fewer fractions. |
Detailed Experimental Protocol
This protocol provides a general framework for the purification of this compound. It should be optimized based on your specific crude mixture.
1. Preparation:
-
TLC Analysis: Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate). Spot it on a silica gel TLC plate and develop it in various solvent systems (e.g., start with 8:2 petroleum ether/ethyl acetate). The ideal system will show the product spot with an Rf value between 0.25 and 0.35, well-separated from impurities.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, less polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring a flat, undisturbed bed.
2. Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the minimum possible volume of the initial eluent and carefully load it onto the column.
3. Elution:
-
Begin eluting with the solvent system determined from your TLC analysis.
-
If a gradient elution is necessary, gradually increase the proportion of the more polar solvent.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
4. Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator at a temperature below 40°C to avoid degradation.
-
Dry the purified product under high vacuum to remove any residual solvent.
Logical Workflow for Troubleshooting
The following diagram illustrates a systematic approach to troubleshooting common column chromatography issues.
Caption: Troubleshooting workflow for column chromatography.
References
-
7-Fluoro-1H-indazole-3-carboxylic acid, min 95%, 250 mg . Cenmed Enterprises. [Link]
-
Indazole-3-carbaldehyde | C8H6N2O | CID 11367068 . PubChem. [Link]
-
5-Fluoro-1H-indole-3-carboxylic acid . National Center for Biotechnology Information. [Link]
-
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles . National Center for Biotechnology Information. [Link]
-
Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate . National Center for Biotechnology Information. [Link]
-
MSDS of 5-Fluoro-1H-indazole-3-carbaldehyde . ChemSrc. [Link]
-
A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions . Asian Journal of Research in Chemistry. [Link]
-
Formation of indole trimers in Vilsmeier type reactions . Semantic Scholar. [Link]
-
The Vilsmeier-Haack Reaction on Methyl Homologues of N-Benzyltetrahydro- carbazole (Synthetic Studies on Indoles 52) | Request PDF . ResearchGate. [Link]
-
Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid . ResearchGate. [Link]
-
The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects . Royal Society of Chemistry. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION . Journal of Drug Delivery and Therapeutics. [Link]
-
1H-Indazole-3-carboxamide | C8H7N3O | CID 20978176 . PubChem. [Link]
-
1-Methyl-1H-indazole-3-carboxylic acid . National Center for Biotechnology Information. [Link]
Sources
troubleshooting side reactions in the formylation of 7-fluoro-1H-indazole
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for the synthesis of 7-fluoro-1H-indazole-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate and troubleshoot the common challenges associated with the formylation of the 7-fluoro-1H-indazole scaffold. As a key building block in the synthesis of kinase inhibitors and other pharmacologically active agents, robust and high-yielding access to this intermediate is critical.[1]
This document provides in-depth, experience-driven advice in a direct question-and-answer format, addressing specific experimental issues with a focus on mechanistic understanding and actionable solutions.
Troubleshooting Guide: Side Reactions & Optimization
This section addresses the most frequently encountered issues during the formylation of 7-fluoro-1H-indazole. Each answer provides a mechanistic explanation for the problem and offers validated strategies for resolution.
Q1: My reaction has stalled. I'm observing a low yield of the desired C3-formylated product with a significant recovery of the starting material. What are the likely causes?
A: This is a common and frustrating issue. The low reactivity of the indazole nucleus towards certain electrophiles is often the primary cause. Unlike indoles, the direct Vilsmeier-Haack formylation at the C3 position of indazoles can be ineffective under standard conditions.[1] Several factors could be at play:
-
Insufficient Electrophilicity of the Vilsmeier Reagent: The Vilsmeier reagent (chloroiminium ion) is a relatively weak electrophile.[2][3] The indazole ring system, while containing π-electrons, is less electron-rich than pyrroles or activated benzenes, leading to a sluggish electrophilic aromatic substitution.
-
Decomposition of the Vilsmeier Reagent: The reagent is formed in situ from dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[4][5] It is sensitive to moisture and can decompose if the reagents are not anhydrous or if the reaction is run for excessively long periods at high temperatures.
-
Suboptimal Reaction Temperature: While heating is often required to drive the reaction, excessive temperatures can lead to decomposition of both the reagent and the substrate. A systematic temperature screen is often necessary to find the optimal balance between reaction rate and stability.[6][7]
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure that DMF is anhydrous and that the POCl₃ is fresh and has been properly stored to prevent hydrolysis.
-
Increase Reagent Stoichiometry: A moderate excess of the Vilsmeier reagent (e.g., 1.5 to 3.0 equivalents) can sometimes improve conversion.
-
Optimize Temperature: Carefully screen temperatures, for example, from 60 °C to 110 °C, monitoring by TLC or LCMS to identify the point of optimal product formation without significant decomposition.
-
Consider an Alternative Formylation Method: If the Vilsmeier-Haack reaction remains sluggish, alternative methods may be required (see FAQ section). For instance, a metalation-formylation sequence has been used effectively for related systems.[8][9]
Q2: My main impurity has the correct mass for the product, but its spectroscopic data doesn't match. I suspect it's an N-formylated isomer. How do I confirm this and favor C3-formylation?
A: Your suspicion is very likely correct. The most common side reaction is competitive formylation on one of the ring nitrogens (N1 or N2). Indazoles exist in tautomeric forms (1H and 2H), and the anionic intermediate formed under basic or even neutral conditions can be alkylated or acylated at either nitrogen.[10]
-
Mechanistic Cause: The nitrogen atoms of the pyrazole ring are nucleophilic. The regioselectivity of N-acylation versus C-acylation is highly dependent on the reaction conditions. "Hard" electrophiles tend to react at the harder nitrogen atom, while conditions that promote aromatic substitution favor C3 attack.
-
Influence of the 7-Fluoro Substituent: An electron-withdrawing substituent at the C7 position, like fluorine, can influence the relative nucleophilicity of N1 versus N2 and the electron density at C3, further complicating selectivity. Studies on substituted indazoles show that substituents at the 7-position can confer excellent N2 regioselectivity in alkylation reactions, suggesting N-functionalization is a highly probable side reaction.[11][12][13]
Confirmation and Troubleshooting:
-
Spectroscopic Analysis: N-formylated and C-formylated isomers are readily distinguished by ¹H NMR spectroscopy.
-
C3-Formyl (Desired Product): Expect to see a singlet for the aldehyde proton (-CHO) around 10.0 ppm. The proton at the C3 position will be absent.
-
N-Formyl (Side Product): You will still see the C3-H proton (often a singlet around 8.2 ppm). The N-formyl group may appear as two distinct singlets due to rotational isomers (rotamers) around the N-CHO bond.
-
-
Favoring C3-Formylation:
-
Reaction Conditions: The Vilsmeier-Haack reaction is performed under acidic conditions, which should, in principle, protonate the nitrogen atoms, disfavoring N-acylation and promoting electrophilic attack on the ring. Ensure your conditions are not inadvertently basic.
-
Protecting Groups: A common strategy in heterocyclic chemistry is to install a protecting group on the nitrogen (e.g., Boc, SEM, or a removable benzyl group), perform the C3-formylation, and then deprotect. This definitively prevents N-formylation.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for formylation, and why does it occur at the C3 position? The C3 position of the 1H-indazole ring is the most electron-rich carbon and is analogous to the C3 position of indole. It is the preferred site for electrophilic attack. The nitrogen at the 2-position donates electron density into the C3 position, making it nucleophilic. Direct Vilsmeier-Haack formylation at C3 is the desired transformation, although it can be challenging.[1]
Q2: How does the fluorine substituent at the C7 position affect the reaction? The fluorine atom is an electron-withdrawing group via induction, which deactivates the entire aromatic system towards electrophilic substitution. This deactivating effect is a primary reason why formylation can be sluggish. However, it also influences the acidity of the N-H proton and the relative nucleophilicity of the two nitrogen atoms, which can impact the prevalence of N-formylation side reactions.[11][12]
Q3: Are there milder or more reliable alternatives to the Vilsmeier-Haack reaction for this substrate? Yes. Given the potential for low yields with the Vilsmeier-Haack reaction, exploring other methods is a sound strategy. One effective, albeit multi-step, approach is the nitrosation of the corresponding indole. For example, 6-fluoro-indole can be converted to 6-fluoro-1H-indazole-3-carboxaldehyde in high yield using sodium nitrite in a slightly acidic medium.[1] This method avoids harsh Vilsmeier conditions and often gives cleaner reactions. Another advanced method involves a directed metalation followed by quenching with a formylating agent like DMF.[8]
Visualizing the Chemistry: Mechanisms and Troubleshooting
To better understand the processes involved, the following diagrams illustrate the key reaction pathway, a major side reaction, and a logical troubleshooting workflow.
Primary Reaction Pathway: C3-Formylation
Caption: Mechanism of Vilsmeier-Haack C3-Formylation.
Competing Side Reaction: N-Formylation
Caption: Pathway for the formation of N-formylated side products.
Troubleshooting Decision Tree
Sources
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. name-reaction.com [name-reaction.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. research.ucc.ie [research.ucc.ie]
- 13. researchgate.net [researchgate.net]
optimizing reaction yield for the synthesis of 7-Fluoro-1H-indazole-3-carbaldehyde
Welcome to the technical support guide for the synthesis and optimization of 7-Fluoro-1H-indazole-3-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this critical intermediate in their synthetic workflows. As a key building block in the development of kinase inhibitors and other pharmacologically active agents, robust and high-yield access to this molecule is paramount.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles. Our goal is to empower you to diagnose issues, optimize reaction conditions, and achieve consistent, high-quality results.
Troubleshooting Guide: Optimizing Reaction Yield
This section addresses specific, common challenges encountered during the synthesis of this compound, primarily focusing on the Vilsmeier-Haack formylation of 7-Fluoro-1H-indazole.
Q1: My reaction yield is consistently low or the reaction is incomplete. What are the primary factors to investigate?
A1: Low yield is the most common issue and can stem from several interrelated factors. The Vilsmeier-Haack reaction, while powerful for formylating electron-rich heterocycles, requires careful control of conditions.[1][2] The indazole nucleus is sufficiently reactive, but the Vilsmeier reagent itself is a moderately strong electrophile, making the reaction sensitive to subtle changes.[3]
Here are the primary areas to troubleshoot:
-
Quality and Stoichiometry of the Vilsmeier Reagent:
-
Causality: The Vilsmeier reagent (chlorodimethyliminium chloride) is typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).[3] The reagent is moisture-sensitive and can decompose. Using old or improperly stored POCl₃ or wet DMF will lead to a lower concentration of the active electrophile, resulting in an incomplete reaction.
-
Solution: Always use freshly distilled or anhydrous grade DMF and a new, sealed bottle of POCl₃. Prepare the Vilsmeier reagent at a low temperature (0-5 °C) before adding the indazole substrate. Ensure the stoichiometry is correct; an excess of the Vilsmeier reagent is often required (see Table 1).
-
-
Reaction Temperature Profile:
-
Causality: Temperature control is critical. The initial formation of the Vilsmeier reagent is exothermic and should be controlled. The subsequent electrophilic substitution on the indazole ring has its own activation energy. Running the reaction too cold may lead to a sluggish or stalled reaction. Conversely, excessive heat can promote the formation of colored, polymeric side products.[4]
-
Solution: Follow a staged temperature profile. Form the reagent at 0-5 °C, add the substrate solution at the same temperature, and then allow the reaction to slowly warm to room temperature or gently heat to a precisely controlled temperature (e.g., 40-60 °C) while monitoring by TLC or LC-MS.
-
-
Purity of the Starting Material:
-
Causality: The starting 7-Fluoro-1H-indazole must be pure. Basic impurities can quench the Vilsmeier reagent, while other organic impurities can lead to complex side reactions.
-
Solution: Ensure the starting indazole is fully characterized (NMR, LC-MS) and purified, for instance by recrystallization or column chromatography, before use.
-
Q2: I'm observing the formation of dark, tar-like impurities, making purification difficult. What are these byproducts and how can I prevent them?
A2: The formation of dark, often intractable, byproducts is a known issue in Vilsmeier-type reactions, particularly with sensitive heterocyclic substrates.[5]
-
Probable Cause: These impurities are typically the result of self-polymerization of the indazole starting material or product under the acidic and sometimes harsh reaction conditions. Indoles and indazoles can be susceptible to oligomerization.[6] Overheating or localized "hot spots" in the reaction flask can dramatically accelerate these side reactions.
-
Preventative Measures:
-
Reverse Addition: Instead of adding the Vilsmeier reagent to the indazole, try a "reverse addition" where the indazole solution is added slowly to the pre-formed Vilsmeier reagent at 0 °C. This maintains a low concentration of the nucleophilic indazole at all times, minimizing its ability to react with itself or other intermediates.[7][8]
-
Strict Temperature Control: Avoid any temperature spikes. Use an ice bath for the initial reagent formation and substrate addition. If heating is required, use a well-controlled oil bath and ensure efficient stirring.
-
Minimize Reaction Time: Monitor the reaction closely. As soon as the starting material is consumed, proceed with the workup. Prolonged exposure to the reaction conditions will almost certainly increase byproduct formation.
-
Q3: The workup procedure is problematic, leading to product loss or hydrolysis issues. What is the optimal workup protocol?
A3: The workup is critical as it involves hydrolyzing the intermediate iminium salt to the final aldehyde and neutralizing the highly acidic mixture.
-
Causality: The intermediate formed after the Vilsmeier reagent attacks the indazole is an iminium salt. This species must be carefully hydrolyzed with water to yield the aldehyde.[1][3] A poorly executed quench can be either too slow (leading to decomposition) or too vigorous (leading to temperature spikes and side reactions).
-
Recommended Protocol:
-
Controlled Quench: Cool the reaction mixture back down to 0-5 °C in an ice bath.
-
Slow Addition to Base: Slowly pour the reaction mixture onto a vigorously stirred slurry of ice and a saturated aqueous solution of a base like sodium bicarbonate (NaHCO₃) or sodium acetate. This neutralizes the acid and hydrolyzes the iminium salt in a controlled manner.
-
pH Adjustment: Carefully adjust the pH of the aqueous layer to ~7-8. This ensures the indazole nitrogen is deprotonated, making the product less water-soluble and easier to extract.
-
Extraction: Extract the product promptly with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Washing: Wash the combined organic layers with water and then brine to remove any remaining inorganic salts.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing the 7-Fluoro-1H-indazole starting material?
A1: A common and effective route starts from 2,3-difluorobenzaldehyde. This aldehyde is cyclized by heating with hydrazine hydrate.[9] The reaction proceeds via formation of a hydrazone followed by an intramolecular nucleophilic aromatic substitution, where the terminal nitrogen of the hydrazone displaces one of the fluorine atoms to form the pyrazole ring of the indazole system. Yields are typically moderate (around 40-50%) but the starting materials are commercially available.[9]
Q2: How critical is the choice of solvent for the Vilsmeier-Haack reaction?
A2: The solvent choice is extremely critical. In most cases, DMF serves as both a reagent and the solvent. However, if the substrate has poor solubility in DMF at low temperatures, a co-solvent may be necessary. Anhydrous chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are suitable choices. It is imperative that any co-solvent be rigorously dried, as water will destroy the Vilsmeier reagent.
Q3: What are the key safety precautions for this synthesis?
A3:
-
Phosphorus Oxychloride (POCl₃): This is a highly corrosive and water-reactive substance. It releases HCl gas upon contact with moisture. Handle it only in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Reaction Quench: The quenching of the reaction mixture is highly exothermic. Adding the acidic reaction mixture to an aqueous base must be done slowly and with efficient cooling and stirring to prevent uncontrolled effervescence and splashing.
-
Solvents: DMF is a potential reproductive toxin. Handle with care and avoid inhalation or skin contact.
Data Presentation & Protocols
Table 1: Recommended Reagent Stoichiometry and Conditions
| Reagent | Molar Equivalents (rel. to Indazole) | Role | Key Considerations |
| 7-Fluoro-1H-indazole | 1.0 | Substrate | Must be pure and dry |
| POCl₃ | 1.2 - 1.5 | Reagent | Use fresh, high-purity grade |
| DMF | 3.0 - 5.0 (or as solvent) | Reagent/Solvent | Must be anhydrous |
| Temperature | |||
| Reagent Formation | 0 - 5 °C | Control Exotherm | Ensure complete formation before substrate addition |
| Reaction | 0 °C to 60 °C | Optimization | Monitor by TLC/LC-MS to determine optimal point |
| Workup/Quench | 0 - 10 °C | Safety/Yield | Control exotherm during hydrolysis/neutralization |
Diagram 1: Vilsmeier-Haack Reaction Mechanism
Caption: The three key stages of the Vilsmeier-Haack formylation reaction.
Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
-
7-Fluoro-1H-indazole (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF (approx. 5 mL per 1 g of indazole).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add POCl₃ (1.2 eq) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Dissolve 7-Fluoro-1H-indazole (1.0 eq) in a minimum amount of anhydrous DMF and add this solution dropwise to the cold Vilsmeier reagent.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. (Alternatively, heat to 40-60 °C if required, monitoring by TLC).
-
Once the reaction is complete (as judged by TLC/LC-MS), cool the mixture back to 0 °C.
-
In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and saturated NaHCO₃ solution.
-
Slowly and carefully pour the reaction mixture into the ice/NaHCO₃ slurry.
-
Stir for 30 minutes until gas evolution ceases. Check the pH and adjust to ~7-8 if necessary.
-
Transfer the mixture to a separatory funnel and extract with EtOAc (3x).
-
Combine the organic layers, wash with water (1x) and then brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford the pure this compound.
Diagram 2: Workflow for Reaction Optimization
Caption: A logical workflow for systematically optimizing reaction yield.
References
-
Wasilewska, A., Sączewski, F., Hudson, A. L., et al. (2014). Synthesis and biological evaluation of fluoro-1H-indazoles. European Journal of Medicinal Chemistry, 87, 386-397. Available at: [Link]
-
Zhang, G., Zhang, Y., Li, P., et al. (2023). Synthesis of 2H-Indazoles via Intramolecular Oxidation/Cyclization of 2-(Ethynyl)aryltriazenes. The Journal of Organic Chemistry, 88(18), 12341-12356. Available at: [Link]
-
Guéret, P., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121-13128. Available at: [Link]
-
Guéret, P., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PubMed Central (PMC), National Institutes of Health (NIH). Available at: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]
- Badger, G. M., & Sasse, W. H. F. (1956). The Vilsmeier-Haack Reaction. Journal of the Chemical Society, 616-620.
-
Chahal, M., Dhillon, S., & Kinger, M. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27405. Available at: [Link]
- Patel, H. M., et al. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 4(1), 74-85.
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Regioselective Synthesis of 7-Substituted Indazoles
Welcome to the technical support center dedicated to the nuanced challenge of regioselective synthesis of 7-substituted indazoles. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of functionalizing the indazole core, a critical scaffold in numerous therapeutic agents. Here, we move beyond basic protocols to address the "why" behind experimental outcomes, providing field-proven insights, troubleshooting guides, and detailed methodologies to empower your research and development efforts.
The Core Challenge: Understanding Indazole's Reactivity Landscape
The indazole ring system presents a fascinating yet formidable challenge for regioselective functionalization. Its reactivity is governed by a complex interplay of factors including annular tautomerism (the proton's ability to reside on N1 or N2), the inherent nucleophilicity of the nitrogen atoms, and the electronic landscape of the bicyclic aromatic system.[1][2][3]
While N1 and N2 alkylations are common and C3 functionalization is relatively well-explored, the C7 position on the benzenoid ring is notoriously difficult to functionalize selectively.[4][5] This difficulty arises from several factors:
-
Electronic Effects: The C3 position is the most electron-rich carbon and thus the most kinetically favored site for electrophilic attack or metallation.
-
Steric Hindrance: The C7 position is sterically shielded by the fused pyrazole ring, particularly the N1 atom and its substituent.
-
Competing Reactions: Strategies aimed at C7 often have to compete with reactions at the more accessible N1, N2, and C3 positions.
Achieving high regioselectivity at C7 is therefore not a matter of applying a standard playbook but requires a carefully considered strategy, often involving directing groups or modern C-H activation techniques.
Troubleshooting Guide: Navigating C7 Functionalization Pitfalls
This section is structured as a series of common problems encountered in the lab, followed by diagnostic questions, potential causes, and actionable solutions.
Scenario 1: Poor or No Conversion in a Directed C-H Functionalization at C7
Question: "I am attempting a palladium-catalyzed C7 arylation using an N-directing group, but I'm recovering mostly starting material. What's going wrong?"
Potential Causes & Troubleshooting Steps:
-
Ineffective Pre-coordination of the Catalyst: The directing group's primary role is to chelate the transition metal, bringing it into close proximity to the C7-H bond. If this pre-coordination is weak, the catalytic cycle will not initiate efficiently.
-
Actionable Solution: Re-evaluate your directing group. Groups like pivaloyl, acetyl, or even removable pyridyl moieties have different coordinating abilities. Ensure your reaction conditions (solvent, temperature) are optimal for the formation of the key metallacyclic intermediate.
-
Expert Insight: The choice of solvent can be critical. A less coordinating solvent may favor the intramolecular chelation required for C-H activation over catalyst solvation.
-
-
Catalyst Incompatibility or Deactivation: The specific palladium source (e.g., Pd(OAc)₂, PdCl₂) and the chosen ligand are crucial. The oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) also plays a vital role in regenerating the active catalytic species.
-
Actionable Solution: Screen different palladium precursors and ligands. For C-H activation, ligands are often not required, but in some cross-coupling steps, they are essential. Ensure your oxidant is fresh and used in the correct stoichiometry. Catalyst deactivation can occur via aggregation; running the reaction at a slightly lower concentration or temperature might mitigate this.
-
-
Incorrect Electronic Environment: The success of C-H activation is highly sensitive to the electronic nature of the indazole ring. Strongly electron-withdrawing or -donating groups elsewhere on the ring can alter the acidity and reactivity of the C7-H bond.
-
Actionable Solution: If your substrate is highly functionalized, consider a model system with a simpler substitution pattern first to establish the optimal conditions for your specific C-H activation protocol.
-
Workflow for Troubleshooting Poor C7 C-H Activation```dot
Caption: A robust and versatile workflow for synthesizing 7-substituted indazoles.
Protocol Example: Palladium-Catalyzed Suzuki-Miyaura Coupling at C7
This protocol describes a general procedure for the arylation of a pre-formed 7-bromo-1H-indazole derivative.
Materials:
-
N1-Protected-7-bromo-1H-indazole (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Solvent System (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N1-protected-7-bromo-1H-indazole (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (K₂CO₃, 2.0 equiv).
-
Inerting: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent system (1,4-Dioxane/Water) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.
-
Catalyst Addition: Add the palladium catalyst (Pd(PPh₃)₄, 0.05 equiv) to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 90-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired N1-protected-7-aryl-1H-indazole.
-
Deprotection (if necessary): The N1-protecting group can be removed under standard literature conditions to afford the final 7-aryl-1H-indazole.
References
- Overcoming regioselectivity issues in indazole synthesis. (n.d.). BenchChem.
- Technical Support Center: Separation of 1H- and 2H-Indazole Isomers. (n.d.). BenchChem.
- Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954.
- Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954.
- A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives. (n.d.). BenchChem.
- Zhu, L., & Chen, J. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395.
- Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954.
- Mondal, S., & Ghorai, P. (2019). Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects.
- A Spectroscopic Guide to Differentiating 1H- and 2H-Indazole Isomers. (n.d.). BenchChem.
- A Spectroscopic Showdown: Distinguishing 1H- and 2H-Indazole Isomers. (n.d.). BenchChem.
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). Molecules, 28(6), 2794.
- Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951.
- Silva, A. M. S., et al. (2006).
- C−H functionalization of 2H‐indazoles. (n.d.). ResearchGate.
- Ali, I., et al. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives.
- Zhu, L., & Chen, J. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. The Journal of Organic Chemistry, 71(14), 5392-5395.
- El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7335-7341.
- Giraud, A., et al. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles. Synlett, 2007(3), 475-478.
- Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951.
- Indazole - Synthesis and Reactions as a Chemical Reagent. (2022, January 29). ChemicalBook.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
stability issues and proper storage of 7-Fluoro-1H-indazole-3-carbaldehyde
Welcome to the technical support center for 7-Fluoro-1H-indazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and proper handling of this important synthetic intermediate. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the quality of your results.
Introduction to this compound
This compound is a key building block in medicinal chemistry, valued for its role in the synthesis of a variety of bioactive compounds, including kinase inhibitors.[1][2] The indazole scaffold, a bioisostere of indole, offers unique hydrogen bonding capabilities, while the aldehyde functional group provides a versatile handle for further chemical modifications.[1] However, the reactivity that makes this compound so useful also presents challenges in terms of its stability and storage. This guide will address these challenges head-on, providing you with practical, field-proven insights.
Core Stability Considerations
The primary stability concerns for this compound revolve around its susceptibility to oxidation and potential dimerization. Understanding these pathways is critical for preventing degradation and ensuring the purity of the material for your experiments.
Visual Guide to Compound Quality
| Appearance | Purity Assessment | Recommended Action |
| Off-white to light yellow solid[1][3] | High Purity | Proceed with experiment. |
| Yellow to brownish solid | Moderate Purity / Minor Degradation | Consider purification by recrystallization or column chromatography before use. |
| Reddish or dark brown solid | Significant Impurities / Degradation | Purification is required. The color may indicate the presence of dimeric impurities.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, the compound should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C. For short-term storage (up to a few weeks), refrigeration at 2-8°C is acceptable.[4][5] It is crucial to protect the compound from light, moisture, and air to minimize degradation.
Q2: My this compound has changed color from light yellow to brown. Is it still usable?
A2: A color change to brown or reddish-brown suggests the presence of impurities, which could be due to degradation or residual impurities from synthesis.[1] While the compound may still contain a significant amount of the desired product, its purity is compromised. For sensitive applications, we strongly recommend purifying the material by column chromatography or recrystallization before use.
Q3: What are the common degradation products of this compound?
A3: The most common degradation product is the corresponding carboxylic acid, 7-Fluoro-1H-indazole-3-carboxylic acid, formed by oxidation of the aldehyde group.[3][6] Another possibility is the formation of colored dimeric byproducts.[1]
Q4: What solvents are suitable for dissolving this compound?
A4: Based on synthesis and purification protocols, this compound is soluble in polar aprotic solvents such as dimethylformamide (DMF) and ethyl acetate (EtOAc).[1] It is also likely to be soluble in other common organic solvents like dichloromethane (DCM), and methanol. For reactions, it is often dissolved in DMF.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent Reaction Yields
Potential Cause: Purity of the starting material.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent reaction yields.
Expert Insight: The aldehyde proton in the 1H NMR spectrum of indazole-3-carbaldehydes typically appears as a singlet between δ 10.0 and 10.3 ppm.[7] The NH proton of the indazole ring often appears as a broad singlet at a downfield chemical shift (around δ 13-14 ppm).[7] The presence of a peak around δ 11-13 ppm (which can be broad) may indicate the presence of the carboxylic acid impurity.
Issue 2: Formation of a Major, Unidentified Side Product
Potential Cause: Oxidation of the aldehyde to a carboxylic acid.
Experimental Protocol: Confirmatory Test for Carboxylic Acid Formation
This protocol is adapted from a standard Pinnick oxidation procedure and can be used to synthetically generate the suspected carboxylic acid byproduct for comparison (e.g., by TLC or LC-MS).[8]
Materials:
-
This compound
-
tert-Butanol
-
Water
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
2-Methyl-2-butene
-
Sodium chlorite (NaClO₂)
-
Saturated aqueous sodium sulfite (Na₂SO₃)
-
Ethyl acetate (EtOAc)
-
1 N Hydrochloric acid (HCl)
Procedure:
-
Dissolve a small amount of your this compound in a 1:1 mixture of tert-butanol and water.
-
Add sodium dihydrogen phosphate (4.0 equiv) and 2-methyl-2-butene (5.0 equiv).
-
In a separate flask, dissolve sodium chlorite (5.0 equiv) in water.
-
Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the aqueous layer with ethyl acetate.
-
Acidify the aqueous layer with 1 N HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Analyze the resulting 7-Fluoro-1H-indazole-3-carboxylic acid and compare it to your unidentified side product.
Issue 3: Reaction Fails to Go to Completion
Potential Cause: Inactivation of reagents by impurities or improper reaction setup.
Logical Relationship Diagram:
Caption: Key factors to investigate in case of reaction failure.
Expert Insight: Many reactions involving aldehydes are sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous, especially when using moisture-sensitive reagents like organometallics or strong bases.
References
-
7 Fluoro 1H Indazole 3 Carboxylic Acid - Cenmed Enterprises. (n.d.). Retrieved January 20, 2026, from [Link]
-
7-Fluoro-1H-indazole-3-carboxylic acid, min 95%, 250 mg. (n.d.). Retrieved January 20, 2026, from [Link]
-
Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12567–12574. [Link]
-
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Publishing. (n.d.). Retrieved January 20, 2026, from [Link]
-
An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E. (2018). Retrieved January 20, 2026, from [Link]
-
Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency | Chemical Research in Toxicology - ACS Publications. (2023). Retrieved January 20, 2026, from [Link]
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents. (n.d.).
-
Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency - NIH. (2023). Retrieved January 20, 2026, from [Link]
-
(PDF) Identification of aromatic aldehydes in the express assessment of quality of herbal distilled drinks - ResearchGate. (2017). Retrieved January 20, 2026, from [Link]
-
(PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. (2017). Retrieved January 20, 2026, from [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved January 20, 2026, from [Link]
-
Aldehydes: What We Should Know About Them - MDPI. (2023). Retrieved January 20, 2026, from [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central. (2019). Retrieved January 20, 2026, from [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (2021). Retrieved January 20, 2026, from [Link]
-
Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies - ResearchGate. (2021). Retrieved January 20, 2026, from [Link]
-
Indazole-3-carbaldehyde | C8H6N2O | CID 11367068 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
Sources
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Page loading... [guidechem.com]
- 4. 5235-10-9|1H-Indazole-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 5. 6-Bromo-7-fluoro-1H-indazole | 1427396-09-5 [sigmaaldrich.com]
- 6. calpaclab.com [calpaclab.com]
- 7. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
preventing dimer formation during indazole synthesis.
A Guide to Preventing Dimer Formation and Optimizing Yields
Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing indazole derivatives. Dimer formation is a common and often frustrating side reaction that can significantly lower the yield and purity of the desired indazole product. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome this challenge.
I. Troubleshooting Guide: Dimer Formation
This section addresses specific issues related to dimer formation during indazole synthesis in a question-and-answer format. Each answer explains the underlying chemical principles and provides actionable solutions.
Problem 1: Significant Dimer Formation Detected in the Nitrosation of Indoles
Question: I am attempting to synthesize a 1H-indazole-3-carboxaldehyde from an indole derivative via nitrosation, but I am observing a significant amount of a deeply colored byproduct, which I suspect is a dimer. How can I prevent this?
Answer:
Dimer formation is a well-documented side reaction in the nitrosation of indoles, especially with electron-rich substrates.[1] The dimer, often characterized by a deep red color, arises from the intermolecular reaction between the starting indole (acting as a nucleophile) and a reactive intermediate of the desired reaction, such as an oxime.[1] The high nucleophilicity of certain indoles makes them prone to attacking these intermediates before the desired intramolecular cyclization can occur.
Here are several strategies to mitigate dimer formation, ordered from the most common and effective to more specialized approaches:
1. Implement "Reverse Addition" Technique:
-
Causality: The standard procedure of adding the nitrosating agent to the indole solution creates a high concentration of the reactive intermediate in the presence of a large excess of the nucleophilic indole, promoting dimerization. The "reverse addition" technique maintains a low concentration of the indole in the presence of the nitrosating agent, thus favoring the desired intramolecular reaction.[1]
-
Protocol:
-
Prepare the nitrosating mixture by dissolving sodium nitrite (NaNO₂) in an appropriate solvent system (e.g., a mixture of water and DMF) and cooling it to 0 °C in an ice bath.[1]
-
Slowly add the acid (e.g., hydrochloric acid) to the cooled nitrosating mixture.[1]
-
In a separate flask, dissolve your indole starting material in a minimal amount of a suitable solvent (e.g., DMF).[1]
-
Using a syringe pump or a dropping funnel, add the indole solution dropwise to the vigorously stirred, cold nitrosating mixture over a prolonged period (e.g., 2 hours). It is crucial to maintain the reaction temperature at 0 °C throughout the addition.[1]
-
2. Optimize Reaction Temperature:
-
Causality: Higher reaction temperatures can accelerate the rate of side reactions, including dimerization.[1]
-
Recommendation: Conduct the initial addition of the indole at a low temperature, typically 0 °C. While the subsequent conversion to the indazole may require warming, keeping the initial reaction cold is critical for minimizing dimer formation.[1]
3. Adjust Reactant Concentrations:
-
Causality: High concentrations of reactants increase the probability of intermolecular collisions, leading to dimerization.
-
Recommendation: For highly reactive indoles, consider using a more dilute reaction mixture in addition to slow addition at low temperature. This further decreases the likelihood of intermolecular side reactions.[1]
4. Fine-tune Stoichiometry:
-
Causality: An inappropriate ratio of reagents can lead to incomplete conversion and the formation of byproducts.
-
Recommendation: Optimize the equivalents of the nitrosating agent (e.g., sodium nitrite) and the acid. Typically, an excess of the nitrosating agent is used to ensure complete conversion of the starting material.[1]
Problem 2: Low Yields and Byproduct Formation in Davis-Beirut and Cadogan Reactions
Question: I am using a Davis-Beirut or Cadogan reaction for my indazole synthesis, and while I don't see the typical "dimer" from indole nitrosation, I am still getting low yields and other byproducts. What could be the issue?
Answer:
While the classic dimerization seen in indole nitrosation is less common in Davis-Beirut and Cadogan reactions, these methods have their own potential pitfalls that can lead to low yields and undesired products.
For the Davis-Beirut Reaction:
The Davis-Beirut reaction is a versatile method for synthesizing 2H-indazoles and indazolones under both acidic and basic conditions.[2][3] The reaction proceeds through a key nitroso imine or nitroso benzaldehyde intermediate.[3]
-
Issue: Solvent Effects and Water Content:
-
Causality: The solvent plays a crucial role in modulating the reactivity of the intermediates. While the presence of some water can be beneficial, an excess can lead to competitive reaction pathways, such as the cleavage of the imine bond in the key nitroso imine intermediate.[3][4]
-
Solution: In alcoholic solvents, the addition of a controlled amount of water (15-25%) can significantly improve the yield. However, it is critical to avoid an excess of water.[4] For some substrates, anhydrous conditions using a base like DBU in THF may be more effective.[5]
-
-
Issue: Base/Acid Selection:
-
Causality: The choice and concentration of the acid or base are critical for the reaction's success and can influence the stability of intermediates.[1] The mechanism differs under acidic and basic conditions, with the formation of a carbocation or carbanion intermediate, respectively.[2]
-
Solution: Carefully screen different acids or bases and their concentrations. For example, KOH in an alcohol/water mixture is common for base-catalyzed reactions.[5]
-
For the Cadogan Reaction:
The Cadogan reaction is a reductive cyclization of nitroaromatic compounds, typically at high temperatures, to form 2H-indazoles.[6]
-
Issue: Harsh Reaction Conditions:
-
Causality: Traditional Cadogan cyclizations often require high temperatures (>150 °C) and an excess of reducing agents like trialkyl phosphites, which can lead to degradation and side reactions.[6][7]
-
Solution: Modern, milder protocols have been developed. A one-pot condensation of an ortho-nitrobenzaldehyde with an amine followed by reductive cyclization using tri-n-butylphosphine at a lower temperature (e.g., 80 °C in isopropanol) can be much more efficient and provide higher yields.[7]
-
-
Issue: Inefficient Reductive Cyclization:
-
Causality: The deoxygenation of the nitro group to a reactive nitrene or a related intermediate is a critical step. Inefficient reduction can halt the reaction.
-
Solution: Ensure the use of a potent reducing agent. While trialkyl phosphites are traditional, tri-n-butylphosphine has been shown to be effective under milder conditions.[7]
-
II. Frequently Asked Questions (FAQs)
Q1: What exactly is a "dimer" in the context of indazole synthesis?
A1: In the most common context, particularly the nitrosation of indoles, a "dimer" refers to a byproduct formed by the reaction of two molecules of the starting material or a molecule of the starting material with a reactive intermediate.[1] This intermolecular reaction competes with the desired intramolecular cyclization that forms the indazole ring. These dimeric byproducts are often highly colored, making them easy to spot visually.[1]
Q2: How can I confirm the presence of a dimer in my reaction mixture?
A2: The presence of a dimer can be initially suspected due to the appearance of a deep red color in the reaction mixture.[1] To confirm its presence, you can use the following analytical techniques:
-
Thin-Layer Chromatography (TLC): The dimer will appear as a distinct spot from your starting material and the desired indazole product.
-
Spectroscopic Methods: 1H NMR, 13C NMR, and mass spectrometry can be used to definitively characterize the structure of the dimeric byproduct.
Q3: Are there any alternative synthetic routes to indazoles that completely avoid the possibility of dimer formation?
A3: Yes, if dimer formation remains a persistent issue, several alternative strategies starting from different precursors can be employed. These routes circumvent the specific reactive intermediates that are prone to dimerization in methods like indole nitrosation. Some of these alternatives include syntheses starting from:
Exploring these alternative pathways can be a viable strategy for particularly challenging substrates.[1]
Q4: Can protecting groups be used to prevent dimerization?
A4: While not a direct solution for the intermolecular reaction that forms the dimer, protecting groups can be crucial for the overall success of the synthesis by preventing other unwanted side reactions.[9] For instance, protecting sensitive functional groups on the starting material can prevent them from interfering with the main reaction.[9] In some cases, a judiciously chosen protecting group on the indole nitrogen, such as a 2-(trimethylsilyl)ethoxymethyl (SEM) group, can be used to direct other reactions, although its direct impact on preventing dimerization in nitrosation reactions is less documented.[10] The primary strategies for preventing dimerization remain the control of reaction kinetics through slow addition, low temperature, and dilution.[1]
III. Data and Visualization
Table 1: Effect of Reaction Conditions on Dimer Formation in Indole Nitrosation
| Entry | Starting Material | Addition Method | Temperature (°C) | Yield of Indazole (%) | Dimer Formation |
| 1 | Indole | Rapid | Room Temp | 0 | Major Product |
| 2 | 5-Bromoindole | Rapid | Room Temp | 13 | Significant |
| 3 | Indole | Slow (Reverse) | 0 | High (not specified) | Minimized |
This table summarizes qualitative data from BenchChem's technical documentation, highlighting the critical impact of addition method and temperature on the outcome of the reaction.[1]
Diagrams
Workflow for Minimizing Dimer Formation
Caption: A step-by-step workflow for indazole synthesis via indole nitrosation, emphasizing the "reverse addition" technique to minimize dimer formation.
Conceptual Pathway: Dimer Formation vs. Indazole Synthesis
Caption: A diagram illustrating the competing reaction pathways of desired intramolecular cyclization to form indazole and the undesired intermolecular reaction leading to dimer formation.
IV. References
-
Wikipedia. (2023, December 2). Davis–Beirut reaction. Retrieved from [Link]
-
Ma, G., & Sarpong, R. (2015). Dimeric pyrrole-imidazole alkaloids: Synthetic approaches and biosynthetic hypotheses. Natural Product Reports, 32(8), 1189-1203. Retrieved from [Link]
-
Haddadin, M. J., & Kurth, M. J. (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 52(8), 2288–2299. Retrieved from [Link]
-
Alonso, D. A., Nájera, C., & Varea, T. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. Retrieved from [Link]
-
Haddadin, M. J., Kurth, M. J., Olmstead, M. M., & Schore, N. E. (2009). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. The Journal of Organic Chemistry, 74(18), 7164–7171. Retrieved from [Link]
-
Haddadin, M. J., & Kurth, M. J. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. The Journal of Organic Chemistry, 84(15), 9219–9227. Retrieved from [Link]
-
ResearchGate. (n.d.). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. Retrieved from [Link]
-
Wikipedia. (2023, March 18). Cadogan–Sundberg indole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. Retrieved from [Link]
-
eScholarship. (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). The proposed mechanism for the synthesis of 2H-indazole derivatives. Retrieved from [Link]
-
Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction?. Retrieved from [Link]
-
Le, C. M., et al. (2007). Synthesis of diindolocarbazoles by Cadogan reaction: route to ladder oligo(p-aniline)s. Organic Letters, 9(16), 3033–3036. Retrieved from [Link]
-
Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117. Retrieved from [Link]
-
MDPI. (2021). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Retrieved from [Link]
-
National Institutes of Health. (2020). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Retrieved from [Link]
-
ResearchGate. (2013). How could we prevent dimerization of thienopyrimidinone in basic conditions?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
-
National Institutes of Health. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. Retrieved from [Link]
-
IJARST. (n.d.). SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Reaction Exotherms in the Synthesis of Fluorinated Heterocycles
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on identifying, controlling, and managing the significant thermal hazards associated with the synthesis of fluorinated heterocycles. The following troubleshooting guides and FAQs address specific issues you may encounter during your experiments, grounding all recommendations in established safety principles and chemical engineering practices.
Section 1: Understanding the Inherent Thermal Hazard
This section addresses the fundamental reasons behind the high exothermicity of fluorination reactions and how to begin assessing the risk.
Q1: Why are fluorination reactions for heterocycle synthesis so frequently and intensely exothermic?
A: The high exothermicity is rooted in fundamental thermodynamics. The process typically involves the cleavage of a relatively weaker bond (e.g., C-H, C-O, or C-Cl) and the formation of a carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry (approx. 485 kJ/mol).[1] This large, favorable enthalpy difference is released as heat.
Furthermore, the reagents used are exceptionally reactive. Elemental fluorine (F₂) reacts explosively with many organic compounds.[1][2] Deoxyfluorinating agents like DAST are thermally unstable and can decompose violently at elevated temperatures.[1] Even common nucleophilic aromatic substitution (SₙAr) reactions to introduce fluoride can be significantly exothermic, especially with highly activated substrates.[3] The combination of a high heat of reaction and fast reaction kinetics creates a high potential for rapid heat generation.[4][5]
Q2: I'm planning a novel fluorination on a complex heterocycle. How do I begin to assess the thermal risk before my first experiment?
A: A proactive thermal risk assessment is critical. Never assume a reaction is safe, especially with new substrates.
-
Literature Precedent: Thoroughly search for analogous reactions. Pay close attention to any reported temperature excursions, specialized cooling requirements, or incidents. Note the scale of the reactions described.
-
Thermodynamic Estimation: Use computational tools or group contribution methods to estimate the heat of reaction (ΔHᵣₓₙ). While not a substitute for experimental data, a large negative ΔHᵣₓₙ is a primary warning sign.
-
Small-Scale Calorimetry: The most crucial step is to perform reaction calorimetry on a small, representative scale.[6] Techniques like Differential Scanning Calorimetry (DSC) can determine the onset temperature of decomposition for your reactants, intermediates, and products. A reaction calorimeter (RC) will measure the heat flow during the reaction, providing critical data on the total heat release, the rate of heat release, and the potential adiabatic temperature rise.[6][7] This data is essential for safe scale-up.[5]
Below is a decision workflow for initiating a thermal hazard assessment.
Caption: Thermal Risk Assessment Workflow.
Section 2: Proactive Control Strategies & Troubleshooting
This section focuses on preventing thermal excursions through careful experimental design and troubleshooting common issues.
Q3: My SₙAr fluorination is showing a sharp, difficult-to-control exotherm upon adding the fluoride source. What are my options?
A: This indicates that the rate of heat generation is exceeding your system's heat removal capacity. The goal is to slow down the heat generation to a manageable rate.
-
Switch to Semi-Batch Operation: Instead of adding all reactants at once (batch mode), add the limiting reagent dropwise or via syringe pump over an extended period. This makes the reaction feed-rate limited, meaning the overall reaction rate (and thus heat production) is controlled by the rate of addition, not the intrinsic kinetics.[8] This is one of the most effective ways to control a highly exothermic process.
-
Increase Dilution: Using more solvent increases the thermal mass of the reaction mixture. This means more energy is required to raise the temperature of the solution by one degree, effectively buffering against rapid temperature spikes. However, this may also slow down the reaction, so optimization is needed.
-
Lower Reaction Temperature: Reducing the initial reaction temperature (e.g., starting at 0 °C or -20 °C) will decrease the kinetic rate of the reaction.[9] This provides a larger temperature window before reaching a hazardous state.
-
Improve Heat Transfer: Ensure your reactor is properly submersed in the cooling bath and that stirring is adequate to prevent local hotspots and facilitate heat transfer to the vessel walls.[5] For larger scales, consider reactors with a higher surface-area-to-volume ratio, internal cooling coils, or an external heat exchanger loop.[10][11]
Q4: I am concerned about the thermal stability of my fluorinating agent (e.g., DAST, Deoxo-Fluor). How can I handle it more safely?
A: This is a critical concern, as reagent decomposition can initiate a thermal runaway.
-
Never heat unstable reagents above their recommended temperature. DAST, for example, can detonate when heated above 90°C.[1]
-
Use more stable alternatives when possible. Modern reagents like PyFluor or Fluolead™ offer significantly higher thermal stability.[1]
-
Always add the reagent to the reaction mixture at a reduced temperature. Adding the substrate to the fluorinating agent is strongly discouraged.
-
Store reagents correctly according to the manufacturer's safety data sheet (SDS) and be mindful of their shelf life.
The table below compares common fluorinating agents.
| Reagent Name | Common Abbreviation | Form | Key Hazard | Thermal Stability Notes |
| Diethylaminosulfur trifluoride | DAST | Liquid | Thermally Unstable | Detonation reported >90°C. Generates HF.[1] |
| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor | Liquid | Thermally Unstable | More stable than DAST but still requires care.[1] |
| Pyridine hydrofluoride | Olah's Reagent | Solid | Highly Corrosive | Can generate large amounts of HF gas. |
| (Diethylamino)difluorosulfonium tetrafluoroborate | XtalFluor-E | Solid | Air/Moisture Sensitive | Generally more thermally stable than DAST.[1] |
| 1-Tosyl-2,2-difluoro-1,3-diphenyl-λ⁵-phosphirane | PhenoFluor | Solid | Air/Moisture Stable | Reduces elimination side reactions.[9] |
| N-Fluorobenzenesulfonimide | NFSI | Solid | Strong Oxidizer | Stable solid, easy to handle. |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor™ | Solid | Strong Oxidizer | High thermal stability, widely used.[9] |
Q5: When scaling up my reaction from 1g to 100g, the exotherm became uncontrollable, even though I followed the same procedure. Why?
A: This is a classic problem of scale-up related to heat transfer physics. As you increase the volume of a reactor, its volume (which generates heat) increases by the cube of its radius (V ∝ r³), but its surface area (which removes heat) only increases by the square of its radius (A ∝ r²).[12]
This means your heat removal capability decreases relative to your heat generation potential as you scale up. A procedure that is safe on a 1g scale can easily become a dangerous runaway on a 100g scale.[13]
Solution: You cannot scale up a highly exothermic reaction by simply multiplying all quantities. You must re-evaluate the process with a focus on heat management.[5]
-
Perform Calorimetry: Use the data from your RC1 experiments to calculate the required heat removal rate for the larger scale.[6]
-
Re-design the Process: Implement the controls from Q3. A semi-batch approach is almost always necessary for scaling exothermic reactions.[8][12]
-
Pilot Plant Trial: Conduct an intermediate pilot-scale run (e.g., 10-20g) to validate your new, controlled process before attempting the full 100g scale.[5]
Caption: Heat Transfer Challenges in Reactor Scale-Up.
Section 3: Reactive Control & Emergency Procedures
Even with the best planning, unexpected events can occur. This section covers how to react to a developing thermal excursion.
Q6: My reaction temperature is rising rapidly and uncontrollably. What is my immediate course of action?
A: You are experiencing a thermal runaway. Your priority is to slow the reaction rate and increase cooling immediately and safely.
-
Stop Reagent Addition: If you are in a semi-batch process, immediately stop the feed of the limiting reagent.
-
Maximize Cooling: If using a cooling bath, add a more potent cooling agent like dry ice or liquid nitrogen to the bath solvent (e.g., acetone or isopropanol). NEVER add these directly to the reaction mixture. Ensure the bath level is high.
-
Chemical Quenching: If the temperature continues to rise, you must quench the reaction. This involves rapidly adding a substance that will stop the reaction.[14][15] The choice of quench agent is critical and must be determined before you start the experiment as part of your risk assessment. It must react quickly with a key reagent but not produce a dangerous exotherm or large volume of gas itself. Common quenching agents include saturated aqueous sodium bicarbonate, water, or other protic sources.[9][16]
-
Emergency Shutdown: If the reaction cannot be controlled, evacuate the area and alert safety personnel. Activate any emergency systems like a reactor dump tank if available.[14]
Protocol: Executing a Controlled Laboratory Quench
This protocol assumes a pre-determined, compatible quenching agent has been identified during the hazard analysis.
-
Preparation (Pre-Reaction):
-
Prepare a quench solution (e.g., saturated NaHCO₃) in a separate flask. The volume should be sufficient to neutralize the key reagent(s).
-
Place this quench flask in an ice bath next to your reaction setup.
-
Ensure a wide-bore cannula or a separate addition funnel is ready for rapid delivery.
-
-
Initiation of Quench (During Excursion):
-
ALERT others in the lab. Announce "Runaway reaction, initiating quench."
-
Remove the reaction flask from any heating source and ensure it is securely in a cooling bath.
-
If safe to do so, begin adding the cold quench solution to the reaction mixture via the prepared cannula or funnel.
-
Add the quencher at a rate that controls the exotherm without causing excessive gas evolution or splashing.[15] The goal is to halt the primary reaction, not create a new hazard.
-
-
Monitoring and Aftermath:
-
Continuously monitor the internal temperature. The temperature should peak and then begin to fall.
-
Continue stirring and cooling until the reaction temperature is stable and well below the boiling point of the solvent.
-
Once the situation is stable, proceed with a modified, careful workup.
-
Section 4: Advanced Methodologies
For high-risk or large-scale syntheses, more advanced techniques are warranted.
Q7: Are there alternatives to batch reactors for managing highly exothermic fluorinations?
A: Yes. Continuous flow chemistry is an inherently safer technology for handling hazardous reactions.[17][18][19]
In a flow reactor, small volumes of reactants are continuously mixed and reacted in a narrow tube or channel. The extremely high surface-area-to-volume ratio allows for near-instantaneous heat removal, preventing the buildup of a large, thermally unstable reaction mass.[13] This enables exquisite temperature control and allows reactions to be run under conditions that would be explosive in a batch reactor.[20] This is the preferred method for scaling up particularly dangerous fluorination reactions.
References
-
Prime Process Safety Center. (n.d.). Reaction Calorimetry. Retrieved from [Link]
-
IEEE Xplore. (2025). Calorimetric Monitoring of Exothermic Reactions by Distributed Acoustic Sensing. Retrieved from [Link]
-
Health and Safety Executive (HSE). (n.d.). Quench Systems. Retrieved from [Link]
-
Cheresources.com Community. (2019). Heat Transfer Methods In Batch Reactor. Retrieved from [Link]
-
Wikipedia. (n.d.). Reaction calorimeter. Retrieved from [Link]
-
CalGavin. (n.d.). Heat Exchangers for Batch Reactors. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Reaction Calorimeters | Reaction & Heat Flow Calorimetry. Retrieved from [Link]
-
Purdue University. (n.d.). Calorimetry. Retrieved from [Link]
-
Process Technology Online. (n.d.). Safe scale-up with exothermic reactions. Retrieved from [Link]
-
ResearchGate. (2021). Thermal Runaway of Lithium‐Ion Batteries Employing Flame‐Retardant Fluorinated Electrolytes. Retrieved from [Link]
-
ReactorLab.net. (n.d.). Chemical Reaction Engineering - Part 9 - thermal effects. Retrieved from [Link]
-
IChemE. (n.d.). Inherently safer processing: batch and semi batch reactors for exothermic processes. Impact on relief sizing. Retrieved from [Link]
-
Sravathi Advance Process Technologies. (n.d.). Case Study: Overcoming Fluorination Challenges with Sravathi Flow Reactors. Retrieved from [Link]
-
ResearchGate. (n.d.). Request PDF: Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries. Retrieved from [Link]
-
DiVA portal. (2022). Analysis of fluoride compounds from Li-ion battery fires. Retrieved from [Link]
-
MDPI. (2021). Thermodynamics and Kinetics Research of the Fluorination Process of the Concentrate Rutile. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). The influence of fluorination on the dynamics of the F− + CH3CH2I reaction. Retrieved from [Link]
-
Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. Retrieved from [Link]
-
University of Rochester. (n.d.). How To Run A Reaction: The Quench. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of fluorination methods using continuous-flow microreactors. Retrieved from [Link]
-
American Institute of Chemical Engineers (AIChE). (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Fast Reactions in Solution. Retrieved from [Link]
-
Quora. (2014). What are the most efficient heat removal methods in an exothermic reaction system?. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine. Retrieved from [Link]
-
DiVA portal. (2021). Investigations of the Thermal Runaway Process of a Fluorine-Free Electrolyte Li-Ion Battery Cell. Retrieved from [Link]
-
Morressier. (2013). Fluorination in flow: Safe and expedient scale-up of deoxyfluorination reactions using flow chemistry. Retrieved from [Link]
-
Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]
-
ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Retrieved from [Link]
-
Fluorotherm. (n.d.). Temperature Control and Efficiency in Chemical Processing. Retrieved from [Link]
-
NASA Technical Reports Server. (n.d.). Kinetics of the fluorination of iron. Retrieved from [Link]
-
University of St Andrews. (2021). Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent. Retrieved from [Link]
-
Defense Technical Information Center. (1967). KINETICS OF THE REACTION OF FLUORINE WITH DIFLUORAMINO RADICALS AND THE DISSOCIATION OF FLUORINE. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and reactivity of fluorinated heterocycles. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Retrieved from [Link]
-
American Industrial Hygiene Association. (n.d.). Thermal Runaway Incidents – Safety Procedures for Burns and Potential Smoke Inhalation. Retrieved from [Link]
-
ODU Digital Commons. (n.d.). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Retrieved from [Link]
-
ZLibrary. (n.d.). FLUORINATED HETEROCYCLIC COMPOUNDS. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fluorine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. amarequip.com [amarequip.com]
- 6. mt.com [mt.com]
- 7. Reaction Calorimetry - Prime Process Safety Center [primeprocesssafety.com]
- 8. icheme.org [icheme.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Heat Transfer Methods In Batch Reactor - Industrial Professionals - Cheresources.com Community [cheresources.com]
- 11. calgavin.com [calgavin.com]
- 12. fauske.com [fauske.com]
- 13. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 14. hse.gov.uk [hse.gov.uk]
- 15. How To Run A Reaction [chem.rochester.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. sravathi.com [sravathi.com]
- 18. Fluorination in flow: Safe and expedient scale-up of deoxyfluorination reactions using flow chemistry [morressier.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Analytical Methods for 7-Fluoro-1H-indazole-3-carbaldehyde
Welcome to the technical support center for the analytical characterization of 7-Fluoro-1H-indazole-3-carbaldehyde. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting advice and validated protocols to ensure the accurate detection and quantification of impurities, a critical step in guaranteeing pharmaceutical quality, safety, and efficacy.[1]
Frequently Asked Questions (FAQs)
Q1: Why is impurity profiling for this compound so important?
A1: this compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Unwanted chemicals, even in trace amounts, can affect the safety and efficacy of the final active pharmaceutical ingredient (API).[2] Impurity profiling is a mandatory step in drug development and manufacturing, rigorously scrutinized by regulatory authorities like the FDA and EMA, to identify and control these impurities.[2][3] This process ensures that any process-related impurities (from starting materials or side reactions) and degradation products are identified and quantified to meet stringent regulatory standards.[1]
Q2: What are the most common types of impurities I should expect?
A2: Impurities can be broadly categorized as:
-
Process-Related Impurities: These originate from the manufacturing process.[1]
-
Starting Materials: Unreacted precursors, such as 2,3-difluorobenzaldehyde and hydrazine, can be present.[4]
-
Intermediates: Incompletely reacted intermediates from the synthetic pathway.
-
Byproducts: Unwanted compounds formed through side reactions. A common byproduct for indazole-3-carbaldehydes is the over-oxidation to the corresponding carboxylic acid (7-Fluoro-1H-indazole-3-carboxylic acid).[5][6] Dimerization or polymerization of reactants can also occur.[5][7]
-
-
Degradation Products: These form when the substance is exposed to stress conditions like heat, light, humidity, acid, base, or oxidation.[8][9] A forced degradation study is essential to identify these potential degradants.[10]
-
Residual Solvents: Solvents used during synthesis or purification that are not fully removed.[1]
Q3: Which analytical technique is the best starting point for impurity analysis?
A3: High-Performance Liquid Chromatography (HPLC) is the most widely used and recommended starting point.[3][11] Its versatility, sensitivity, and applicability to a wide range of non-volatile and thermally sensitive organic molecules make it ideal for separating the main component from its structurally similar impurities.[1] It serves as the workhorse for both qualitative detection and quantitative analysis.
Q4: Do I need to validate my analytical method?
A4: Yes, method validation is a mandatory regulatory requirement.[12] Validation provides documented evidence that your analytical procedure is suitable for its intended purpose.[12] Key validation parameters, as defined by the International Council for Harmonisation (ICH), include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[13][14]
Impurity Identification & Troubleshooting Workflow
This workflow outlines the logical progression from initial sample analysis to the structural elucidation of an unknown impurity.
Caption: Workflow for Impurity Identification.
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for impurity profiling. Below are common issues and their solutions.
Q: I am seeing unexpected peaks in my chromatogram. What should I do?
A: This is a common issue. A systematic approach is required to identify the source of the peak.
Caption: Troubleshooting Unexpected HPLC Peaks.
Q: My main peak and an impurity peak are not well-resolved. How can I improve separation?
A: Poor resolution requires method optimization. The goal is to achieve a resolution (Rs) of >1.5 between adjacent peaks.
-
Modify Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of organic solvent will generally increase retention times and may improve separation.
-
Change Organic Solvent: Switching from acetonitrile to methanol (or vice-versa) alters the selectivity of the separation, which can significantly impact resolution.
-
Adjust pH: Since this compound has acidic and basic functionalities, adjusting the pH of the mobile phase can change the ionization state of the analyte and impurities, drastically affecting their retention and selectivity.
-
Use a Different Column: If mobile phase adjustments are insufficient, switch to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or Cyano phase) to exploit different separation mechanisms.
-
Optimize Temperature: Increasing the column temperature can decrease viscosity and improve peak efficiency, though it may also reduce retention times.
Protocol: HPLC Method for Impurity Profiling
This protocol provides a starting point for developing a stability-indicating HPLC method. Validation according to ICH Q2(R1) guidelines is required.[8][13]
-
Instrumentation & Columns:
-
Reagents and Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water (or a suitable buffer like potassium phosphate).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v).
-
-
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Provides good hydrophobic retention for aromatic compounds. |
| Mobile Phase | Gradient Elution | Necessary to elute impurities with a wide range of polarities in a reasonable time. |
| Gradient | 10% B to 90% B over 20 min | A typical screening gradient to visualize all potential impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection | PDA/DAD at 254 nm | Allows for monitoring at a common chromophore wavelength and peak purity analysis. |
| Injection Vol. | 10 µL | A standard volume to avoid peak distortion. |
| Sample Conc. | ~0.5 mg/mL | Balances detector response for the main peak while allowing detection of minor impurities. |
-
System Suitability Test (SST): Before running samples, perform an SST to ensure the system is operating correctly.[13] Inject a standard solution five times and check that the relative standard deviation (RSD) for peak area and retention time is <2.0%.
-
Analysis and Data Interpretation:
-
Inject a blank (diluent), a reference standard of this compound, and the test sample.
-
Identify peaks in the sample chromatogram by comparing retention times with the reference standard.
-
Quantify impurities using area percentage or against a qualified reference standard for the specific impurity.
-
Troubleshooting Guide: GC-MS, NMR & Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS)
Q: When should I use GC-MS instead of HPLC?
A: GC-MS is the preferred method for identifying and quantifying volatile or semi-volatile impurities.[2][3] This is particularly useful for:
-
Residual Solvents: Identifying solvents like acetone, ethanol, ethyl acetate, etc., used in the synthesis.[1]
-
Volatile Starting Materials: Analyzing for highly volatile precursors that may not be retained well in reverse-phase HPLC.
-
Specific Volatile Byproducts: Characterizing low molecular weight, thermally stable byproducts.
Q: My compound is not volatile enough for GC. What can I do?
A: Derivatization can be used to increase the volatility of the analyte. For an aldehyde, this could involve reaction with a silylating agent (e.g., BSTFA) to convert the N-H group of the indazole ring into a more volatile TMS derivative. However, for a molecule like this, HPLC is generally the more direct and suitable method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: How can NMR help identify an unknown impurity?
A: NMR is the most powerful tool for unambiguous structure elucidation of isolated impurities.[3][16][17]
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
¹⁹F NMR: This is critically important for this compound. It will clearly show a signal for the fluorine atom, and its coupling to adjacent protons (³JHF) and carbons (JCF) is invaluable for confirming the fluorine's position on the aromatic ring.[18]
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms, allowing you to piece together the complete chemical structure of the unknown impurity.
Q: My ¹H NMR spectrum is complex due to overlapping signals. How can I simplify it?
A: First, ensure the sample is of high purity (ideally >95% after isolation). If signals still overlap, using a higher field strength NMR spectrometer (e.g., 600 MHz vs. 400 MHz) will increase signal dispersion and resolve the overlap. 2D NMR experiments are also specifically designed to resolve connectivity even in crowded spectral regions.
Mass Spectrometry (MS)
Q: I have an unknown peak in my HPLC. How can Mass Spectrometry help?
A: Coupling HPLC with a mass spectrometer (LC-MS) is the fastest way to get initial structural information about an unknown impurity directly from the mixture.[19][20]
-
Molecular Weight: MS provides the mass-to-charge ratio (m/z), which gives the molecular weight of the impurity.[19]
-
Molecular Formula: High-Resolution Mass Spectrometry (HRMS), such as TOF or Orbitrap, provides a highly accurate mass measurement, allowing for the confident prediction of the impurity's elemental formula.[21]
-
Fragmentation: Tandem MS (MS/MS) involves fragmenting the impurity ion and analyzing the resulting pieces. This fragmentation pattern is like a fingerprint that provides clues about the molecule's substructures, helping to distinguish between isomers.[19][21]
Forced Degradation Studies
Forced degradation (or stress testing) is essential for developing a stability-indicating analytical method.[9] The goal is to intentionally degrade the sample to identify likely degradation products that could form during the product's shelf life.[8][10]
Protocol: Forced Degradation Study
-
Prepare Stock Solution: Prepare a solution of this compound in a suitable diluent (e.g., 50:50 Acetonitrile:Water).
-
Apply Stress Conditions: Expose the sample to the following conditions. The goal is to achieve 5-20% degradation of the main peak.
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 8 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 4 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light as per ICH Q1B guidelines.[8]
-
-
Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to the target concentration and analyze using the developed HPLC-PDA method.
-
Evaluation:
-
Compare the chromatograms of the stressed samples to an unstressed control.
-
Check for the formation of new peaks (degradation products).
-
Perform peak purity analysis using the PDA detector to ensure the main peak is spectrally pure and not co-eluting with any degradants. This confirms the method is "stability-indicating."
-
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
-
Validation Of Analytical Methods For Pharmaceutical Analysis. .
- Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.
- Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
- Identification and profiling of impurities in Pharmaceuticals.
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
- The benefits of high-resolution mass spectrometry for impurity profiling. (2025). LGC.
- Analytical method validation: A brief review. Journal of Pharmacy Research.
- Identification of Pharmaceutical Impurities. Taylor & Francis Online.
- Forced Degradation Studies Research Articles. R Discovery.
- Forced degrad
- Forced Degrad
- Development of forced degradation and stability indicating studies of drugs—A review.
- HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. (2024).
- Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS. (2023). PubMed.
- Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch.
- IMPURITY PROFILING OF PHARMACEUTICALS. (2020). World Journal of Pharmacy and Pharmaceutical Sciences.
- View of HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. African Journal of Biomedical Research.
- Identifying byproducts in the synthesis of 6-Nitro-1H-indazole-3-carbaldehyde. Benchchem.
- Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. (2009). Journal of Heterocyclic Chemistry.
- NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. (1992). PubMed.
- Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples. Benchchem.
- 7-FLUORO INDAZOLE synthesis. ChemicalBook.
- Structure Elucidation of Fluorin
- Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation. (2025).
- Development of an RP-HPLC–PDA method for brompheniramine impurity profiling in a multi-ingredient cough syrup. (2026).
- 7-Fluoro-1H-indazole-3-carboxylic acid, min 95%, 250 mg. Fisher Scientific.
- An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
Sources
- 1. soeagra.com [soeagra.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. calpaclab.com [calpaclab.com]
- 7. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medcraveonline.com [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. particle.dk [particle.dk]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. wjarr.com [wjarr.com]
- 15. researchgate.net [researchgate.net]
- 16. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 19. pharmafocusamerica.com [pharmafocusamerica.com]
- 20. tandfonline.com [tandfonline.com]
- 21. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: Strategies to Improve the Solubility of Indazole-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with indazole-based compounds. The unique electronic structure of the indazole scaffold makes it a valuable pharmacophore in medicinal chemistry, leading to a wide range of biological activities.[1][2][3][4] However, the planarity and aromaticity of the indazole ring system often contribute to low aqueous solubility, posing significant challenges for formulation and preclinical development.[5]
This guide provides in-depth, field-proven insights and troubleshooting strategies to overcome solubility hurdles. The information is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Initial Assessment and Physicochemical Modifications
Question 1: My indazole compound is showing very low aqueous solubility (<10 µg/mL). What are the first steps I should take to improve this?
Answer:
Initial efforts should focus on simple, cost-effective methods that provide a rapid assessment of the compound's potential for solubilization. The primary strategies involve pH modification and salt formation.
A. pH Modification:
The solubility of ionizable compounds is highly dependent on the pH of the aqueous medium.[6] Indazole derivatives can possess both acidic and basic centers, making their solubility susceptible to pH changes.
-
Causality: The Henderson-Hasselbalch equation governs the relationship between pH, pKa, and the ratio of ionized to un-ionized species.[6] The ionized form of a compound is generally more water-soluble than its neutral form. By adjusting the pH to favor the ionized state, you can significantly increase solubility.[7][8]
-
Experimental Protocol: pH-Solubility Profiling
-
Prepare a series of buffers with a pH range from 2 to 10 (e.g., phosphate, acetate, citrate buffers).
-
Add an excess amount of your indazole compound to a fixed volume of each buffer in separate vials.
-
Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.
-
After equilibration, filter the samples (using a 0.22 µm filter to remove undissolved solid) and analyze the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV.
-
Plot the measured solubility against the pH to generate a pH-solubility profile. This will reveal the pH at which your compound exhibits maximum solubility.
-
B. Salt Formation:
For ionizable indazole compounds, forming a salt is a highly effective and widely used strategy to enhance solubility and dissolution rates.[7][9][10]
-
Causality: Salt formation converts the neutral, often poorly soluble, drug into an ionic form that readily dissociates in water, leading to a substantial increase in aqueous solubility.[10][11] The choice of the counterion is critical as it can influence the salt's crystal lattice energy and, consequently, its solubility and stability.[11]
-
Experimental Protocol: Salt Screening
-
Dissolve your indazole compound in a suitable organic solvent (e.g., ethanol, isopropanol).
-
In separate reactions, add equimolar amounts of various pharmaceutically acceptable acids (for basic indazoles) or bases (for acidic indazoles).
-
Stir the solutions at room temperature or with gentle heating to induce salt precipitation.
-
Isolate the resulting solid by filtration, wash with a small amount of the organic solvent, and dry under vacuum.
-
Characterize the formed salts using techniques like Powder X-ray Diffraction (PXRD) to confirm new crystalline forms and Differential Scanning Calorimetry (DSC) to determine melting points.
-
Measure the aqueous solubility of each salt form using the shake-flask method described above.
-
| Strategy | Typical Fold Increase in Solubility | Considerations |
| pH Adjustment | 2 to >100-fold | Dependent on pKa; risk of precipitation upon pH change. |
| Salt Formation | 10 to >1000-fold[10] | Requires an ionizable group; potential for disproportionation. |
Section 2: Formulation-Based Strategies
Question 2: pH modification and salt formation provided only a moderate improvement in solubility. What advanced formulation techniques can I explore?
Answer:
When physicochemical modifications are insufficient, formulation-based approaches that alter the drug's microenvironment are necessary. Key strategies include the use of co-solvents, cyclodextrins, and the creation of solid dispersions.
A. Co-solvency:
This technique involves adding a water-miscible organic solvent (co-solvent) to the aqueous medium to increase the solubility of a poorly soluble drug.[13][14][15]
-
Causality: Co-solvents work by reducing the polarity of the aqueous environment, which decreases the interfacial tension between the hydrophobic indazole compound and the solvent, thereby enhancing solubilization.[13]
-
Common Co-solvents: Polyethylene glycols (PEGs), propylene glycol, ethanol, glycerin, and DMSO.[13][16][17][18]
-
Experimental Protocol: Co-solvent Screening
-
Prepare stock solutions of various co-solvents (e.g., 10%, 20%, 30%, 40% v/v in water or buffer).
-
Perform shake-flask solubility studies by adding an excess of your indazole compound to each co-solvent mixture.
-
Equilibrate, filter, and analyze the samples as previously described.
-
Plot solubility as a function of co-solvent concentration to determine the optimal system.
-
Note: Be mindful of the potential for toxicity, especially for in vivo applications, as the concentration of organic co-solvents must be kept within safe limits.[16]
-
B. Cyclodextrin Complexation:
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[19][20][21] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have significantly improved aqueous solubility.[19][20][21][22][23]
-
Causality: The hydrophobic indazole molecule partitions into the nonpolar interior of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts with water, effectively solubilizing the drug-cyclodextrin complex.[20]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Experimental Protocol: Phase Solubility Study
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).
-
Add an excess amount of the indazole compound to each solution.
-
Equilibrate the samples with constant stirring for 48-72 hours at a controlled temperature.
-
Filter the samples and analyze the drug concentration in the filtrate.
-
Plot the drug solubility against the cyclodextrin concentration. The slope of this plot can be used to determine the stability constant (Kc) of the complex. A linear increase (AL-type phase solubility diagram) indicates the formation of a soluble 1:1 complex.
-
Diagram: Mechanism of Cyclodextrin Inclusion Complexation
Caption: Encapsulation of a hydrophobic indazole into a cyclodextrin cavity.
C. Solid Dispersions:
This technique involves dispersing the drug in a hydrophilic carrier matrix at the molecular level, which can significantly enhance the dissolution rate and apparent solubility.[24][25][26]
-
Causality: By dispersing the drug as amorphous particles within a soluble carrier, you prevent the drug from crystallizing and increase its surface area and wettability.[15][25] The amorphous form of a drug is thermodynamically less stable and thus more soluble than its crystalline counterpart.[25][27]
-
Common Carriers: Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), Hydroxypropyl Methylcellulose (HPMC).[26][28]
-
Experimental Protocol: Preparation by Solvent Evaporation
-
Dissolve both the indazole compound and a hydrophilic polymer carrier (e.g., PVP K30) in a common volatile organic solvent (e.g., methanol or acetone).
-
Remove the solvent under reduced pressure using a rotary evaporator. This will leave a thin film of the solid dispersion on the flask wall.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Scrape the solid dispersion and gently grind it into a fine powder.
-
Characterize the dispersion using PXRD to confirm the amorphous nature of the drug and perform dissolution studies to compare its release profile against the pure crystalline drug.
-
Diagram: Solid Dispersion Workflow (Solvent Evaporation)
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pnrjournal.com [pnrjournal.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts | MDPI [mdpi.com]
- 11. research.aston.ac.uk [research.aston.ac.uk]
- 12. WO2018097273A1 - Salts of indazole derivative and crystals thereof - Google Patents [patents.google.com]
- 13. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 14. ijmsdr.org [ijmsdr.org]
- 15. longdom.org [longdom.org]
- 16. US20090253712A1 - Aqueous solvent system for solubilization of azole compounds - Google Patents [patents.google.com]
- 17. ijprdjournal.com [ijprdjournal.com]
- 18. Aqueous solvent system for the solubilization of azole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. hilarispublisher.com [hilarispublisher.com]
- 25. japer.in [japer.in]
- 26. ijisrt.com [ijisrt.com]
- 27. Solid dispersions: A technology for improving bioavailability - MedCrave online [medcraveonline.com]
- 28. japsonline.com [japsonline.com]
Validation & Comparative
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Indazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold and the Strategic Role of Fluorine
The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents across a range of diseases, including cancer and inflammatory conditions.[1] Its versatility allows for substitution at various positions, enabling the fine-tuning of its pharmacological properties. In the relentless pursuit of more potent, selective, and metabolically robust drug candidates, the strategic incorporation of fluorine has emerged as a powerful tool.
Fluorine, the most electronegative element, possesses unique properties that can dramatically alter a molecule's biological profile.[2] Its small size allows it to act as a bioisostere of a hydrogen atom, while its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, influence metabolic stability, and enhance binding affinity to target proteins.[2][3] This guide provides an in-depth comparison of the biological activity of fluorinated and non-fluorinated indazoles, supported by experimental data, to illuminate the profound impact of this halogen in drug design.
The Impact of Fluorination on Biological Activity: A Head-to-Head Comparison
The decision to incorporate fluorine into a drug candidate is a strategic one, often leading to significant improvements in its pharmacological profile. The following case studies provide compelling evidence of the "fluorine advantage."
Case Study 1: Enhancing Potency and Bioavailability of a ROCK1 Inhibitor
Rho-associated coiled-coil containing protein kinase 1 (ROCK1) is a key regulator of the actin cytoskeleton and is implicated in various diseases, including hypertension and cancer.[4] A comparative study of fluorinated indazole derivatives as ROCK1 inhibitors revealed a striking difference in activity based on the position of the fluorine atom.
A 6-fluoroindazole derivative demonstrated a remarkable 178-fold increase in potency compared to its 4-fluoro counterpart, with IC50 values of 14 nM and 2500 nM , respectively.[5][6] Furthermore, the 6-fluoro analog exhibited a dramatic improvement in oral bioavailability, reaching 61% .[5][6] This highlights how the regiochemistry of fluorination can profoundly impact both target engagement and pharmacokinetic properties. Further optimization of 6-fluoroindazoles led to even more potent ROCK1 inhibitors with IC50 values in the low nanomolar range (6-7 nM) and good oral bioavailability (49-53%).[7]
| Compound | Target | IC50 (nM) | Oral Bioavailability (%) |
| 4-Fluoroindazole analog (51) | ROCK1 | 2500 | Not Reported |
| 6-Fluoroindazole analog (52) | ROCK1 | 14 | 61 |
| 6-Fluoroindazole analog (53a) | ROCK1 | 7 | 49 |
| 6-Fluoroindazole analog (53b) | ROCK1 | 6 | 53 |
| Table 1: Comparative biological data for fluorinated indazole-based ROCK1 inhibitors.[5][6][7] |
Case Study 2: Boosting Anti-HIV Activity through Fluorination
In the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV, fluorination of an indazole derivative led to a significant enhancement of antiviral potency. The introduction of a fluorine atom at the 5-position of the indazole ring resulted in compounds that were 7- to 13-fold more potent against the wild-type reverse transcriptase enzyme than the non-fluorinated parent compound.[5]
| Compound | Target | IC50 (nM) |
| Non-fluorinated indazole (16) | HIV Reverse Transcriptase | 332 |
| 5-Fluoroindazole analog (17a) | HIV Reverse Transcriptase | 50 |
| 5-Fluoroindazole analog (17b) | HIV Reverse Transcriptase | 25 |
| Table 2: Comparative IC50 values for a non-fluorinated indazole and its 5-fluoro analogs against HIV reverse transcriptase.[5] |
These examples underscore the transformative potential of fluorination in optimizing the biological activity of indazole-based compounds.
Experimental Protocols
To provide a practical framework for researchers, this section details the synthesis of a representative fluorinated indazole and its non-fluorinated counterpart, along with a standard protocol for evaluating their inhibitory activity.
Synthesis of a Comparative Pair: 6-Fluoro-3-(4-piperidinyl)-1H-indazole and its Non-Fluorinated Analog
The following protocols outline the synthesis of a fluorinated indazole and a closely related non-fluorinated analog, providing a basis for direct comparison.
Protocol 1: Synthesis of 6-Fluoro-3-(4-piperidinyl)-1H-indazole
-
Reaction Setup: In a round-bottom flask, combine 20.0 g of 1-acetyl-4-(2,4-difluorobenzoyl)-piperidine, 60 ml of hydrazine hydrate, and 150 ml of n-butanol.
-
Reflux: Heat the reaction mixture to reflux and maintain for 48 hours.
-
Work-up: After cooling, pour the reaction mixture into 1 liter of water. Extract the aqueous mixture with ethyl acetate.
-
Purification: Wash the combined ethyl acetate extracts with water and dry over anhydrous magnesium sulfate. Evaporate the solvent under reduced pressure.
-
Recrystallization: Recrystallize the residue from isopropanol-water, followed by a second recrystallization from isopropanol to yield the final product.
Protocol 2: Synthesis of 3-(4-Piperidinyl)-1H-indazole (Conceptual)
This protocol is adapted from the synthesis of a similar non-fluorinated indazole derivative and serves as a comparative example.[4]
-
Precursor Synthesis: Synthesize the non-fluorinated precursor, 1-acetyl-4-(2-fluorobenzoyl)-piperidine, through standard acylation and Friedel-Crafts acylation procedures.
-
Reaction Setup: In a round-bottom flask, combine the non-fluorinated precursor with hydrazine hydrate and n-butanol in molar ratios equivalent to Protocol 1.
-
Reflux: Heat the reaction mixture to reflux and maintain for 48 hours.
-
Work-up and Purification: Follow the same work-up and purification steps as outlined in Protocol 1 to obtain the non-fluorinated indazole product.
In Vitro Kinase Inhibition Assay Protocol
This protocol describes a luminescence-based assay to determine the IC50 values of kinase inhibitors.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound (fluorinated or non-fluorinated indazole) in 100% DMSO.
-
Create a 10-point serial dilution (e.g., 1:3) of the stock solution in DMSO, starting from 1 mM. Include a DMSO-only control.
-
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of each serially diluted compound or DMSO control to the appropriate wells.
-
Add 2.5 µL of the target kinase (e.g., ROCK1) in kinase assay buffer to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete any remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.[7]
-
Visualizing the Mechanism: The ROCK1 Signaling Pathway and Experimental Workflow
To better understand the context of this comparative analysis, the following diagrams illustrate the ROCK1 signaling pathway and a typical experimental workflow.
Caption: A streamlined workflow for the comparative evaluation of drug candidates.
Conclusion and Future Directions
The evidence presented in this guide strongly supports the strategic use of fluorine in the design of indazole-based therapeutics. Fluorination, when judiciously applied, can lead to substantial improvements in potency, selectivity, and pharmacokinetic properties. The case studies on ROCK1 and HIV reverse transcriptase inhibitors clearly demonstrate that this single-atom substitution can be the difference between a moderately active compound and a lead candidate with significant clinical potential.
As our understanding of fluorine's influence on molecular interactions continues to grow, so too will our ability to rationally design more effective and safer medicines. The development of novel fluorination methodologies will further expand the toolkit available to medicinal chemists. The future of drug discovery will undoubtedly see an increased prevalence of fluorinated indazoles and other heterocyclic scaffolds in the pursuit of next-generation therapies.
References
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (URL: [Link])
-
Molecular signaling partners of ROCK1. (URL: [Link])
-
What are ROCK1 inhibitors and how do they work? (URL: [Link])
-
Synthesis of 6-Fluoro-3-(4-piperidinyl)-1H-indazole. (URL: [Link])
-
The ROCK signaling pathway with focus on survival and regeneration. (URL: [Link])
-
Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. (URL: [Link])
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (URL: [Link])
-
Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. (URL: [Link])
-
ROCK Signaling Pathway. (URL: [Link])
-
IC50 Determination. (URL: [Link])
-
Synthesis of 1-[4-(trifluoromethyl)phenyl]-3-(4-piperidinyl)-1H-indazole. (URL: [Link])
-
Molecular structure of ROCK1 and ROCK2. (URL: [Link])
-
Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation. (URL: [Link])
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (URL: [Link])
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (URL: [Link])
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (URL: [Link])
-
Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. (URL: [Link])
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (URL: [Link])
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (URL: [Link])
-
COMPARATIVE EVALUATION OF ANTIMICROBIAL EFFICACY OF TWO COMMERCIALLY AVAILABLE HERBAL AND NON-HERBAL (FLUORIDATED) TOOTHPASTES ON SALIVARY MICROBIAL COUNT: AN IN-VIVO STUDY. (URL: [Link])
-
Indazole Derivatives Against Murine Cutaneous Leishmaniasis. (URL: [Link])
-
Beyond the Basics: Exploring Pharmacokinetic Interactions and Safety in Tyrosine-Kinase Inhibitor Oral Therapy for Solid Tumors. (URL: [Link])
-
Class act: safety comparison of approved tyrosine kinase inhibitors for non-small-cell lung carcinoma. (URL: [Link])
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (URL: [Link])
-
Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. (URL: [Link])
- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. (URL: )
-
Synthesis of 6-chloro-1-phenyl-3-(4-piperidinyl)-1H-indazole. (URL: [Link])
-
Rho-associated protein kinase. (URL: [Link])
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (URL: [Link])
-
The role of fluorine in medicinal chemistry. (URL: [Link])
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. prepchem.com [prepchem.com]
- 3. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 4. Indazole synthesis [organic-chemistry.org]
- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. "Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indaz" by Nichole Ann Pianovich [scholarworks.uno.edu]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Fluoro-1H-indazole-3-carbaldehyde Derivatives: A Scaffold with Therapeutic Potential
For researchers, medicinal chemists, and drug development professionals, the indazole core represents a privileged scaffold, consistently appearing in a multitude of biologically active compounds.[1][2] Its inherent drug-like properties and synthetic tractability have made it a cornerstone in the development of therapeutics ranging from anti-inflammatory agents to potent kinase inhibitors.[1][3] This guide focuses on a specific, yet underexplored, variant: the 7-Fluoro-1H-indazole-3-carbaldehyde scaffold. We will delve into its synthetic accessibility, explore the anticipated structure-activity relationships of its derivatives, and provide detailed experimental protocols to empower further research and development in this promising area.
The Strategic Importance of the this compound Scaffold
The strategic placement of the fluorine atom at the 7-position and the carbaldehyde group at the 3-position of the indazole ring system provides a unique combination of properties that are highly advantageous in drug design.
-
The 7-Fluoro Substituent: The introduction of a fluorine atom can significantly enhance the metabolic stability and lipophilicity of a molecule, often leading to improved pharmacokinetic properties.[4] Furthermore, the strong electron-withdrawing nature of fluorine can modulate the pKa of the indazole ring system, influencing its binding interactions with biological targets.
-
The 3-Carbaldehyde Functional Group: The aldehyde at the 3-position is not merely a placeholder; it is a versatile synthetic handle.[5] It serves as a key intermediate for the elaboration into a diverse array of functional groups, including but not limited to, oximes, hydrazones, Schiff bases, and various heterocyclic rings. This allows for the systematic exploration of the chemical space around the indazole core to optimize biological activity.
Navigating the Structure-Activity Landscape: A Predictive Comparison
While a comprehensive SAR study of a series of this compound derivatives is not yet present in the public domain, we can construct a predictive SAR model based on extensive research on related indazole scaffolds. The following sections and tables provide a comparative guide to the anticipated impact of modifications at key positions.
Modifications of the 3-Carbaldehyde Group
The reactivity of the aldehyde allows for the introduction of various functionalities that can probe different interactions within a target's binding site.
| Modification of 3-Carbaldehyde | Anticipated Impact on Activity | Rationale and Supporting Evidence |
| Oxime/Hydrazone Formation | Potential for enhanced potency and selectivity. | The introduction of hydrogen bond donors and acceptors can lead to new interactions with the target protein. The geometry of the C=N bond can also orient substituents in different vectors in space. |
| Reductive Amination | Introduction of basic amines can improve solubility and allow for salt formation. | The resulting aminomethyl group can interact with acidic residues in the target protein. |
| Wittig/Horner-Wadsworth-Emmons Olefination | Extension of the substituent at C3 can probe deeper into hydrophobic pockets. | The resulting alkene can be further functionalized. |
| Heterocycle Formation (e.g., Thiazole, Oxazole) | Can introduce rigid scaffolds with defined geometries and potential for additional interactions. | The 3-carbaldehyde is a common precursor for the synthesis of 3-heterocyclyl-indazoles, which have shown potent biological activities. |
Substitution on the Indazole Ring System
While our core scaffold has a fluorine at the 7-position, further substitution on the benzene portion of the indazole can fine-tune the electronic and steric properties of the molecule.
| Position of Substitution | Type of Substituent | Anticipated Impact on Activity | Rationale and Supporting Evidence |
| N1-Position | Alkyl, Aryl, Heteroaryl | Can significantly impact potency and selectivity by occupying specific pockets in the binding site. | N1-substitution is a well-established strategy in the development of indazole-based kinase inhibitors. |
| 4, 5, or 6-Positions | Small electron-donating or withdrawing groups | Can modulate the electronics of the ring system and influence binding affinity. | The electronic nature of the indazole ring is crucial for its interaction with many biological targets. |
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
To facilitate the exploration of the this compound scaffold, we provide the following detailed experimental protocols. These are based on established methodologies for the synthesis of related compounds and for the in vitro evaluation of their biological activity.
Synthesis of this compound
The synthesis of the core scaffold can be achieved in a two-step process starting from commercially available 2,3-difluorobenzaldehyde.
Step 1: Synthesis of 7-Fluoro-1H-indazole [5]
-
To 2,3-difluorobenzaldehyde (1.0 eq), add hydrazine monohydrate (excess, e.g., 5-10 eq).
-
Heat the reaction mixture with stirring at 180 °C for 10-12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Perform an aqueous workup by adding ethyl acetate and water, and separate the organic layer.
-
Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 7-fluoro-1H-indazole.
Step 2: Formylation at the 3-Position
A Vilsmeier-Haack reaction is a standard method for the formylation of electron-rich heterocycles like indazole.
-
Cool a solution of dimethylformamide (DMF, excess) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl3, 1.1 eq) to the DMF.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 7-fluoro-1H-indazole (1.0 eq) in DMF to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Caption: Synthetic workflow for this compound.
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a target kinase.
-
Prepare a stock solution of the test compound in 100% DMSO.
-
In a 96-well plate, add the kinase, the appropriate substrate, and ATP in a suitable kinase buffer.
-
Add the test compound at various concentrations (typically a serial dilution).
-
Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: General workflow for an in vitro kinase inhibition assay.
Anti-inflammatory Activity in a Cell-Based Assay
This protocol describes a method to evaluate the anti-inflammatory potential of the compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (no LPS) and an LPS-only control.
-
After incubation, collect the cell culture supernatant.
-
Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Determine the cell viability using an MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity.
-
Calculate the percent inhibition of NO production for each compound concentration relative to the LPS-only control.
Caption: Workflow for a cell-based anti-inflammatory assay.
Conclusion and Future Directions
The this compound scaffold holds considerable promise as a starting point for the development of novel therapeutics. Its strategic design, combining the beneficial properties of a fluorinated indazole with a versatile synthetic handle, makes it an attractive target for medicinal chemistry campaigns. While direct comparative data for its derivatives are still emerging, the wealth of information on related indazole compounds allows for the rational design and prioritization of synthetic targets. The experimental protocols provided herein offer a solid foundation for researchers to synthesize and evaluate new chemical entities based on this promising scaffold. Future work should focus on the systematic exploration of the SAR of this compound class against various biological targets, with the ultimate goal of identifying lead compounds for further preclinical and clinical development.
References
-
Chem-Impex. 1H-Indazole-3-carbaldehyde. Available from: [Link]
- Wasilewska, A., et al. (2014). Synthesis and cardiovascular activity of 7-fluoro- and other halogeno-substituted derivatives of 1-[(imidazolidin-2-yl)imino]-1H-indazole (marsanidine). European Journal of Medicinal Chemistry, 87, 386-397.
- Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
- Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687.
-
Taylor & Francis Online. Indazole – Knowledge and References. Available from: [Link]
- Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(15), 10883–10888.
- Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io.
- Zhang, X., et al. (2021). Guidelines for anti-inflammatory assays in RAW264.7 cells. Food Safety and Health, 1(1), 1-8.
Sources
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]
A Comparative Spectroscopic Guide to 7-Fluoroindazole and Other Substituted Indazoles
Introduction: The Significance of the Indazole Scaffold and Fluorine Substitution
Indazoles are bicyclic heterocyclic compounds that represent a "privileged scaffold" in medicinal chemistry.[1][2] Their structural resemblance to purines allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[2][3] The specific substitution pattern on the indazole ring system is critical for modulating a compound's potency, selectivity, and pharmacokinetic properties.
The introduction of a fluorine atom, particularly on an aromatic ring, is a cornerstone strategy in modern drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[4] When placed at the 7-position of the indazole ring, the fluorine atom exerts strong electronic effects on the fused ring system. This guide provides an in-depth spectroscopic comparison of 7-fluoroindazole analogues against other indazoles substituted at the same position, offering researchers a foundational understanding of how these substitutions manifest in common analytical techniques.
This guide will delve into Nuclear Magnetic Resonance (NMR), Vibrational (IR), and Electronic (UV-Vis and Fluorescence) spectroscopy, presenting experimental data to illustrate the distinct electronic signatures of these important molecular scaffolds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For substituted indazoles, ¹H, ¹³C, and ¹⁹F NMR are essential for confirming substitution patterns and understanding the electronic impact of the substituent.
Causality Behind Spectral Shifts: The Influence of C7-Substituents
The substituent at the C7 position directly influences the electron density across the entire indazole ring through a combination of inductive and resonance (mesomeric) effects.
-
Electron-Withdrawing Groups (EWGs) like fluorine (F), chlorine (Cl), and nitro (NO₂) pull electron density away from the ring via the sigma bond network (a strong negative inductive effect, -I). Fluorine can also exert a weak positive resonance effect (+M) by donating a lone pair into the π-system, but its inductive effect is dominant. This overall electron withdrawal deshields the nearby protons and carbons, causing their NMR signals to shift to a higher frequency (downfield).
-
Electron-Donating Groups (EDGs) like methyl (CH₃) push electron density into the ring through hyperconjugation (a weak positive inductive effect, +I). This increased electron density shields the nearby nuclei, causing their signals to shift to a lower frequency (upfield).
The interplay of these effects results in a unique NMR fingerprint for each substituted indazole.
Comparative NMR Data
The following tables summarize experimental NMR data for the parent 1H-indazole and various C7-substituted analogues. Due to the limited availability of data for simple, unsubstituted C7-haloindazoles, data for a closely related fluorinated analogue, 6,7-difluoro-3-methyl-1H-indazole , is presented as a primary example of C7-fluorine effects.[4] Data for 7-nitroindazole (a strong EWG) and 7-methylindazole (an EDG) are also included for a comprehensive comparison.[5][6]
Table 1: ¹H NMR Spectroscopic Data of 1H-Indazole and C7-Substituted Analogues (400-500 MHz)
| Compound | Solvent | H3 (δ, ppm) | H4 (δ, ppm) | H5 (δ, ppm) | H6 (δ, ppm) |
| 1H-Indazole[7] | CDCl₃ | 8.10 (s) | 7.77 (d) | 7.18 (t) | 7.40 (t) |
| 7-Fluoro-1H-indazole*[8] | CD₃OD | 8.10 (d) | 7.57 (m) | 7.09 (m) | 7.09 (m) |
| 6,7-Difluoro-3-methyl-1H-indazole[4] | CDCl₃ | - | 7.39 (ddd) | 6.89 (ddd) | - |
| 7-Nitro-1H-indazole (Calculated)[6] | - | 8.61 | 8.24 | 7.41 | 7.84 |
| 7-Methyl-1H-indazole[5] | - | Data not readily available | ~7.4 | ~6.9 | ~7.2 |
Note: The assignment for 7-Fluoro-1H-indazole is interpreted from raw data; the multiplet at 7.09 ppm likely contains both H5 and H6 signals.
Table 2: ¹³C NMR Spectroscopic Data of 1H-Indazole and C7-Substituted Analogues (75-125 MHz)
| Compound | Solvent | C3 | C3a | C4 | C5 | C6 | C7 | C7a | Other |
| 1H-Indazole[7] | CDCl₃ | 134.8 | 123.1 | 120.9 | 126.8 | 121.0 | 109.7 | 140.0 | - |
| 6,7-Difluoro-3-methyl-1H-indazole[4] | CDCl₃ | 142.1 | 119.5 (d) | 111.4 (d) | 112.5 (dd) | 149.2 (dd) | 145.4 (dd) | 128.2 (d) | 11.7 (CH₃) |
| 7-Nitro-1H-indazole (Calculated)[6] | - | 136.2 | 123.7 | 121.0 | 130.6 | 122.9 | 132.8 | 136.6 | - |
| 7-Methyl-1H-indazole[5] | - | 133.7 | 123.8 | 120.4 | 126.1 | 120.8 | 116.8 | 138.8 | 16.5 (CH₃) |
Interpretation of NMR Data:
-
Effect of Fluorine: In the 6,7-difluoro analogue, the carbons directly bonded to fluorine (C6 and C7) show massive downfield shifts (149.2 and 145.4 ppm) and exhibit large one-bond C-F coupling constants, which is characteristic.[4] The ¹⁹F NMR for this compound showed two distinct signals, confirming the different electronic environments of the two fluorine atoms.[4]
-
Effect of Nitro Group: The calculated data for 7-nitroindazole show a significant downfield shift for C7 (132.8 ppm) compared to the parent indazole (109.7 ppm), reflecting the strong electron-withdrawing nature of the nitro group.[6]
-
Effect of Methyl Group: Conversely, the C7 signal for 7-methylindazole is shifted upfield to 116.8 ppm relative to the C7 signal of the parent indazole's C6 (121.0 ppm), which is a reasonable proxy. This shielding is consistent with the electron-donating character of the methyl group.[5]
Standard Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the indazole sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field using the deuterium signal from the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. Typical parameters on a 400 MHz spectrometer would include a spectral width of 12-15 ppm, an acquisition time of 2-3 seconds, a relaxation delay of 2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Typical parameters include a spectral width of 220-240 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (1024 or more) to achieve an adequate signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction, to obtain the final spectrum. Reference the spectrum to the residual solvent signal or internal standard (TMS).
Vibrational Spectroscopy: Fingerprinting Functional Groups and Skeletal Modes
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. While it is excellent for identifying functional groups, the "fingerprint region" (below 1500 cm⁻¹) contains a complex set of vibrations that are unique to the overall molecular structure, including the indazole skeleton.
Expected Vibrational Modes for Substituted Indazoles
-
N-H Stretch: A broad band typically appears in the 3100-3300 cm⁻¹ region for the N-H bond of the pyrazole ring.
-
C-H Stretch (Aromatic): Sharp bands appear just above 3000 cm⁻¹.
-
C=C and C=N Stretches: A series of bands in the 1450-1620 cm⁻¹ region correspond to the stretching vibrations of the aromatic rings. The positions of these bands are sensitive to the electronic nature of the substituents.
-
C-F Stretch: A strong, characteristic absorption band for the C-F bond is expected in the 1000-1300 cm⁻¹ region.
-
C-Cl Stretch: A strong band for the C-Cl bond typically appears in the 600-800 cm⁻¹ range.
-
C-H Bending (Out-of-Plane): Bands in the 700-900 cm⁻¹ region are characteristic of the substitution pattern on the benzene ring.
Table 3: Key IR Absorption Bands for 1H-Indazole and Analogues (cm⁻¹)
| Vibrational Mode | 1H-Indazole[7] | 7-Methyl-1H-indazole[5] | 7-Fluoro-1H-indazole (Predicted) |
| N-H Stretch | 3148 | ~3150 | ~3150 |
| C-H Stretch (Aromatic) | ~3050 | ~3050 | ~3050 |
| C=C/C=N Stretches | 1619, 1500-1450 | 1620, 1500-1450 | 1625, 1510-1460 |
| C-F Stretch | N/A | N/A | 1250-1100 (Strong) |
Interpretation of IR Data:
The most significant expected difference for 7-fluoroindazole is the appearance of a strong C-F stretching band. Electron-withdrawing groups like fluorine can also slightly shift the C=C and C=N ring stretching frequencies to higher wavenumbers due to changes in bond polarity and force constants.
Standard Protocol for ATR-FTIR Data Acquisition
-
Instrument Preparation: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal. This is crucial for removing atmospheric (H₂O, CO₂) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid indazole powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance IR spectrum.
Electronic Spectroscopy: UV-Vis Absorption and Fluorescence
UV-Visible spectroscopy provides information about the electronic transitions within a molecule, specifically π → π* and n → π* transitions in aromatic systems like indazole. The position (λmax) and intensity (molar absorptivity, ε) of absorption bands are highly sensitive to substituents that alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Fluorescence spectroscopy measures the light emitted from a molecule as it returns from an excited electronic state to the ground state. The emission wavelength and quantum yield (efficiency of fluorescence) are also strongly influenced by molecular structure and substituent effects.
Causality of Electronic Transitions
-
Bathochromic Shift (Red Shift): Substituents that decrease the HOMO-LUMO energy gap cause the λmax to shift to a longer wavelength. This is typical for both electron-donating groups and substituents with lone pairs (like halogens) that can extend the π-conjugation through resonance.
-
Hypsochromic Shift (Blue Shift): Substituents that increase the HOMO-LUMO gap shift the λmax to a shorter wavelength.
-
Fluorescence Quenching/Enhancement: Electron-withdrawing groups often lead to fluorescence quenching by promoting non-radiative decay pathways.[9] Conversely, rigidifying a molecular structure or introducing certain electron-donating groups can enhance fluorescence quantum yield. The fluorescence of indazoles is particularly sensitive to intramolecular charge transfer (ICT) character, which is heavily modulated by substituents.[9]
Comparative UV-Vis and Fluorescence Data
Directly comparative experimental UV-Vis and fluorescence data for 7-fluoro-, 7-chloro-, and 7-methylindazole are not widely available. However, data for the parent compound and related derivatives provide valuable insights.
Table 4: UV-Vis Absorption and Fluorescence Data for Indazole Derivatives
| Compound | Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Quantum Yield (Φ) | Reference |
| 1H-Indazole | Acetonitrile | ~255, ~295 | ~5000 | - | - | [10] |
| 7-Aminoindazole | Cyclohexane | 246, 308 | - | 342 | - | |
| 7-Aminoindazole | Water | 240, 305 | - | 400 | - |
Interpretation and Predictions:
-
1H-Indazole: The parent compound shows two main absorption bands corresponding to π → π* transitions.[10]
-
7-Aminoindazole: The electron-donating amino group causes a significant bathochromic (red) shift in both absorption and, more dramatically, in emission, particularly in polar solvents like water. This large Stokes shift (difference between absorption and emission maxima) in water suggests a more polar excited state, indicative of significant intramolecular charge transfer.
-
7-Fluoroindazole (Prediction): The fluorine atom at C7 is expected to have a modest effect on the absorption spectrum. Its -I effect might slightly blue-shift the transitions, while its +M effect could cause a slight red-shift. The net effect is often a small bathochromic shift compared to the unsubstituted parent. The fluorescence is likely to be weaker than that of the parent indazole due to the heavy atom effect and potential for enhanced intersystem crossing.
-
7-Chloroindazole (Prediction): Similar to fluorine, chlorine will exert both -I and +M effects. Due to the "heavy atom effect," chlorine is a more effective fluorescence quencher than fluorine, so 7-chloroindazole is expected to be very weakly fluorescent or non-fluorescent.
Standard Protocol for UV-Vis and Fluorescence Spectroscopy
-
Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the indazole sample in a spectroscopic grade solvent (e.g., ethanol, acetonitrile).
-
Working Solution: Dilute the stock solution to a working concentration that gives a maximum absorbance between 0.1 and 1.0 AU (typically 1-10 µM).
-
UV-Vis Measurement:
-
Use a matched pair of quartz cuvettes. Fill one with the pure solvent (blank) and the other with the sample solution.
-
Record a baseline with the blank cuvette.
-
Record the absorption spectrum of the sample over the desired range (e.g., 200-400 nm).
-
-
Fluorescence Measurement:
-
Using the same sample solution, place the cuvette in a fluorometer.
-
Set the excitation wavelength to a λmax value determined from the UV-Vis spectrum.
-
Scan the emission monochromator over a longer wavelength range (e.g., from λ_excitation + 10 nm to 600 nm) to record the fluorescence spectrum.
-
Conclusion
The spectroscopic characterization of substituted indazoles provides a clear window into the electronic consequences of chemical modification. The powerful electron-withdrawing nature of a C7-fluoro substituent, dominated by its inductive effect, is best observed through NMR spectroscopy, where it causes significant deshielding of adjacent nuclei and introduces characteristic C-F coupling patterns. While less dramatic, its influence can also be seen in the subtle shifts of skeletal vibrations in IR spectroscopy and the modulation of electronic transitions in UV-Vis and fluorescence spectroscopy.
This guide provides a foundational dataset and interpretive framework for researchers working with these vital heterocyclic scaffolds. By understanding the distinct spectroscopic fingerprints of 7-fluoro, 7-methyl, and other substituted indazoles, scientists can more efficiently confirm structures, verify substitution patterns, and build a more profound understanding of the structure-property relationships that are essential for the rational design of new therapeutic agents.
References
- Liu, Z., et al. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Royal Society of Chemistry.
- Yoshida, K., et al. (2007). Supporting Information for [3 + 2] Annulation of Diazo Compounds with in Situ Generated Benzynes or Isoaromatics: A Facile Synthesis of 1H-Indazoles. Wiley-VCH.
-
PubChem. (n.d.). 7-Methyl-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(11), 2705. [Link]
-
Kim, D., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(9), 6498–6508. [Link]
-
Pérez, C., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(10), 4649–4661. [Link]
- Wang, Z., et al. (2021). Fluorescence umpolung enables light-up sensing of N-acetyltransferases and nerve agents.
- Hariyanti, et al. (2021). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 11(7), 075-082.
- Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684.
- Romu, A., et al. (2019). UV-Vis, Fluorescence and Molecular Docking Studies on the Binding of Bovine and Human Serum Albumins with Novel Anticancer Drug Candidates. Journal of Biochemistry and Analytical Studies, 4(1).
-
Zhang, L., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6682. [Link]
-
NIST. (n.d.). 1H-indazole hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]
-
Raposo, M. M., et al. (2007). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 12(7), 1436-1456. [Link]
- L’heureux, A., et al. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. Synlett, 2007(12), 1934-1936.
- Semeraro, M., et al. (2021). Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit. New Journal of Chemistry, 45(33), 15006-15015.
- Krishnamurthy, M., et al. (1985). Absorption & Fluorescence Spectra of 7-Aminoindazole: Study of Solvent & pH Dependences. Indian Journal of Chemistry, 24A, 655-658.
- Medina, C. P., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1415.
- Costa, S. P., et al. (2007).
- Weiss, D., et al. (2020). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies.
-
ChemBK. (n.d.). 1H-Indazole, 6-bromo-7-fluoro-3-iodo-. Retrieved from [Link]
- Zhang, L., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6682.
Sources
- 1. 1260381-83-6|5-Bromo-7-fluoro-1H-indazole|BLD Pharm [bldpharm.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 7-Methyl-1H-indazole | C8H8N2 | CID 820797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of 7-Fluoro-1H-indazole-3-carbaldehyde in High-Throughput Screening
Introduction: The Imperative of Rigorous Hit Validation in Drug Discovery
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify "hits"—compounds that modulate a biological target of interest. However, the raw output of an HTS campaign is merely the starting point of a long and arduous journey. A significant portion of initial hits are artifacts, products of assay interference rather than genuine biological activity.[1][2] Progressing these false positives wastes invaluable time, resources, and intellectual capital.[1] Therefore, a robust, multi-tiered validation cascade is not just best practice; it is essential for the integrity and success of any drug discovery program.
This guide provides an in-depth, comparative framework for the validation of a small molecule hit, using 7-Fluoro-1H-indazole-3-carbaldehyde as our central case study. The indazole scaffold is of significant interest in medicinal chemistry, particularly as a hinge-binding motif in kinase inhibitors.[3][4] We will walk through a logical, field-proven workflow designed to build confidence in a hit, systematically eliminating common sources of error and comparing its performance against two representative compounds: a clean, well-behaved alternative and a problematic, interference-prone molecule.
The Validation Candidate and Comparators
For this guide, we will evaluate three compounds in a hypothetical kinase inhibition assay.
-
Test Compound: this compound (IND-F) : Our compound of interest. Its performance in the validation cascade will determine its viability as a starting point for a medicinal chemistry program.
-
Alternative A (IND-Clean) : A structurally analogous indazole derivative known from previous campaigns to be a potent, specific inhibitor with no off-target or technology-based interference. It serves as our "gold standard" positive control.
-
Alternative B (IND-PAINS) : A different indazole analog designed to mimic the behavior of Pan-Assay Interference Compounds (PAINS).[1][5] These compounds often contain reactive moieties or physicochemical properties that lead to non-specific activity and assay artifacts.
Phase 1: Primary Assay Qualification and Initial Potency Assessment
Before screening any compounds, the assay itself must be validated to ensure it is robust, reproducible, and suitable for HTS. The primary metric for this is the Z'-factor , a statistical parameter that quantifies the separation between positive and negative controls, reflecting the assay's dynamic range and data variation.[6][7][8]
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[7][9]
Experimental Protocol 1: Fluorescence Polarization (FP) Kinase Assay
This biochemical assay measures the inhibition of a target kinase. A fluorescently labeled peptide substrate, when phosphorylated by the kinase, is bound by a specific antibody, resulting in a high polarization signal. Inhibitors prevent this phosphorylation, leading to a low polarization signal.
Methodology:
-
Reagent Preparation : All reagents are prepared in kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100). The inclusion of a non-ionic detergent like Triton X-100 is critical to mitigate compound aggregation.[1]
-
Compound Plating : Compounds (IND-F, IND-Clean, IND-PAINS) are serially diluted in DMSO to create a 10-point concentration gradient, then dispensed into a 384-well assay plate. Final DMSO concentration in the assay must be kept low (typically ≤1%) to avoid impacting enzyme activity.[10][11]
-
Kinase/Substrate Addition : A solution containing the target kinase and its fluorescently labeled peptide substrate is added to all wells.
-
Reaction Initiation : The enzymatic reaction is initiated by adding ATP. Plates are incubated at room temperature for 60 minutes.
-
Detection : A "stop/detection" solution containing EDTA (to chelate Mg²⁺ and stop the kinase reaction) and the phosphospecific antibody is added.
-
Signal Reading : After a 30-minute incubation, the fluorescence polarization is read on a suitable plate reader.
-
Data Analysis : Data is normalized to high (no inhibitor) and low (no enzyme) controls. IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.[12][13]
Initial Performance Data
The primary assay demonstrated excellent performance, and initial screening yielded the following potency values.
| Compound | Initial IC₅₀ (nM) [FP Assay] |
| IND-F (Test) | 150 |
| IND-Clean (Control) | 95 |
| IND-PAINS (Control) | 210 |
| Assay Z'-Factor | 0.82 |
At this stage, all three compounds appear to be active inhibitors. However, potency alone is insufficient. The subsequent phases are designed to question and validate this initial observation.
The Hit Validation Workflow: A Systematic Approach
True confidence in a screening hit is built by subjecting it to a battery of tests designed to identify common liabilities. Our workflow proceeds from broad, technology-focused counter-screens to more specific, biology-focused orthogonal assays.
Caption: A generalized workflow for HTS hit validation.
Phase 2: Unmasking Assay Artifacts with Counter-Screens
This phase is critical for identifying compounds that interfere with the assay technology itself.[14] A compound may appear active simply because it is autofluorescent, quenches the signal, or inhibits a reporter enzyme.[15]
Experimental Protocol 2: Fluorescence Interference Assay
Causality: Many organic molecules possess intrinsic fluorescence.[14] If a compound's fluorescence overlaps with the spectral properties of the assay's fluorophore, it can artificially increase the signal, mimicking a positive hit in an assay where signal generation is the endpoint, or masking a hit in a quenching-based assay.
Methodology:
-
Compounds are plated in a 10-point dose-response format in assay buffer, identical to the primary screen.
-
Crucially, no enzyme or biological reagents are added. Only the fluorescent substrate/probe is included.
-
The plate is read using the same excitation/emission wavelengths as the primary assay.
-
A significant, dose-dependent increase in fluorescence indicates that the compound itself is fluorescent and a likely false positive.
Experimental Protocol 3: Luciferase Inhibition Assay
Causality: Luciferase-based reporter assays are extremely common in HTS due to their high sensitivity.[16] However, the firefly luciferase (FLuc) enzyme is itself a target for inhibition by many small molecules.[16][17] A compound that inhibits FLuc will appear as a "hit" in any assay that uses FLuc as a reporter for a downstream event (e.g., gene expression), leading to a high rate of false positives.
Methodology:
-
A commercial, stabilized luciferase enzyme solution is prepared.
-
Test compounds are serially diluted in the plate.
-
The luciferase enzyme is added to the compound dilutions and incubated briefly.
-
A luciferin-containing substrate solution is added, and luminescence is immediately read on a plate reader.
-
A dose-dependent decrease in light output indicates direct inhibition of the luciferase enzyme.
Caption: Common mechanisms of technology-specific assay interference.
Phase 3: Orthogonal Assay Confirmation
A truly validated hit must demonstrate activity in a secondary assay that relies on a different detection technology.[1][14] This provides strong evidence that the compound's activity is due to its interaction with the biological target, not an artifact of the primary assay format.
Experimental Protocol 4: TR-FRET Kinase Assay (Orthogonal)
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology that is less susceptible to interference from standard fluorescence because it uses a long-lifetime lanthanide donor fluorophore and measures signal after a time delay, allowing for the decay of background fluorescence.
Methodology:
-
The assay is configured similarly to the FP assay, but with different reagents.
-
A terbium-labeled anti-phospho-peptide antibody (donor) and a fluorescently labeled substrate peptide (acceptor) are used.
-
When the kinase phosphorylates the substrate, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.
-
Inhibitors prevent this, leading to a loss of the TR-FRET signal.
-
The protocol follows similar compound plating and reaction steps as the primary FP assay, with the final readout being the ratio of acceptor to donor emission.
Comparative Validation Data Summary
The results from our comprehensive validation workflow are summarized below.
| Parameter | IND-F (Test) | IND-Clean (Control) | IND-PAINS (Control) | Interpretation |
| Primary IC₅₀ (FP) | 150 nM | 95 nM | 210 nM | All appear active initially. |
| Fluorescence Interference | No significant signal | No significant signal | Dose-dependent increase | IND-PAINS is autofluorescent. |
| Luciferase Inhibition IC₅₀ | > 50 µM | > 50 µM | 1.2 µM | IND-PAINS is a potent luciferase inhibitor. |
| Orthogonal IC₅₀ (TR-FRET) | 190 nM | 110 nM | > 50 µM | Activity of IND-F and IND-Clean is confirmed. IND-PAINS is inactive. |
Analysis and Discussion
The multi-step validation cascade provides a clear and decisive verdict on our three compounds.
-
IND-Clean performed as expected for a validated hit. It showed consistent potency across two different assay technologies and was negative in all interference counter-screens. This compound serves as a benchmark for what a successful hit looks like.
-
IND-PAINS is unequivocally a false positive . Its apparent activity in the primary FP assay was an artifact of its intrinsic fluorescence. Furthermore, it was identified as a potent inhibitor of luciferase, meaning it would generate false positives in a vast number of unrelated reporter assays.[16] The orthogonal TR-FRET assay, which is insensitive to these artifacts, correctly showed the compound to be inactive against the kinase target. This outcome perfectly illustrates the critical importance of counter-screening to eliminate resource-wasting artifact compounds.[1][2]
-
This compound (IND-F) emerges as a validated, tractable hit . Its potency was confirmed in the orthogonal TR-FRET assay, with an IC₅₀ value (190 nM) reasonably close to that of the primary screen (150 nM). Crucially, it showed no signs of interference in either the fluorescence or luciferase counter-screens. This gives us high confidence that its observed activity is due to genuine inhibition of the target kinase.
Conclusion and Forward Look
The validation of this compound demonstrates the power of a systematic, evidence-based approach to hit triage. By moving beyond a single potency value and employing a carefully selected series of counter-screens and orthogonal assays, we successfully differentiated a promising chemical starting point from a problematic assay interferer.
This rigorous process of de-risking hits early in the discovery pipeline is fundamental to improving efficiency and increasing the probability of success. With its activity now confirmed, this compound can confidently be progressed to the next stage of the drug discovery process, which includes assessing its selectivity, mechanism of action, and initiating a structure-activity relationship (SAR) campaign.
References
-
Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121–13128. [Link]
-
Inglese, J., et al. (2007). Reporting data from high-throughput screening of small-molecule libraries. Nature Chemical Biology, 3(8), 438-441. [Link]
-
Martin, A., & Rigoreau, L. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]
-
Chevalier, A., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. ResearchGate. [Link]
-
RSC Publishing. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]
-
Gribbon, P., & Sewing, A. (2019). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. Journal of Chemical Information and Modeling, 59(11), 4877–4886. [Link]
-
National Center for Biotechnology Information. (n.d.). Interpreting and Validating Results from High-Throughput Screening Approaches. In Next Steps for Functional Genomics. [Link]
-
The Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1H-Indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Supplementary Information. [Link]
-
Wikipedia. (n.d.). Z-factor. [Link]
-
Xu, Z., et al. (2015). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. Methods in Molecular Biology, 1271, 247-258. [Link]
-
Casey, W., et al. (2009). Dose-Response Modeling of High-Throughput Screening Data. Journal of Pharmacological and Toxicological Methods, 60(2), 186-194. [Link]
-
Auld, D. S., et al. (2010). Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter. ACS Chemical Biology, 5(11), 1031-1044. [Link]
-
Buchser, W., et al. (2012). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
-
McPhee, S. (2024). High-Throughput Dose-Response Data Analysis. Medium. [Link]
-
ResearchGate. (n.d.). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. [Link]
-
Hilden, P., et al. (2021). Inhibitor Bias in Luciferase-Based Luminescence Assays. SLAS Discovery, 26(8), 1021-1029. [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. [Link]
-
ResearchGate. (2018). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]
-
European Pharmaceutical Review. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. [Link]
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091-2113. [Link]
-
EU-OPENSCREEN. (n.d.). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. [Link]
-
Amerigo Scientific. (n.d.). 5-Bromo-7-fluoro-1H-indazole. [Link]
-
Nagaraja Naik, et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]
-
Harris, L. A., et al. (2019). Thunor: visualization and analysis of high-throughput dose–response datasets. Nucleic Acids Research, 47(W1), W54-W60. [Link]
-
Auld, D. S., et al. (2008). Characterization of Chemical Libraries for Luciferase Inhibitory Activity. Journal of Medicinal Chemistry, 51(8), 2372-2386. [Link]
-
Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
-
Rodrigues, T. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery, 1(3), 204-212. [Link]
-
Kalliokoski, T., et al. (2019). Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. Molecules, 24(16), 2938. [Link]
-
Drug Hunter. (2022). AICs and PAINS: Mechanisms of Assay Interference. [Link]
-
BMG LABTECH. (n.d.). The Z prime value (Z´). [Link]
-
ResearchGate. (2015). Assay Validation in High Throughput Screening – from Concept to Application. [Link]
-
R Discovery. (n.d.). High-throughput Screening Of Compounds Research Articles. [Link]
-
DiVA portal. (n.d.). Active dose selection and dose- response modeling for quantitative high-throughput screening (qHTS). [Link]
-
National Center for Biotechnology Information. (2012). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
-
ResearchGate. (n.d.). Firefly luciferase inhibition. [Link]
-
University of Oxford, Target Discovery Institute. (n.d.). Small Compound Screening Overview. [Link]
-
National Center for Biotechnology Information. (2012). HTS Assay Validation. In Assay Guidance Manual. [Link]
-
High-Throughput Screening Center. (2007). Guidance for Assay Development & HTS. [Link]
-
Verastegui-Sanchez, M. (2021). What are PAINS?: A Challenge for High-Throughput Screening in Early Drug Discovery. The Journal of Science and Medicine. [Link]
Sources
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. What are PAINS?: A Challenge for High-Throughput Screening in Early Drug Discovery – Michelle Verastegui-Sanchez – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 6. Z-factor - Wikipedia [en.wikipedia.org]
- 7. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 8. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. eu-openscreen.eu [eu-openscreen.eu]
- 12. medium.com [medium.com]
- 13. diva-portal.org [diva-portal.org]
- 14. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
The Indazole Advantage: A Comparative Guide to the Potency of Kinase Inhibitors Derived from 7-Fluoro-1H-indazole-3-carbaldehyde
The indazole core is a privileged scaffold in medicinal chemistry, renowned for its utility in the synthesis of potent kinase inhibitors.[1][2] Its unique bicyclic aromatic structure serves as an effective hinge-binding motif for a variety of kinases, which are critical regulators of cellular processes and prominent targets in oncology and inflammatory diseases.[3][4] The strategic introduction of a fluorine atom at the 7-position of the indazole ring, creating the 7-Fluoro-1H-indazole-3-carbaldehyde starting material, offers a compelling avenue for drug discovery. Fluorine substitution can enhance metabolic stability and modulate electronic properties to improve binding affinity, making this scaffold a focal point for developing next-generation targeted therapeutics.
This guide provides an in-depth comparative analysis of kinase inhibitors conceptually derived from this key building block. We will explore the synthetic rationale, dissect structure-activity relationships (SAR), and present supporting experimental data to offer a clear perspective on their comparative potency.
From Aldehyde to Inhibitor: A Synthetic Blueprint
The journey from the this compound precursor to a final, active kinase inhibitor involves a series of strategic chemical transformations designed to install the necessary pharmacophoric elements for potent and selective kinase binding. A common and effective strategy is the synthesis of a diverse amide library, which allows for the exploration of various substituents to optimize target engagement.
The foundational step is the conversion of the aldehyde group into a primary amine. This is typically achieved through reductive amination. The resulting amine at the 3-position of the indazole core then becomes a versatile handle for subsequent modifications. The most prevalent of these is the coupling with a carboxylic acid to form a stable amide bond. This reaction is often facilitated by standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).[5] This modular approach enables the introduction of a wide array of R-groups, which is fundamental to tuning the inhibitor's potency and selectivity.
Caption: General synthetic workflow from the starting aldehyde to a library of target compounds.
Comparative Potency: Unpacking the Impact of Structural Modifications
To illustrate the principles of optimizing inhibitors based on the indazole scaffold, we will analyze representative data from closely related indazole derivatives targeting several key cancer-related kinases: Polo-like kinase 4 (PLK4), Fibroblast Growth Factor Receptor 1 (FGFR1), and Extracellular signal-regulated kinase 1/2 (ERK1/2).[6][7][8] The data underscores how subtle changes to the appended moieties can lead to dramatic shifts in inhibitory potency.
| Compound Series | Target Kinase | Key Structural Moiety (R-Group) | IC50 (nM) | Reference |
| Indazole-PLK4 | PLK4 | Lead Compound (28t) | 74 | [6] |
| PLK4 | Optimized Compound (C05) | < 0.1 | [6] | |
| Indazole-FGFR1 | FGFR1 | Hit Compound (9d) | 15.0 | [7] |
| FGFR1 | Optimized Compound (9u) | 3.3 | [7] | |
| Indazole-FGFR1 | FGFR1 | Phenyl Ring (26a-e) | Poor Activity | [1] |
| FGFR1 | 6-Fluoro Substituted (27a) | < 4.1 | [1] |
Decoding the Structure-Activity Relationship (SAR)
The data presented above reveals critical insights into the structure-activity relationships governing the potency of these indazole-based inhibitors.
-
Core Optimization for PLK4: The dramatic increase in potency from the lead compound 28t to the optimized compound C05 (IC50 changing from 74 nM to <0.1 nM) was achieved through functional group migration and rational design strategies aimed at enhancing interactions within the PLK4 active site.[6] This highlights the importance of optimizing the geometry and electronic properties of the entire molecule, not just a single substituent.
-
FGFR1 Inhibition and Hydrophobic Moieties: For FGFR1 inhibitors, optimization from hit compound 9d to the more potent 9u involved modifications to the solvent-exposed region. The final compound, 9u, incorporated a 4-(dimethylamino)piperidin-1-yl)benzamide moiety, suggesting that exploring specific hydrophobic and charged groups can significantly improve enzymatic inhibition.[7]
-
The Fluorine Advantage: The comparison between compounds 26a-e and 27a demonstrates the powerful effect of fluorine substitution. While simple phenyl rings were not well-tolerated, the addition of a fluorine atom at the 6-position of the indazole ring resulted in a marked improvement in both enzymatic and cellular potency against FGFR1.[1] This aligns with the rationale for using a 7-fluoro-indazole scaffold, where the halogen can form favorable interactions with the kinase active site.
Caption: Inhibition of the PLK4 signaling pathway by indazole-based compounds.
Experimental Protocols for Validation
To ensure scientific integrity, the potency and cellular effects of these inhibitors are determined using standardized, self-validating experimental systems.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay quantitatively measures the binding of the inhibitor to the target kinase.
-
Reagent Preparation: Prepare a solution of the target kinase (e.g., PLK4), a europium-labeled anti-tag antibody, and a fluorescently-labeled broad-spectrum kinase tracer.
-
Compound Dilution: Perform a serial dilution of the test compound (e.g., Compound C05) to create a dose-response curve, typically ranging from 10 µM to 0.1 nM.
-
Assay Plate Setup: Add the kinase, antibody, and tracer to the wells of a 384-well microplate. Then, add the diluted test compounds. Include positive controls (no inhibitor) and negative controls (no kinase).
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a fluorescence plate reader, measuring the emission from both the europium (665 nm) and the tracer (615 nm) after excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (665/615). The data is then plotted as a function of inhibitor concentration, and the IC50 value is determined using a sigmoidal dose-response curve fit. A lower IC50 value indicates a higher binding affinity and more potent inhibition. [9]
Protocol 2: Cellular Anti-Proliferative Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight. [4]2. Compound Treatment: Treat the cells with serial dilutions of the test compound for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
IC50 Calculation: The absorbance values are proportional to the number of viable cells. Plot the percentage of cell viability against the compound concentration to calculate the cellular IC50 value. [4]
Conclusion and Future Outlook
The this compound scaffold is a highly promising starting point for the development of potent and selective kinase inhibitors. As demonstrated through the analysis of related compounds, strategic modifications to this core can yield inhibitors with sub-nanomolar potency against critical oncology targets like PLK4 and FGFR1. The fluorine atom at the 7-position provides a valuable handle for enhancing drug-like properties.
However, challenges remain. For instance, the highly potent PLK4 inhibitor C05 exhibited poor metabolic stability in human liver microsomes, with a short half-life of only 2.69 minutes. [6][10]This underscores a critical aspect of drug development: the need to balance high potency with favorable pharmacokinetic profiles.
Future efforts should focus on structural modifications aimed at mitigating metabolic liabilities while preserving or enhancing on-target activity. This could involve cyclization strategies or the introduction of blocking groups at metabolically susceptible sites. The continued exploration of the rich structure-activity relationships of the indazole scaffold will undoubtedly pave the way for novel and effective targeted therapies.
References
- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
- Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening.
- Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regul
- Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases.
- Bioactivity Showdown: 7-Methyl-1H-indazole-3-carboxamide and its Analogs in Drug Discovery. Benchchem.
- Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors.
- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed.
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Role of 7-Fluoroindazoles in Modern Drug Discovery
An In-Depth Technical Guide to Assessing the Metabolic Stability of 7-Fluoroindazole Containing Compounds
The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates, particularly as a versatile bioisostere for other aromatic systems like indoles or phenols.[1] However, like many heterocyclic compounds, the indazole ring can be susceptible to metabolic degradation, primarily through oxidation by cytochrome P450 (CYP) enzymes or conjugation by Phase II enzymes, which can lead to rapid clearance and limit oral bioavailability.[2][3]
A key strategy to enhance metabolic stability is the introduction of fluorine at specific positions on the molecule.[4][5] Fluorine, with a van der Waals radius similar to hydrogen, can replace a C-H bond with a much stronger C-F bond, which is significantly more resistant to oxidative metabolism.[4][6] The placement of fluorine at the 7-position of the indazole ring is a particularly noteworthy strategy. This substitution can block a potential site of aromatic hydroxylation, a common metabolic pathway for indoles and indazoles, thereby improving the compound's pharmacokinetic profile.[3][4][7] Furthermore, the high electronegativity of fluorine can alter the electronic properties of the entire ring system, potentially influencing enzyme-substrate interactions and reducing the rate of metabolism at other sites.[6][8][9]
This guide provides a comparative framework for assessing the metabolic stability of 7-fluoroindazole-containing compounds. We will delve into the mechanistic rationale behind experimental choices, provide detailed protocols for key in vitro assays, and offer guidance on interpreting the resulting data to make informed decisions in drug development programs.
Mechanistic Considerations: Why the 7-Fluoro Substitution Matters
The metabolic fate of an indazole-containing compound is largely dictated by its susceptibility to Phase I and Phase II metabolic enzymes.
-
Phase I Metabolism: Primarily mediated by CYP enzymes in the liver, these reactions introduce or unmask polar functional groups. For the indazole core, aromatic hydroxylation is a common pathway.[3][10] The positions most susceptible to oxidation are typically the electron-rich carbons of the benzene ring portion (positions 4, 5, 6, and 7). Placing a fluorine atom at the 7-position directly blocks this site from hydroxylation.[4][7]
-
Phase II Metabolism: If the indazole contains an N-H group (at the N1 position), it can be a substrate for glucuronidation by UDP-glucuronosyltransferases (UGTs). While a 7-fluoro substitution does not directly block this, the resulting electronic changes can sometimes influence the pKa of the N-H proton and indirectly affect the rate of conjugation.[1][11]
-
Aldehyde Oxidase (AO): For related scaffolds like 7-azaindazoles, AO-mediated metabolism can be a significant clearance pathway.[12] While less common for standard indazoles, it is a potential pathway that should be considered, especially if CYP-mediated metabolism is low.
The strategic introduction of the 7-fluoro group is therefore a hypothesis: by blocking a key metabolic "soft spot," the overall metabolic stability of the molecule will increase. The following experimental guide is designed to rigorously test this hypothesis.
Caption: Workflow for the liver microsomal stability assay.
Hepatocyte Stability Assay
To gain a more holistic view of metabolic stability, including both Phase I and Phase II pathways, suspension hepatocyte assays are invaluable. [13][14][15]Hepatocytes are intact liver cells containing the full complement of metabolic enzymes and cofactors in their native environment. [15][16]This system also accounts for compound uptake into the cell, providing a more physiologically relevant model. [15]
-
Preparation of Reagents:
-
Test Compound Stock: Use the same 10 mM DMSO stock as in the microsomal assay.
-
Incubation Medium: Pre-warmed (37°C) Williams' Medium E or similar, supplemented as recommended by the hepatocyte supplier.
-
Hepatocytes: Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath and gently resuspend in incubation medium. Perform a cell count and viability check (e.g., using Trypan Blue); viability should be >80%. Adjust the cell density to a working concentration (e.g., 0.5 or 1.0 million viable cells/mL). [13]
-
-
Incubation Procedure:
-
Pre-incubate the hepatocyte suspension at 37°C in a humidified incubator with 5% CO₂ for 15-30 minutes to allow the cells to recover.
-
Add the test compound (final concentration 1 µM) to the hepatocyte suspension. The final DMSO concentration should be kept low (<0.1%) to avoid cytotoxicity.
-
Incubate the mixture under the same conditions (37°C, 5% CO₂), with gentle shaking to keep cells in suspension.
-
Sample at specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes). For potentially low-turnover compounds, longer incubation times may be necessary using plated hepatocytes. [17] * Terminate the reaction by mixing the sample aliquot with ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis & Controls:
-
The sample processing and LC-MS/MS analysis are identical to the microsomal assay.
-
Positive Controls: Use compounds known to be metabolized by both Phase I (e.g., Midazolam) and Phase II (e.g., 7-Hydroxycoumarin) pathways to confirm the metabolic competence of the hepatocyte batch. [16] * Viability Control: Assess cell viability at the end of the incubation period to ensure it has not significantly decreased.
-
Data Analysis and Interpretation
The primary outputs from these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint).
-
Half-Life (t½): Determined from the slope (k) of the natural logarithm plot of the percentage of compound remaining versus time.
-
t½ = 0.693 / k
-
-
Intrinsic Clearance (CLint): Represents the inherent ability of the liver to metabolize a drug. It is calculated from the half-life and normalized to the amount of protein (microsomes) or number of cells (hepatocytes) used. [18] * Microsomal CLint (µL/min/mg protein): (0.693 / t½) * (incubation volume / mg microsomal protein)
-
Hepatocyte CLint (µL/min/10⁶ cells): (0.693 / t½) * (incubation volume / millions of cells) [13] These values allow for direct, quantitative comparison between the 7-fluoroindazole compound and its non-fluorinated counterpart.
-
Comparative Data Summary
| Compound | Assay System | t½ (min) | CLint | Interpretation |
| Indazole Analog (Control) | HLM | 25 | 55.4 µL/min/mg | High intrinsic clearance, likely susceptible to CYP-mediated oxidation. |
| Hepatocytes | 40 | 34.7 µL/min/10⁶ cells | Moderate clearance in the whole-cell system. | |
| 7-Fluoroindazole Analog | HLM | > 120 | < 11.5 µL/min/mg | Very stable; 7-fluoro substitution effectively blocks CYP oxidation. |
| Hepatocytes | > 120 | < 11.5 µL/min/10⁶ cells | High metabolic stability, confirming the HLM result and suggesting low Phase II liability. | |
| Positive Control (Verapamil) | HLM | 15 | 92.4 µL/min/mg | Validates high metabolic activity of the HLM batch. |
| Positive Control (7-HC) | Hepatocytes | 22 | 63.0 µL/min/10⁶ cells | Validates Phase II metabolic activity of the hepatocyte batch. |
Note: The data presented are illustrative examples for comparison purposes.
A significant increase in half-life and a corresponding decrease in intrinsic clearance for the 7-fluoroindazole analog compared to the non-fluorinated control provides strong evidence that the substitution has successfully blocked a key metabolic liability. [19]If the compound is stable in microsomes but shows clearance in hepatocytes, it suggests that Phase II metabolism or uptake transporters may be playing a role.
Conclusion: From In Vitro Data to Project Advancement
Assessing the metabolic stability of 7-fluoroindazole-containing compounds requires a systematic and comparative approach. By leveraging both liver microsome and hepatocyte assays, researchers can dissect the specific contributions of Phase I and Phase II metabolism. The data clearly show that fluorination at a metabolically vulnerable position, such as C-7 on the indazole ring, is a highly effective strategy for blocking oxidative metabolism and enhancing compound stability. [5][20]This improved stability is a critical parameter that often correlates with better oral bioavailability and a more predictable pharmacokinetic profile in vivo. The robust in vitro data generated through these protocols provide the confidence needed to advance promising 7-fluoroindazole candidates into further preclinical and clinical development.
References
-
Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41(1), 443-470. [Link]
-
Cyprotex (a part of Evotec). Hepatocyte Stability. Evotec. [Link]
-
Scott, K. A., & Cockroft, X. L. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. [Link]
-
Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]
-
Gill, H., Tuteja, S., & Smith, B. R. (2001). Effects of Fluorine Substitution on Drug Metabolism. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]
-
Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. [Link]
-
Di, L., & Kerns, E. H. (2006). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Optimization of Drug-like Properties (pp. 165-177). Humana Press. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. FDA. [Link]
-
Auchus, R. J., & Miller, W. L. (2014). Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2. The Journal of Steroid Biochemistry and Molecular Biology, 143, 185-191. [Link]
-
Blumberg Institute. (2025). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Blumberg Institute. [Link]
-
BioIVT. Metabolic Stability Assay Services. BioIVT. [Link]
-
Scott, K. A., & Cockroft, X. L. (2021). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate. [Link]
-
U.S. Food and Drug Administration. (1999). In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling. FDA. [Link]
-
Creative Biolabs. Metabolic Stability Assay. Creative Biolabs. [Link]
-
U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Federal Register. [Link]
-
AxisPharm. Hepatocyte Stability Assay Test. AxisPharm. [Link]
-
de Visser, S. P., & Zhang, Y. (2023). Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. Angewandte Chemie International Edition, 62(36), e202306781. [Link]
-
Guengerich, F. P., & Miller, G. P. (2012). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Journal of Medicinal Chemistry, 55(17), 7729-7737. [Link]
-
BioDuro. ADME Hepatocyte Stability Assay. BioDuro. [Link]
-
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 713-730. [Link]
-
Kumar, A., Singh, A., & Kumar, V. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 4069-4091. [Link]
-
ResearchGate. (2001). Metabolism of fluorine-containing drugs. ResearchGate. [Link]
-
Domainex. Hepatocyte Stability Assay. Domainex. [Link]
-
Goldman, M. J. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
ResearchGate. (2023). Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. ResearchGate. [Link]
-
U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA. [Link]
-
U.S. Food and Drug Administration. (2020). Clinical Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Regulations.gov. [Link]
-
Srinivasan, S., Nwachukwu, J. C., & Dalton, J. T. (2021). Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 64(15), 11465-11484. [Link]
-
Smith, A. M., & Williams, C. M. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry, 66(1), 1-25. [Link]
-
Carlier, J., Diao, X., & Huestis, M. A. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 365. [Link]
-
Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. [Link]
-
Charles River Laboratories. Metabolite Profiling & Structural Elucidation. Charles River Laboratories. [Link]
-
Carlier, J., Diao, X., & Huestis, M. A. (2016). In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry. Forensic Toxicology, 34(2), 356-369. [Link]
-
El-Damasy, D. A., & El-Sayed, M. A. A. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 11(26), 15923-15955. [Link]
-
Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. ResearchGate. [Link]
-
Joint Genome Institute. Metabolomics Instrumentation. JGI. [Link]
-
Soth, M., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS Medicinal Chemistry Letters, 8(3), 352-357. [Link]
-
Coe, S. (2023). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link]
-
Ma, S., & Chowdhury, S. K. (2007). Analytical strategies for identifying drug metabolites. Mass Spectrometry Reviews, 26(4), 534-556. [Link]
-
Wishart, D. S. (2007). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. UCL Discovery. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. annualreviews.org [annualreviews.org]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. blumberginstitute.org [blumberginstitute.org]
- 12. Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 15. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 16. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 17. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. nuvisan.com [nuvisan.com]
- 19. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro ADME Profiling of Novel 7-Fluoro-1H-indazole-3-carbaldehyde Analogs for Early Drug Discovery
Introduction: The Critical Role of ADME in Drug Discovery
In the landscape of modern drug discovery, the adage "it's not just about what a drug does to the body, but what the body does to the drug" has never been more pertinent. The journey of a potential therapeutic agent from administration to its target site is governed by a complex interplay of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Early assessment of these properties is paramount, as unfavorable ADME profiles are a leading cause of costly late-stage clinical trial failures.[1] In vitro ADME assays serve as a crucial, cost-effective screening funnel, enabling researchers to prioritize compounds with promising pharmacokinetic characteristics long before they advance to in vivo studies.
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anti-inflammatory and anti-tumor effects.[2][3] Specifically, 7-Fluoro-1H-indazole-3-carbaldehyde represents a promising starting point for the development of novel therapeutics. The introduction of a fluorine atom can significantly modulate physicochemical properties, while the carbaldehyde group offers a versatile handle for synthetic elaboration. This guide presents a comparative analysis of the in vitro ADME properties of a series of rationally designed this compound analogs, providing a framework for selecting candidates with the highest potential for successful clinical development.
Comparative Analysis of this compound Analogs
To illustrate the process of candidate selection based on in vitro ADME properties, we present a hypothetical dataset for a series of this compound analogs. These analogs feature systematic modifications to the core structure, allowing for an assessment of structure-activity relationships concerning their ADME profiles.
Table 1: Comparative In Vitro ADME Properties of this compound Analogs
| Compound ID | R-Group Modification | Metabolic Stability (HLM t½, min) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Plasma Protein Binding (Human, %) | CYP3A4 Inhibition (IC₅₀, µM) |
| IND-F-CHO | -H | 25 | 8.5 | 85 | > 25 |
| IND-F-001 | -CH₂OH | 15 | 12.2 | 78 | 18 |
| IND-F-002 | -COOH | > 60 | 1.5 | 92 | > 25 |
| IND-F-003 | -CH₂-Morpholine | 45 | 15.8 | 88 | 9.5 |
| IND-F-004 | -CH₂-Piperidine | 55 | 18.1 | 95 | 5.2 |
| IND-F-005 | -CH₂-N(CH₃)₂ | 38 | 20.5 | 91 | 7.8 |
Expert Insights into the Data:
-
Metabolic Stability: The parent compound, IND-F-CHO , exhibits moderate metabolic stability in human liver microsomes (HLM). Conversion of the aldehyde to a carboxylic acid in IND-F-002 significantly increases metabolic stability (t½ > 60 min), a common observation as the carboxylate group is less susceptible to oxidative metabolism. The morpholine and piperidine analogs (IND-F-003 and IND-F-004 ) also show improved stability, suggesting that the aldehyde was a primary site of metabolism. Compounds with a half-life greater than 30 minutes are often considered to have moderate to high stability.[4]
-
Permeability: The Caco-2 permeability assay is a reliable indicator of intestinal absorption.[5] A Papp value greater than 10 x 10⁻⁶ cm/s is generally indicative of high permeability.[6] The parent aldehyde IND-F-CHO shows moderate permeability. The introduction of polar groups, such as the carboxylic acid in IND-F-002 , drastically reduces permeability. Conversely, the addition of the more lipophilic morpholine, piperidine, and dimethylamine moieties in IND-F-003 , IND-F-004 , and IND-F-005 leads to a significant increase in permeability, suggesting a transcellular absorption route.
-
Plasma Protein Binding (PPB): A high degree of plasma protein binding can limit the free fraction of a drug available to exert its therapeutic effect.[7] All analogs exhibit relatively high PPB (>75%). While very high binding (>99%) can be a concern, the observed values are within an acceptable range for many drug candidates. It is the unbound fraction that is responsible for pharmacological activity.[7]
-
CYP3A4 Inhibition: Cytochrome P450 enzymes are crucial for drug metabolism, and their inhibition can lead to drug-drug interactions.[8] CYP3A4 is involved in the metabolism of a large percentage of clinically used drugs. An IC₅₀ value below 1 µM is considered a strong inhibitor, while values between 1 and 10 µM indicate moderate inhibition.[9] The parent compound and its carboxylic acid analog show negligible inhibition. However, the introduction of the nitrogen-containing heterocycles in IND-F-003 , IND-F-004 , and IND-F-005 introduces moderate inhibitory activity, a common liability for compounds containing basic nitrogen atoms.
Overall Assessment and Candidate Selection:
Based on this comparative analysis, IND-F-003 emerges as a promising lead candidate. It demonstrates a favorable balance of good metabolic stability, high permeability, and only moderate CYP3A4 inhibition. While IND-F-004 and IND-F-005 have higher permeability, their increased CYP3A4 inhibition potential presents a greater risk for clinical development. IND-F-002 , despite its excellent metabolic stability, is likely to have poor oral absorption due to its low permeability.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key in vitro ADME assays are provided below.
Metabolic Stability in Human Liver Microsomes
This assay determines the rate at which a compound is metabolized by the major drug-metabolizing enzymes found in the liver.
Workflow Diagram:
Caption: Workflow for the in vitro metabolic stability assay.
Step-by-Step Protocol:
-
Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Dilute the stock solution to a working concentration of 1 µM in a phosphate buffer (pH 7.4).
-
Prepare a suspension of human liver microsomes (0.5 mg/mL) in phosphate buffer.
-
Prepare a solution of NADPH (1 mM) in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the test compound and the human liver microsome suspension.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.
-
-
Quenching and Sample Preparation:
-
Immediately add the aliquot to a quenching solution of cold acetonitrile containing an internal standard to stop the reaction and precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
Calculate the half-life (t½) from the slope of the linear regression.
-
Caco-2 Permeability Assay
This assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[10]
Workflow Diagram:
Caption: Workflow for the Caco-2 permeability assay.
Step-by-Step Protocol:
-
Cell Culture:
-
Seed Caco-2 cells onto permeable Transwell inserts in a multi-well plate.
-
Culture the cells for 21-25 days, allowing them to differentiate and form a confluent monolayer with tight junctions.
-
Prior to the experiment, measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.
-
-
Transport Experiment:
-
Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
For apical-to-basolateral (A-B) transport, add the test compound (typically at 10 µM) to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
For basolateral-to-apical (B-A) transport, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
-
Sampling and Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of the test compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[5]
-
Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 is indicative of active efflux.[5]
-
Plasma Protein Binding by Equilibrium Dialysis
This assay measures the fraction of a drug that binds to plasma proteins, which influences its distribution and availability.
Workflow Diagram:
Caption: Workflow for the plasma protein binding assay.
Step-by-Step Protocol:
-
Preparation:
-
Spike the test compound into human plasma at the desired concentration (e.g., 1 µM).
-
Prepare a phosphate-buffered saline (PBS) solution (pH 7.4).
-
-
Equilibrium Dialysis:
-
Use a rapid equilibrium dialysis (RED) device, which consists of two chambers separated by a semipermeable membrane with a molecular weight cutoff that retains proteins.
-
Add the compound-spiked plasma to one chamber and the PBS to the other chamber.
-
Seal the device and incubate at 37°C with shaking for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.
-
-
Analysis:
-
After incubation, carefully collect samples from both the plasma and buffer chambers.
-
Determine the concentration of the test compound in both samples by LC-MS/MS.
-
The concentration in the buffer chamber represents the unbound drug concentration.
-
Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
The percentage of protein binding is calculated as (1 - fu) * 100.
-
CYP450 Inhibition Assay (IC₅₀ Determination)
This assay evaluates the potential of a compound to inhibit the activity of major cytochrome P450 isoforms.
Workflow Diagram:
Caption: Workflow for the CYP450 inhibition assay.
Step-by-Step Protocol:
-
Preparation:
-
Prepare a series of dilutions of the test compound in a suitable buffer.
-
Prepare a solution of human liver microsomes, a specific probe substrate for the CYP isoform of interest (e.g., midazolam for CYP3A4), and NADPH.
-
-
Incubation:
-
In a 96-well plate, add the human liver microsomes and each concentration of the test compound.
-
Pre-incubate at 37°C.
-
Add the probe substrate and initiate the reaction by adding NADPH.
-
Incubate for a time that ensures linear metabolite formation.
-
-
Quenching and Analysis:
-
Stop the reaction by adding cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite of the probe substrate.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound relative to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that causes 50% inhibition) by fitting the data to a four-parameter logistic equation.
-
Conclusion
The in vitro ADME assays detailed in this guide provide a robust framework for the early-stage evaluation of this compound analogs. By systematically assessing metabolic stability, permeability, plasma protein binding, and CYP450 inhibition, researchers can make informed decisions to prioritize compounds with a higher probability of success in subsequent stages of drug development. The hypothetical case study of the IND-F series demonstrates how a multi-parameter optimization approach can identify lead candidates, such as IND-F-003 , that possess a well-balanced ADME profile. This early, data-driven approach is instrumental in de-risking drug discovery projects and ultimately accelerating the delivery of novel therapeutics to patients.
References
-
Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]
- Kell, D. B., & Oliver, S. G. (2014). The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. PeerJ, 2, e363.
-
Wikipedia. (2024). Plasma protein binding. Retrieved from [Link]
-
AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]
- Guengerich, F. P. (2021).
- Wójcik-Pszczoła, K., Chłoń-Rzepa, G., Jankowska, A., Ślusarczyk, M., Ferdek, P. E., & Pękala, E. (2017). Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines.
- Al-Hilal, T. A., & Alam, F. (2019). Impact of Changes in Free Concentrations and Drug-Protein Binding on Drug Dosing Regimens in Special Populations and Disease States. Saudi Pharmaceutical Journal, 27(6), 874-884.
-
Cyprotex. (n.d.). Time Dependent CYP Inhibition (IC50 Shift). Retrieved from [Link]
-
University of Nottingham. (n.d.). RLO: Drug distribution : Plasma proteins. Retrieved from [Link]
- Giteau, A., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. International Journal of Molecular Sciences, 24(21), 15632.
- Pham-The, H., et al. (2015). In Silico Prediction of Caco-2 Cell Permeability by a Classification QSAR Approach.
- Wang, Y., et al. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Molecules, 29(3), 564.
-
Deranged Physiology. (2021). Protein binding of drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Relationship between Caco-2 cell permeability values using pH 7.4.... Retrieved from [Link]
- Di, L., & Kerns, E. H. (2015). Rational Use of Plasma Protein and Tissue Binding Data in Drug Design. Journal of Medicinal Chemistry, 58(24), 9419-9430.
-
ResearchGate. (n.d.). Design strategy of indazole derivatives. Retrieved from [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]
- Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361.
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
-
PubMed. (2022). Synthesis, in vitro cytotoxicity, molecular docking and ADME study of some indolin-2-one linked 1,2,3-triazole derivatives. Retrieved from [Link]
- Sridhar, V., et al. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 9(12), FF01-FF04.
-
ResearchGate. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
- Ali, I., et al. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 28(12), 4785.
Sources
- 1. Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 8. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Synthetic Routes to Fluorinated Indazoles: A Guide for Researchers
In the landscape of medicinal chemistry and drug development, the indazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. The strategic incorporation of fluorine atoms into this heterocyclic system can profoundly enhance a molecule's pharmacological profile, improving metabolic stability, binding affinity, and bioavailability.[1][2][3] This guide provides a head-to-head comparison of the principal synthetic routes to fluorinated indazoles, offering field-proven insights and experimental data to inform your research and development endeavors. We will delve into the mechanistic underpinnings of each strategy, present detailed protocols, and offer a comparative analysis to guide your selection of the most suitable method for your target molecule.
Direct C-H Fluorination: A Modern Approach to Late-Stage Functionalization
The direct conversion of a C-H bond to a C-F bond represents a highly atom-economical and efficient strategy for the synthesis of fluorinated indazoles. This approach is particularly valuable for the late-stage functionalization of complex molecules, where the introduction of fluorine can be achieved without the need for de novo synthesis.
Electrophilic Fluorination with N-Fluorobenzenesulfonimide (NFSI)
A significant advancement in the direct fluorination of indazoles involves the use of N-fluorobenzenesulfonimide (NFSI) as an electrophilic fluorine source.[1][4][5] This method offers a simple, metal-free route to C-3 monofluorinated 2H-indazoles under remarkably mild conditions.
Mechanistic Rationale: Mechanistic investigations suggest the reaction proceeds through a radical pathway.[1] NFSI is proposed to generate a fluorine radical, which then engages in the C-H functionalization of the indazole ring. The high regioselectivity for the C-3 position is a key advantage of this method.
Experimental Protocol: C-3 Fluorination of 2H-Indazoles using NFSI [1][5]
-
To a solution of the 2H-indazole (0.5 mmol) in water (2.0 mL) in a screw-capped vial, add N-fluorobenzenesulfonimide (NFSI) (1.0 mmol, 2.0 equiv.).
-
Stir the reaction mixture at room temperature under ambient air for the time specified (typically 1-12 hours, monitored by TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-fluoro-2H-indazole.
Performance Data:
| Substrate | Product | Yield (%)[1] |
| 2-Phenyl-2H-indazole | 3-Fluoro-2-phenyl-2H-indazole | 87 |
| 2-(4-Methoxyphenyl)-2H-indazole | 3-Fluoro-2-(4-methoxyphenyl)-2H-indazole | 82 |
| 2-(4-Chlorophenyl)-2H-indazole | 2-(4-Chlorophenyl)-3-fluoro-2H-indazole | 78 |
| 2-Methyl-2H-indazole | 3-Fluoro-2-methyl-2H-indazole | 75 |
Diagram: Proposed Radical Mechanism for C-3 Fluorination with NFSI
Sources
- 1. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Strategies to Access Fluorinated Azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acs.figshare.com [acs.figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Kinase Inhibitors Based on the 7-Fluoroindazole Scaffold
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is a critical step in advancing a compound from a promising hit to a viable therapeutic candidate. The promiscuity of kinase inhibitors, largely due to the highly conserved nature of the ATP-binding pocket across the ~518 members of the human kinome, presents both challenges and opportunities.[1][2] While off-target effects can lead to unforeseen toxicity, a well-characterized polypharmacology can be strategically leveraged.
This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity of kinase inhibitors, with a specific focus on compounds built around the 7-fluoroindazole scaffold. This scaffold is a privileged structure in modern medicinal chemistry, found in potent inhibitors targeting a range of kinases involved in oncogenesis and angiogenesis.[2][3] We will move beyond simple protocol listings to explain the causality behind experimental choices, ensuring a robust and self-validating approach to inhibitor profiling.
The 7-Fluoroindazole Scaffold: A Privileged Structure
The indazole core is a bioisostere of purine, the natural backbone of ATP, making it an excellent starting point for designing ATP-competitive kinase inhibitors.[2] The addition of a fluorine atom at the 7-position can significantly alter the molecule's physicochemical properties, including its pKa and lipophilicity. This modification can enhance membrane permeability and modulate the hydrogen bonding network within the kinase ATP-binding site, often leading to improved potency and altered selectivity profiles. A prime example is Regorafenib, a multi-kinase inhibitor containing a core structure related to 7-fluoroindazole, which targets oncogenic, stromal, and angiogenic kinases like VEGFR, PDGFR-β, KIT, RET, and BRAF.[4][5][6]
Key Methodologies for Cross-Reactivity Profiling
A multi-faceted approach is essential for building a comprehensive selectivity profile. No single assay can fully capture the complexity of an inhibitor's interactions within a living system. We will compare three orthogonal methodologies: broad-panel biochemical assays, cell-based target engagement assays, and unbiased chemoproteomic approaches.
Biochemical Kinase Panel Screening
This is the foundational step for any new inhibitor. It provides a direct, quantitative measure of a compound's ability to inhibit the enzymatic activity of a large, purified panel of kinases.
Causality and Experimental Rationale: By screening against hundreds of purified kinases in a cell-free environment, you obtain a clean, intrinsic measure of inhibitor potency (typically IC50 or Ki values) without the confounding variables of cell permeability, efflux pumps, or intracellular ATP concentrations. This approach is considered the gold standard for an initial, broad assessment of selectivity.[7]
Data Presentation: Comparative Kinase Inhibition Profile
The data below illustrates a hypothetical comparison between a novel 7-fluoroindazole-based inhibitor ("FI-852") and a known multi-kinase inhibitor, Regorafenib. Data is presented as IC50 (nM), the concentration required to inhibit 50% of the kinase's activity.
| Kinase Target | FI-852 (Hypothetical) IC50 (nM) | Regorafenib IC50 (nM)[4][5][6] | Kinase Family |
| VEGFR2 | 5 | 22 | Receptor Tyrosine Kinase |
| BRAF | 12 | 28 | Serine/Threonine Kinase |
| BRAF-V600E | 8 | 14 | Serine/Threonine Kinase |
| KIT | 25 | 7 | Receptor Tyrosine Kinase |
| PDGFRβ | 15 | 3 | Receptor Tyrosine Kinase |
| RET | 30 | 1.5 | Receptor Tyrosine Kinase |
| SRC | >10,000 | 421 | Non-Receptor Tyrosine Kinase |
| EGFR | >10,000 | >10,000 | Receptor Tyrosine Kinase |
Experimental Protocol: Luminescence-Based Biochemical Kinase Assay
This protocol describes a common, non-radioactive method for determining IC50 values.[8][9]
-
Reagent Preparation : Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test inhibitor (e.g., FI-852) in DMSO, followed by a further dilution in assay buffer.
-
Kinase Reaction : In a 384-well plate, add 5 µL of the diluted inhibitor. Add 10 µL of a solution containing the specific kinase and its corresponding peptide substrate.[10]
-
Initiation : To start the reaction, add 10 µL of an ATP solution. The final ATP concentration should be at or near the Km for each specific kinase to ensure competitive binding is accurately measured. Incubate for 60 minutes at room temperature.
-
Detection : Add 25 µL of a detection reagent (e.g., ADP-Glo™). This reagent depletes the remaining ATP and converts the ADP produced by the kinase reaction into a luminescent signal.[9]
-
Data Acquisition : After a 40-minute incubation, read the luminescence on a plate reader.
-
Analysis : Convert luminescence to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
While biochemical assays measure enzymatic inhibition, they don't confirm that the drug can reach and bind to its target in the complex environment of a living cell. CETSA® directly measures target engagement in intact cells or tissues.[11][12][13]
Causality and Experimental Rationale: The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[12][14] By heating cells treated with an inhibitor and measuring the amount of soluble target protein remaining, one can determine if the drug is binding to its intended target. A shift in the melting temperature (Tm) provides strong evidence of target engagement.[14]
Mandatory Visualization: CETSA Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Western Blot-Based CETSA
-
Cell Treatment : Culture cells (e.g., a cancer cell line expressing the target kinase) to ~80% confluency. Treat cells with the 7-fluoroindazole inhibitor at a desired concentration (e.g., 10x the biochemical IC50) or vehicle (DMSO) for 1-2 hours.
-
Heating : Harvest and resuspend the cells in a buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[14]
-
Lysis and Separation : Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. Pellet the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Detection : Collect the supernatant containing the soluble protein fraction. Normalize the total protein concentration. Analyze the abundance of the target protein at each temperature point using SDS-PAGE and Western blotting with a specific antibody.
-
Analysis : Quantify the band intensities for both inhibitor- and vehicle-treated samples. Plot the percentage of soluble protein relative to the non-heated control against temperature to generate melting curves. A rightward shift in the curve for the inhibitor-treated sample indicates thermal stabilization and target engagement.
Chemoproteomics (KiNativ™ / Kinobeads)
This powerful, unbiased mass spectrometry-based approach profiles inhibitor binding against hundreds of endogenous kinases simultaneously in their native state.[15][16] It provides a systems-level view of selectivity.
Causality and Experimental Rationale: These methods use probes that compete with the inhibitor for the kinase's ATP-binding site. In the KiNativ™ platform, an ATP-acyl phosphate probe irreversibly labels the catalytic lysine in the active site of active kinases.[17][18] If an inhibitor is bound to the kinase, it will block the probe from labeling this lysine. By using quantitative mass spectrometry to measure the abundance of probe-labeled peptides, one can determine the occupancy of the inhibitor on a large fraction of the expressed kinome.[19] This reveals not only intended targets but also unexpected off-targets.[15]
Mandatory Visualization: Chemoproteomics Workflow
Caption: Chemoproteomics workflow for kinase inhibitor profiling.
Comparative Analysis: Synthesizing the Data
The true power of this multi-assay approach lies in integrating the datasets.
-
Biochemical data provides the initial landscape of potential targets.
-
CETSA® validates that the primary targets are engaged within the cell at relevant concentrations. Discrepancies between biochemical IC50s and cellular target engagement can point to issues with cell permeability or high intracellular ATP competition.
-
Chemoproteomics offers the most physiologically relevant profile, identifying both expected and unexpected off-targets at endogenous expression levels. It can reveal that a biochemically potent "off-target" is not engaged in cells because it is not expressed or is sequestered in a different cellular compartment.
Mandatory Visualization: RAF-MEK-ERK Signaling Pathway
The following diagram illustrates a key oncogenic pathway often targeted by indazole-based inhibitors. It highlights a primary target (BRAF) and a potential off-target (SRC) that could lead to unintended effects.
Caption: Inhibition of the RAF-MEK-ERK pathway by a 7-fluoroindazole inhibitor.
By employing this rigorous, multi-faceted strategy, researchers can build a high-confidence, cross-reactivity profile for their 7-fluoroindazole-based kinase inhibitors. This comprehensive understanding is paramount for interpreting biological data, predicting potential toxicities, and ultimately guiding the development of safer and more effective targeted therapies.
References
-
Regorafenib . NCI - Division of Cancer Treatment and Diagnosis. [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer . RSC Medicinal Chemistry. [Link]
-
In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases . Cell Chemical Biology. [Link]
-
Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling . Journal of Proteome Research. [Link]
-
Molecular insight of regorafenib treatment for colorectal cancer . Therapeutic Advances in Medical Oncology. [Link]
-
Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling . Marketwired. [Link]
-
How Does a Biochemical Kinase Assay Work? . BellBrook Labs. [Link]
-
regorafenib . PharmGKB. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay . Bio-protocol. [Link]
-
Activity-Based Kinome Profiling Using Chemical Proteomics and ATP Acyl Phosphates . Current Protocols in Chemical Biology. [Link]
-
Chemical Proteomics Reveals the Target Landscape of Clinical Kinase Inhibitors . mediaTUM. [Link]
-
KINASE PROFILING & SCREENING . Reaction Biology. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA . Methods in Molecular Biology. [Link]
-
Biochemical activity of regorafenib and sorafenib: target inhibition . ResearchGate. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery . Celtarys Research. [Link]
-
CETSA . Pär Nordlund Lab. [Link]
-
Cellular Thermal Shift Assay (CETSA) . News-Medical.Net. [Link]
-
An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit . Bioorganic & Medicinal Chemistry Letters. [Link]
-
Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design . European Journal of Medicinal Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regorafenib - NCI [dctd.cancer.gov]
- 5. Molecular insight of regorafenib treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. Kinase Activity Assays [promega.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. CETSA [cetsa.org]
- 13. news-medical.net [news-medical.net]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Activity-Based Kinome Profiling Using Chemical Proteomics and ATP Acyl Phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Operational Guide: Proper Disposal of 7-Fluoro-1H-indazole-3-carbaldehyde
This guide provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of 7-Fluoro-1H-indazole-3-carbaldehyde. As a fluorinated heterocyclic compound, this substance requires specific waste management procedures to ensure laboratory safety, environmental protection, and regulatory compliance. The protocols outlined herein are designed for researchers, chemists, and laboratory managers in drug development and chemical synthesis environments.
Hazard Identification and Core Chemical Profile
A full toxicological profile for this compound is not exhaustively established. Therefore, a conservative approach, grounded in the analysis of structurally analogous compounds, is essential for risk assessment. The presence of the fluorinated indazole core suggests specific hazards that dictate its handling and disposal pathway.
Primary Chemical Classification: This compound is a halogenated organic solid . This classification is the single most critical factor for determining its proper disposal stream.[1] Regulations strictly limit the disposal of halogenated organic compounds in landfills, necessitating specialized treatment methods like high-temperature incineration.[2][3][4]
Inferred Hazard Profile: Based on safety data for similar fluorinated and brominated indazole derivatives, this compound should be handled as a substance with the potential hazards summarized in the table below.[5][6][7][8]
| Hazard Class | GHS Hazard Code | Description | Rationale for Inference |
| Skin Irritation | H315 | Causes skin irritation. | Common classification for functionalized indazole and indole rings.[5][7][8] |
| Eye Irritation | H319 | Causes serious eye irritation. | A frequent hazard for compounds of this chemical family.[5][7][8] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | Aldehyde functional groups and fine solid powders can irritate the respiratory tract.[5][7] |
| Acute Oral Toxicity | H302 | Harmful if swallowed. | Several analogous structures are classified as harmful if ingested.[8][9][10] |
Personal Protective Equipment (PPE) and Safe Handling
Before handling the compound for any purpose, including weighing, use, or disposal, the following PPE is mandatory.
-
Eye Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[11] A face shield should be used if there is a risk of splashing or significant dust generation.
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Gloves must be inspected for integrity before use. Employ proper glove removal technique to avoid skin contact.[12]
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or full-body suit may be necessary.[12]
-
Respiratory Protection: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood to ensure adequate ventilation.[12][13] If a fume hood is not available, a NIOSH-approved respirator with P95 or P100 particulate filters is required.[12][13]
Scientific Principle: The multi-layered PPE approach creates redundant barriers to exposure. The primary risk from this compound is contact with mucous membranes (eyes, respiratory tract) and skin. Engineering controls (fume hood) are the most reliable method for preventing inhalation exposure.
Critical Protocol: Waste Segregation
The cornerstone of proper disposal is meticulous segregation at the point of generation. Mixing halogenated waste with non-halogenated waste streams results in the entire volume being classified and treated as the more hazardous category, significantly increasing disposal costs and environmental burden.[14]
Step-by-Step Segregation:
-
Designate a Waste Container: Procure a dedicated hazardous waste container specifically for "Halogenated Organic Solids."
-
Identify Waste Types:
-
Pure Compound: Unused or expired this compound.
-
Grossly Contaminated Materials: Items with visible powder or residue (e.g., weigh boats, spatulas, flasks).
-
Lightly Contaminated Materials: PPE (gloves), paper towels, and bench liners used during handling.
-
-
Deposit Waste: Place all three types of waste generated from this compound exclusively into the designated "Halogenated Organic Solids" container.
-
Prohibition: Under NO circumstances should this waste be mixed with non-halogenated organic solvents (like acetone, hexanes, ethyl acetate), aqueous waste, or regular trash.[1][14]
Caption: Waste segregation decision workflow for halogenated compounds.
Step-by-Step Disposal Procedure
This procedure details the process from waste collection to final handoff to environmental services.
1. Waste Collection:
-
Operate within a chemical fume hood.
-
Carefully sweep or scrape residual solid compound from labware into the designated waste container using a dedicated spatula or brush.
-
Place all contaminated disposable materials (e.g., gloves, weigh paper, pipette tips) directly into the same container.
2. Container Selection and Management:
-
The container must be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).
-
It must have a secure, screw-top lid to prevent leaks or spills.[14]
-
The container must be in good condition, free of cracks or residue on the exterior.
-
Keep the container closed at all times except when actively adding waste.[14]
3. Hazardous Waste Labeling:
-
Label the container before the first drop of waste is added.[14]
-
The label must be fully completed and legible. Essential fields include:
-
The words "Hazardous Waste"
-
Full Chemical Name: "Waste this compound and associated lab debris"
-
Hazard Pictograms: Include pictograms for Irritant/Sensitizer (exclamation mark) and Health Hazard.
-
Generator Information: Name of the principal investigator, lab location, and contact information.
-
4. Temporary Storage (Satellite Accumulation Area):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the lab personnel.
-
Ensure the container is stored in a secondary containment bin to mitigate potential leaks.
5. Final Disposal:
-
Do not attempt to dispose of this chemical via sink or trash. This is a violation of environmental regulations.[13]
-
Once the waste container is full, or if the accumulation start date is approaching your institution's limit (typically 90-180 days), contact your organization's Environmental Health & Safety (EHS) department.
-
Schedule a pickup by a licensed professional hazardous waste disposal company.[13] This is the only acceptable method for the final disposal of this material. The vendor will ensure it is transported to a permitted facility for high-temperature incineration.
Emergency Protocol: Spill Management
Immediate and correct response to a spill is critical to prevent exposure and contamination.
Procedure for a Small Solid Spill (manageable by lab personnel):
-
Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Assess: Evaluate the extent of the spill and ensure you have the proper PPE and materials to clean it up. For large spills, evacuate and call your EHS emergency line.[14]
-
Don PPE: At a minimum, wear a lab coat, double nitrile gloves, and chemical safety goggles.
-
Contain & Clean:
-
Do NOT use a dry brush or towel , as this will generate airborne dust.[5]
-
Gently cover the spill with a damp paper towel or absorbent pad to wet the powder and prevent it from becoming airborne.
-
Alternatively, use a dry cleanup procedure by carefully sweeping or scooping the material.[5][13]
-
Place all contaminated materials (absorbent pads, used PPE) into a sealable plastic bag.
-
-
Package Waste: Seal the bag and place it inside your designated "Halogenated Organic Solids" hazardous waste container.
-
Decontaminate: Wipe the spill area with soap and water.
-
Report: Document the spill and report it to your laboratory supervisor or EHS department, per institutional policy.
Caption: Emergency response workflow for a minor laboratory spill.
References
- Illinois Pollution Control Board. (n.d.). TITLE 35: ENVIRONMENTAL PROTECTION, PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES.
- Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION.
- California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32.
- Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- PubChem, National Center for Biotechnology Information. (n.d.). 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde.
- BOC Sciences. (n.d.). MSDS of 5-Fluoro-1H-indazole-3-carbaldehyde.
- PubChem, National Center for Biotechnology Information. (n.d.). 7-fluoro-1H-indazole-3-carboxylic acid.
- Apollo Scientific. (2023). 5-Fluoro-1H-indole-3-carboxaldehyde Safety Data Sheet.
- PubChem, National Center for Biotechnology Information. (n.d.). Indazole-3-carbaldehyde.
- Fluorochem Ltd. (n.d.). 6-Bromo-1H-indazole-4-carbaldehyde Safety Data Sheet.
- Fisher Scientific. (2025). Indazole Safety Data Sheet.
- Apollo Scientific. (n.d.). 7-Fluoro-1H-indazole-3-carboxylic acid.
- Caesar & Loretz GmbH. (2025). Safety data sheet according to Regulation (EC) No 1907/2006.
- Fisher Scientific. (2023). 5-Bromo-1H-indazole-3-carboxylic acid Safety Data Sheet.
- Angene Chemical. (2025). 6-(Trifluoromethyl)-1H-indazole-3-carboxaldehyde Safety Data Sheet.
- Oakwood Chemical. (n.d.). 7-Fluoro-1H-indazole-3-carboxylic acid, min 95%.
- Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances.
- PubChem, National Center for Biotechnology Information. (n.d.). 5-fluoro-1H-indazole-3-carboxylic acid.
- Chemrio. (n.d.). 1H-Indole-3-carboxaldehyde,7-fluoro.
- ChemicalBook. (n.d.). 5-Fluoro-1H-indazole-7-carbaldehyde CAS#: 1100214-39-8.
- Cenmed Enterprises. (n.d.). 7 Fluoro 1H Indazole 3 Carboxylic Acid.
- Thermo Fisher Scientific. (2025). Indole-3-carboxaldehyde - SAFETY DATA SHEET.
- PubChem, National Center for Biotechnology Information. (n.d.). 1H-Indazole-3-carboxamide.
- ChemScene. (n.d.). 4,6-Difluoro-1-methyl-1H-indazole-5-carbaldehyde.
- Guidechem. (n.d.). What is the synthesis of 7-Fluoro Indazole?.
- National Center for Biotechnology Information. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC - NIH.
- Sigma-Aldrich. (n.d.). Indazole-3-carboxaldehyde.
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. Section 729 [ilga.gov]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. View Document - California Code of Regulations [govt.westlaw.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.es [fishersci.es]
- 8. 5-fluoro-1H-indazole-3-carboxylic acid | C8H5FN2O2 | CID 14999052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Indazole-3-carbaldehyde | C8H6N2O | CID 11367068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1H-Indazole-3-carboxamide | C8H7N3O | CID 20978176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. angenechemical.com [angenechemical.com]
- 13. capotchem.cn [capotchem.cn]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
Navigating the Synthesis Landscape: A Guide to Safely Handling 7-Fluoro-1H-indazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The novel molecular architecture of 7-Fluoro-1H-indazole-3-carbaldehyde presents both exciting opportunities for discovery and significant handling considerations for the diligent researcher. As a Senior Application Scientist, this guide is crafted to provide you with the essential, immediate safety and logistical information required for its proficient and safe manipulation in a laboratory setting. Our focus extends beyond mere product specifications to instill a culture of safety and precision in your critical work.
Hazard Assessment: Understanding the Molecule
Based on data from similar compounds such as 5-Fluoro-1H-indazole-3-carbaldehyde and 1H-Indazole-7-carboxaldehyde, we can anticipate the following primary hazards[1][2]:
-
Respiratory Irritation: Aldehyde functionalities are known to be irritants to the respiratory tract. Inhalation of dust or vapors may cause significant discomfort and adverse effects[1].
-
Oral Toxicity: Analogous non-fluorinated compounds are classified as harmful if swallowed[2]. The addition of fluorine can sometimes increase the toxicological profile of a molecule.
-
Skin and Eye Irritation: Direct contact with the compound may cause skin irritation, and more severe eye irritation is a distinct possibility[3].
-
Unknown Toxicological Properties: As a research chemical, the full toxicological profile of this compound has not been thoroughly investigated[1]. Therefore, it must be treated with the utmost care, assuming it is potentially hazardous.
The introduction of fluorine into organic molecules can significantly alter their properties, and it is crucial to handle such compounds with care[4]. The strong carbon-fluorine bond imparts high chemical stability, which can also translate to environmental persistence[5].
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The appropriate level of protection will depend on the scale of the work and the potential for exposure, but the following recommendations provide a strong baseline for laboratory operations.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z.87.1 standard.[6] | Protects against splashes and airborne particles. |
| Face Protection | A face shield worn over safety goggles.[4][6] | Recommended when there is a significant risk of splashing.[4] |
| Hand Protection | Disposable nitrile gloves.[6] Consider double-gloving.[4] | Nitrile gloves offer good short-term protection against a range of chemicals.[6] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.[4] |
| Body Protection | Flame-resistant lab coat.[4] | Provides a barrier against splashes and spills. |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects. |
Respiratory Protection
All work with this compound, especially when handling the solid or preparing solutions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure[4]. If engineering controls are not sufficient to maintain exposure below permissible limits, respiratory protection is required[6]. A NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates should be used after a formal risk assessment and fit testing[7][8].
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound will minimize risk and ensure the integrity of your research.
Workflow for Handling this compound
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all necessary glassware and equipment, ensuring it is clean and dry. Many fluorinating agents react violently with water[4].
-
-
Handling:
-
Carefully weigh the required amount of this compound within the fume hood.
-
When dissolving the compound, add the solvent slowly to avoid splashing.
-
Use appropriate techniques for transferring the solution to your reaction vessel.
-
-
Cleanup:
-
Decontaminate all glassware that has come into contact with the compound.
-
Dispose of all waste materials according to the disposal plan outlined below.
-
Carefully remove and dispose of gloves and any other contaminated disposable PPE. Wash hands thoroughly with soap and water[9].
-
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and associated waste is critical to protect both human health and the environment.
Waste Segregation and Disposal Protocol
-
Solid Waste: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and contaminated paper towels, should be placed in a clearly labeled hazardous solid waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a designated, sealed, and clearly labeled container for halogenated organic waste. Do not pour this waste down the drain[10].
-
Empty Containers: Rinse empty containers with a suitable solvent three times, collecting the rinsate in the halogenated organic waste container.
Always follow your institution's specific guidelines for hazardous waste disposal.
By adhering to these protocols, you can confidently and safely incorporate this compound into your research endeavors, paving the way for new discoveries while maintaining the highest standards of laboratory safety.
References
- Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Unknown. (n.d.). Chemical Safety: Personal Protective Equipment.
- Unknown. (n.d.). Personal Protective Equipment (PPE).
- Unknown. (n.d.). SAFETY DATA SHEET.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Caesar & Loretz GmbH. (n.d.). Safety data sheet.
- Angene Chemical. (2025, September 10). Safety Data Sheet.
- Apollo Scientific. (2023, May 7). 5-Fluoro-1H-indole-3-carboxaldehyde.
- Unknown. (n.d.). MSDS of 5-Fluoro-1H-indazole-3-carbaldehyde.
- Eurofins. (n.d.). Chemical Safety | Personal Protective Equipment (PPE).
- Guidechem. (n.d.). What is the synthesis of 7-Fluoro Indazole? - FAQ.
- Unknown. (n.d.). 7-Fluoro-1H-indazole-3-carboxylic acid, min 95%, 250 mg.
- MDPI. (n.d.). Perfluorinated and Polyfluoroalkyl Compounds in the Atmosphere: A Review.
- National Institutes of Health. (n.d.). A Critical Review of a Recommended Analytical and Classification Approach for Organic Fluorinated Compounds with an Emphasis on Per‐ and Polyfluoroalkyl Substances.
- CDC Stacks. (n.d.). Organic Fluorine as an Indicator of per- and Polyfluoroalkyl Substances in Dust from Buildings with Healthier Versus Conventional Materials.
- ECHEMI. (n.d.). 312746-72-8, 1H-Indazole-7-carboxaldehyde Formula.
- Sigma-Aldrich. (n.d.). 1H-INDAZOLE-7-CARBALDEHYDE | 312746-72-8.
- National Institutes of Health. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
- Apollo Scientific. (n.d.). 312746-72-8 Cas No. | 1H-Indazole-7-carboxaldehyde.
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. echemi.com [echemi.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Perfluorinated and Polyfluoroalkyl Compounds in the Atmosphere: A Review [mdpi.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. epa.gov [epa.gov]
- 9. angenechemical.com [angenechemical.com]
- 10. media.adeo.com [media.adeo.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
